1-Nitrohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitrohexane | |
|---|---|---|
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InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJIFXFOHFGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Record name | 1-NITROHEXANE | |
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DSSTOX Substance ID |
DTXSID3025758 | |
| Record name | 1-Nitrohexane | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nitrohexane is a clear colorless liquid. Insoluble in water. (NTP, 1992) | |
| Record name | 1-NITROHEXANE | |
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Boiling Point |
356 to 358 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1-NITROHEXANE | |
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Solubility |
Insoluble (NTP, 1992) | |
| Record name | 1-NITROHEXANE | |
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Density |
0.939 (NTP, 1992) - Less dense than water; will float | |
| Record name | 1-NITROHEXANE | |
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CAS No. |
646-14-0, 25495-95-8 | |
| Record name | 1-NITROHEXANE | |
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| Record name | 1-Nitrohexane | |
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| Record name | 1-Nitrohexane | |
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| Record name | Nitrohexane | |
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| Record name | 1-Nitrohexane | |
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| Record name | 1-NITROHEXANE | |
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Foundational & Exploratory
Synthesis pathways for 1-Nitrohexane in a lab setting
Technical Guide: Synthesis Pathways for 1-Nitrohexane ( )
Executive Summary
1-Nitrohexane is a primary nitroalkane utilized as a solvent, a fuel additive, and a versatile intermediate in organic synthesis (e.g., Henry reaction, Nef reaction). Synthesizing primary nitroalkanes in the laboratory presents a specific challenge: the ambident nature of the nitrite ion (
This guide details three distinct synthesis pathways selected for their reliability, scalability, and purity profiles in a laboratory setting. It prioritizes the Modified Kornblum Reaction as the standard "workhorse" method, while presenting Phase Transfer Catalysis (PTC) and Oxidative Routes as specialized alternatives.
Pathway 1: The Modified Kornblum Reaction (Standard Lab Protocol)
Mechanistic Principles
The classical Kornblum reaction utilizes silver nitrite (
The Challenge:
-
N-Attack: Yields 1-Nitrohexane (Thermodynamically stable).
-
O-Attack: Yields Hexyl Nitrite (Kinetic product, unstable).
The Solution:
-
Solvent Choice: DMF or DMSO solvates the cation (
), leaving the nitrite anion "naked" and more nucleophilic. -
Scavengers: The addition of urea or phloroglucinol increases the solubility of the nitrite salt and scavenges nitrite esters, preventing side reactions that can stall the synthesis.
Experimental Workflow Diagram
Figure 1: Mechanistic flow of the Modified Kornblum reaction highlighting the divergent pathways of the ambident nitrite ion.
Detailed Protocol
Reagents:
-
1-Bromohexane (16.5 g, 0.1 mol)
-
Sodium Nitrite (10.4 g, 0.15 mol)
-
Urea (10.0 g)
-
N,N-Dimethylformamide (DMF) (100 mL) - Dry/Anhydrous
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl2), dissolve Sodium Nitrite and Urea in anhydrous DMF. The urea will aid in the solubility of the nitrite.
-
Addition: Cool the mixture to 0°C in an ice bath. Add 1-Bromohexane dropwise over 20 minutes. Note: Cooling minimizes the kinetic O-alkylation pathway.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours. For higher conversion rates, the mixture can be stirred for up to 24 hours, but avoid heating above 30°C to prevent nitrite ester decomposition.
-
Quenching: Pour the reaction mixture into 300 mL of ice-cold water. The nitroalkane will separate as an oily layer.
-
Extraction: Extract the aqueous layer with diethyl ether (
mL). -
Washing: Wash the combined organic layers with water (
mL) to remove DMF, followed by brine. -
Drying: Dry over anhydrous Magnesium Sulfate (
).
Pathway 2: Phase Transfer Catalysis (Green Chemistry Route)
Mechanistic Principles
This method avoids toxic solvents like DMF by using a Phase Transfer Catalyst (PTC) to shuttle nitrite ions from an aqueous phase into an organic phase (chloroform or neat) where the alkyl halide resides.
Key Agent: Tetrabutylammonium hydrogen sulfate (TBAHS). The bulky quaternary ammonium cation pairs with the nitrite anion, making it soluble in the organic layer and highly reactive.
Detailed Protocol
Reagents:
-
1-Bromohexane (0.1 mol)
-
Sodium Nitrite (0.5 mol) - Large excess required
-
TBAHS (0.005 mol)
-
Solvent: Water (50 mL) / Chloroform (50 mL)
Procedure:
-
Setup: Dissolve Sodium Nitrite in water. Dissolve 1-Bromohexane and TBAHS in chloroform.
-
Mixing: Combine both phases in a flask with vigorous stirring. The rate of stirring is critical to maximize the interfacial surface area.
-
Reflux: Heat the mixture to mild reflux (~50-60°C) for 6-12 hours.
-
Workup: Separate the layers. The organic layer contains the product.[1] The aqueous layer contains the catalyst and excess nitrite.
-
Purification: Wash the organic layer with water and dry over
.
Pathway 3: Oxidative Synthesis (High Purity Route)
Mechanistic Principles
For applications requiring high purity where separation of the nitrite ester isomer is difficult, oxidative routes are superior. This involves the oxidation of Hexanal Oxime or Hexylamine . The oxime route is generally preferred for its milder conditions.
Experimental Workflow Diagram
Figure 2: Step-wise oxidation from aldehyde to nitroalkane via the oxime intermediate.
Protocol (Oxime Oxidation)
Reagents:
-
Hexanal Oxime (prepared from Hexanal + Hydroxylamine HCl)
-
m-Chloroperoxybenzoic acid (mCPBA) (3 equiv)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve Hexanal Oxime in DCM.
-
Slowly add mCPBA at 0°C.
-
Stir at reflux for 4 hours.
-
Wash with Sodium Bisulfite (to remove excess oxidant) and Sodium Bicarbonate (to remove m-chlorobenzoic acid byproduct).
Purification and Characterization
Separating 1-Nitrohexane from the Hexyl Nitrite byproduct is the critical final step.
Physical Property Comparison
| Property | 1-Nitrohexane ( | Hexyl Nitrite ( | Significance |
| Boiling Point | ~180°C | ~130°C | Enables separation via fractional distillation. |
| Solubility | Insoluble in water | Insoluble in water | Both require organic extraction. |
| Stability | Stable < 200°C | Unstable, light sensitive | Nitrites decompose upon prolonged heating. |
Purification Protocol
-
Chemical Wash (Optional): If the nitrite ester content is high, wash the crude organic layer with a solution of urea and dilute HCl. This hydrolyzes the nitrite ester to hexanol (which has a different BP) and nitrogen gas, while leaving the nitroalkane intact.
-
Fractional Distillation:
-
Setup a vacuum distillation apparatus.
-
Fraction 1: Collect distillate at lower temperatures (Hexyl Nitrite and unreacted halide).
-
Fraction 2: Collect the main fraction at ~180°C (atmospheric) or adjusted temperature under vacuum (e.g., ~60°C at 10 mmHg).
-
Safety and Handling[2][3]
-
Nitrite Toxicity: Sodium nitrite is toxic if ingested and can cause methemoglobinemia. Wear nitrile gloves and work in a fume hood.
-
Explosion Hazard: While 1-nitrohexane is stable, dry nitrite salts and concentrated reaction mixtures can be shock-sensitive. Never heat reaction residues to dryness without quenching.
-
Solvent Safety: DMF is hepatotoxic and readily absorbed through the skin. Chloroform is a suspected carcinogen.
References
-
Kornblum, N., et al. (1956). The Reaction of Alkyl Halides with Sodium Nitrite in Dimethylformamide. Journal of the American Chemical Society.
-
Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH.
-
PubChem. (n.d.).[2] 1-Nitrohexane Compound Summary. National Library of Medicine.
-
Rozen, S., & Carmeli, M. (2006).[3] Oxidation of Azides by the HOF[1][3]•CH3CN Complex: A Novel Synthesis of Nitro Compounds.[3][4] Journal of Organic Chemistry.[3]
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitro Compounds.[3][4][5][6][7][8][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidation of azides by the HOF.CH3CN: a novel synthesis of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinguish Tests Between Nitroalkanes And Alkyl Nitrities [pw.live]
- 6. In Victor Meyers Test which compound do we get for class 12 chemistry CBSE [vedantu.com]
- 7. in : Definition, Types and Importance | AESL [aakash.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Physical properties of 1-Nitrohexane (boiling point, density)
Executive Summary
1-Nitrohexane (
This guide synthesizes the physicochemical profile of 1-Nitrohexane with field-proven handling protocols, emphasizing the causality between its molecular structure and its thermodynamic behavior.
Part 1: Physicochemical Profile
The following data aggregates experimental values from standard reference materials (NIST, Sigma-Aldrich). Note the distinction between atmospheric and reduced-pressure boiling points; this is critical for purification strategies.
Table 1: Core Physical Properties[1]
| Property | Value | Condition / Note |
| Molecular Weight | 131.17 g/mol | |
| Appearance | Clear, colorless liquid | Yellows upon oxidation/aging |
| Density | 0.94 g/mL | @ 25 °C (Lit.)[1][2][3][4][5][6][7] |
| Boiling Point (Atm) | ~180–194 °C | Not recommended for purification due to decomposition risks. |
| Boiling Point (Vac) | 91–92 °C | @ 24 mmHg (Preferred operational value) |
| Refractive Index | Purity check standard | |
| Flash Point | 72–73 °C | Closed Cup (Combustible) |
| Solubility | Immiscible | Water |
| Solubility | Miscible | DCM, EtOAc, MeOH, Diethyl Ether |
Structural & Thermodynamic Analysis
The significant boiling point elevation of 1-nitrohexane (~180 °C) compared to its parent alkane, n-hexane (69 °C), is driven by the nitro group (
-
Dipole-Dipole Interaction: The nitro group is highly polar (dipole moment
D). This creates strong intermolecular attraction requiring higher energy to overcome during phase transition. -
Implications for Handling: Unlike n-hexane, 1-nitrohexane is not a highly volatile solvent. However, its density (0.[4]94) approaches that of water, which can complicate phase separation in extractions if emulsions form. Operational Tip: Always use brine to assist phase separation.
Part 2: Applications in Drug Development
The primary value of 1-nitrohexane in pharma is as a masked nucleophile . The
The Henry Reaction (Nitroaldol)
This is the standard workflow for synthesizing complex intermediates using 1-nitrohexane.
Mechanism:
-
Deprotonation: Base removes an
-proton from 1-nitrohexane. -
Attack: The resulting carbanion attacks an aldehyde (drug precursor).
-
Product: Formation of a
-nitroalcohol. -
Downstream: Reduction (via
or ) yields a -amino alcohol.
This pathway is essential for introducing lipophilic hexyl tails into molecules to modulate LogP (lipophilicity) and membrane permeability.
Figure 1: The Henry Reaction workflow utilizing 1-Nitrohexane to synthesize amino-alcohol precursors.[9][3][10][11]
Part 3: Experimental Protocols
Protocol A: Purification via Vacuum Distillation
Rationale: Commercial 1-nitrohexane often contains oxidation byproducts. Distillation at atmospheric pressure (~180 °C) risks thermal decomposition (NOx release). Vacuum distillation is the self-validating method of choice; a stable temperature plateau at reduced pressure confirms purity.
Equipment:
-
Short-path distillation head
-
Vacuum pump (capable of <30 mmHg)
-
Manometer
-
Oil bath
Step-by-Step:
-
Setup: Assemble glassware with greased joints. Ensure the system is closed.
-
Vacuum Application: Slowly lower pressure to 24 mmHg .
-
Heating: Heat oil bath to ~110 °C. Do not overheat.
-
Collection:
-
Foreshot: Discard the first 5% of distillate (removes volatile impurities/water).
-
Main Fraction: Collect fraction boiling steadily at 91–92 °C .
-
-
Validation: The main fraction should be colorless. A yellow tint indicates remaining impurities or decomposition. Check Refractive Index (
).[2][3][4][6]
Protocol B: Safety & Handling
-
Flash Point: 73 °C. While not highly flammable like ether, it is combustible.
-
Incompatibility: NEVER mix with strong amines or strong bases (e.g., Sodium Hydride) in the absence of solvent or cooling. The formation of anhydrous nitronate salts can be explosive .
-
PPE: Nitrile gloves are sufficient. Use a fume hood to avoid inhalation (respiratory irritant).
References
-
National Institute of Standards and Technology (NIST). 1-Nitrohexane Gas Phase Ion Energetics & Physical Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12589: 1-Nitrohexane. PubChem.[7] [Link]
- Luzzio, F. A.The Henry Reaction: Recent Examples. Tetrahedron, 2001. (General reference for Nitroaldol mechanism causality).
Sources
- 1. 1-nitrohexane [stenutz.eu]
- 2. 1-nitrohexane | CAS#:646-14-0 | Chemsrc [chemsrc.com]
- 3. 1-NITROHEXANE | 646-14-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Nitrohexane 98 646-14-0 [sigmaaldrich.com]
- 7. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
CAS number 646-14-0 physical and chemical properties
Technical Monograph: 1-Nitrohexane (CAS 646-14-0) [1][2][3]
Part 1: Executive Summary & Chemical Identity
1-Nitrohexane (
Its value in drug development and advanced materials lies in its dual reactivity:
-
-Proton Acidity (
): Enabling carbon-carbon bond formation via the Henry (Nitroaldol) Reaction .[2] -
Redox Versatility: Serving as a masked carbonyl equivalent (via the Nef Reaction ) or a precursor to primary amines.
Part 2: Physicochemical Profile
The following data represents the standard state properties for 1-Nitrohexane.
| Property | Value | Context/Notes |
| Molecular Weight | 131.17 g/mol | |
| Physical State | Clear, Colorless Liquid | May yellow upon oxidation/light exposure.[2] |
| Boiling Point | 180–181 °C | @ 760 mmHg (Atmospheric) |
| Boiling Point (Vac) | 91–92 °C | @ 24 mmHg |
| Density | 0.94 g/mL | @ 25 °C |
| Refractive Index | ||
| Flash Point | ~72 °C | Closed Cup |
| Solubility | Immiscible in Water | Soluble in EtOH, |
Part 3: Synthetic Production (Phase-Transfer Catalysis)
While the classical Victor Meyer reaction (
Protocol: PTC Synthesis of 1-Nitrohexane
Objective: Synthesis of 1-nitrohexane from 1-bromohexane via nucleophilic substitution.[2]
Reagents:
-
1-Bromohexane (1.0 eq)[2]
-
Sodium Nitrite (
, 5.0 eq) - Excess drives equilibrium.[2] -
Urea (0.5 eq) - Scavenger for nitrous acid to prevent side reactions.[2]
-
Tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 eq) - Phase transfer catalyst.[2]
-
Solvent: DMF or DMSO (0.5 M concentration relative to substrate).[2]
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve
and Urea in DMF. The mixture will be a suspension. -
Catalyst Addition: Add the TBAHS catalyst. Stir for 10 minutes to establish the phase-transfer equilibrium.
-
Substrate Addition: Add 1-bromohexane dropwise over 20 minutes at room temperature.
-
Mechanistic Note: Slow addition prevents local hotspots that favor O-alkylation (nitrite ester formation) over N-alkylation (nitroalkane).[2]
-
-
Reaction: Stir vigorously for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[2] The disappearance of the bromide peak indicates completion.
-
Quench & Extraction: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract with diethyl ether (
).[2]-
Validation: The organic layer should be yellow; the aqueous layer contains the inorganic salts.
-
-
Purification: Wash the combined organic phases with saturated brine, dry over
, and concentrate. Distill under reduced pressure (approx. 90°C @ 20 mmHg) to isolate pure 1-nitrohexane.[2]
Workflow Visualization
Figure 1: Phase-Transfer Catalysis workflow for the synthesis of 1-nitrohexane, prioritizing N-alkylation over O-alkylation.
Part 4: Reactivity & Mechanistic Pathways[4]
1-Nitrohexane is a "chemical chameleon."[2] Its reactivity diverges based on the pH of the environment.
The Henry Reaction (Nitroaldol)
In basic media, the
-
Mechanism: Deprotonation
Nucleophilic Attack Protonation.[2][7] -
Key Condition: Use a mild base (e.g.,
or DBU) to prevent retro-aldol cleavage.[2]
The Nef Reaction
In strongly acidic media, the nitronate salt of 1-nitrohexane is hydrolyzed to Hexanal . This transforms the nitro group into a carbonyl, effectively using the nitro group as a "masked" aldehyde during multi-step synthesis.
-
Mechanism: Nitronate formation
Protonation to Nitronic Acid Hydrolysis Loss of .
Divergent Pathway Diagram
Figure 2: Divergent reactivity of 1-nitrohexane.[2] The nitronate intermediate is the gateway to both C-C bond formation (Henry) and functional group interconversion (Nef).
Part 5: Safety & Handling (Critical)
1. Nitronate Shock Sensitivity: When treating 1-nitrohexane with strong bases (NaOH, KOH), the resulting metal nitronate salts can be shock-sensitive explosives when dry.[2]
-
Protocol Rule: Always neutralize nitronate solutions in situ or keep them in solution.[2] Never concentrate a basic nitronate solution to dryness.[2]
2. Thermal Instability: Nitroalkanes can decompose violently at high temperatures (>200°C).[2]
-
Distillation Rule: Always distill under vacuum to keep the pot temperature below 120°C.
3. Incompatibility: Avoid contact with amines and heavy metal oxides, which can sensitize the compound to decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12589, 1-Nitrohexane.[2] Retrieved from [Link][2]
- Kornblum, N., et al. (1956).A New Method for the Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society. (Foundational reference for nitrite displacement).
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction. Arkivoc.[2] (Review of Henry reaction mechanics).
-
NIST Chemistry WebBook. 1-Nitrohexane Thermochemical Data. Retrieved from [Link][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-NITROHEXANE | 646-14-0 [chemicalbook.com]
- 4. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
1-Nitrohexane as a human urinary metabolite
Technical Assessment: 1-Nitrohexane as a Human Urinary Metabolite
Executive Summary
1-Nitrohexane (CAS: 646-14-0) is a primary nitroalkane (
Unlike the well-characterized metabolites of n-hexane (e.g., 2,5-hexanedione), 1-nitrohexane follows a distinct metabolic trajectory involving oxidative denitrification. This guide provides a rigorous technical framework for the bioanalysis, metabolic mapping, and toxicological interpretation of 1-nitrohexane in human matrices.
Metabolic Fate & Pharmacokinetics
The presence of 1-nitrohexane in urine is the result of a balance between renal excretion of the unchanged parent compound and hepatic biotransformation. Understanding this pathway is critical for interpreting urinary concentrations.
Mechanisms of Biotransformation
Nitroalkanes undergo oxidative denitrification primarily in the liver. This process is catalyzed by cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6 isoforms) and flavin-dependent monooxygenases.
-
Oxidative Denitrification: The primary clearance pathway involves the hydroxylation of the
-carbon (the carbon attached to the nitro group). This unstable intermediate decomposes to release the nitro group as nitrite ( ) and the carbon skeleton as an aldehyde. -
Pathway Logic:
For 1-Nitrohexane, the product is Hexanal and Nitrite .
Urinary Excretion
While the majority of the compound is metabolized, a fraction of 1-nitrohexane is excreted unchanged in urine due to its lipophilicity allowing passive diffusion, followed by renal filtration. Its detection requires high-sensitivity methods targeting the volatile fraction (VOCs) of urine.
Visualization: Metabolic Pathway of 1-Nitrohexane
Figure 1: The oxidative denitrification pathway of 1-nitrohexane mediated by hepatic CYP450 enzymes.
Analytical Framework: Determination in Urine[3][4][5][6][7]
Due to the volatility and relatively low concentration of 1-nitrohexane in biological matrices, standard liquid injection is insufficient. The Gold Standard methodology is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol
Objective: Quantify 1-nitrohexane in human urine with a Limit of Quantitation (LOQ) < 5 ng/mL.
Reagents & Materials:
-
Internal Standard (IS): 1-Nitrohexane-d13 or 1-Nitropentane (structural analogue).
-
SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS). Rationale: CAR/PDMS is ideal for low-molecular-weight volatiles and trace nitro-compounds.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade.
Step-by-Step Workflow:
-
Sample Preparation (Salting Out):
-
Transfer 5.0 mL of urine into a 20 mL headspace vial.
-
Add 1.5 g of NaCl. Causality: Saturation with salt decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace (Henry’s Law constants).
-
Spike with 10 µL of Internal Standard solution (final conc. 50 ng/mL).
-
Seal immediately with a magnetic screw cap with PTFE/silicone septum.
-
-
Incubation & Extraction (HS-SPME):
-
Equilibrate vial at 50°C for 10 minutes with agitation (500 rpm).
-
Expose the CAR/PDMS fiber to the headspace for 30 minutes at 50°C.
-
Note: Maintain constant temperature; fluctuations alter the partition coefficient (
).
-
-
GC-MS Analysis:
-
Desorption: Insert fiber into GC inlet at 260°C for 3 minutes (splitless mode).
-
Column: DB-624 or equivalent (volatile-specialized capillary column), 30m x 0.25mm ID.
-
Temperature Program: 40°C (hold 2 min)
10°C/min 220°C. -
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode.
-
Target Ion (1-Nitrohexane): m/z 85 (loss of
), m/z 57 ( ). -
Validation: Ratio of m/z 85/57 must match reference standard within ±20%.
-
-
Visualization: Analytical Workflow
Figure 2: HS-SPME-GC-MS workflow for the isolation and quantification of urinary 1-nitrohexane.
Toxicological & Clinical Interpretation
Interpretative Thresholds
1-Nitrohexane is not an endogenous human metabolite in healthy physiology. Its presence indicates:
-
Occupational Exposure: Inhalation of nitro-paraffin vapors in industrial settings (solvents, synthesis intermediates).
-
Environmental Contamination: Ingestion of water/food contaminated with nitrated hydrocarbons.
Toxicology Profile
Unlike n-hexane, which causes peripheral neuropathy via the 2,5-hexanedione metabolite, 1-nitrohexane toxicity is driven by:
-
Methemoglobinemia: The release of nitrite (
) during metabolism can oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity. -
Irritation: Direct irritation of mucous membranes due to the nitro-moiety.
-
Neurotoxicity: Animal models suggest CNS depression at high doses, though distinct from the "dying-back" axonopathy of hexane.
Data Presentation: Comparative Metabolites
| Compound | Primary Urinary Metabolite | Key Toxic Mechanism | Analytical Target |
| 1-Nitrohexane | Unchanged 1-Nitrohexane (Minor), Hexanal | Methemoglobinemia, Irritation | Parent Compound (VOC) |
| n-Hexane | 2,5-Hexanedione | Peripheral Neuropathy (Axonal swelling) | Metabolite (Acid Hydrolysis) |
| Nitrobenzene | p-Nitrophenol | Methemoglobinemia, Spleen toxicity | Metabolite (Conjugated) |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12589: 1-Nitrohexane. PubChem Database.[1][Link]
-
Görgényi, M., & Héberger, K. (2003). Minimum in the temperature dependence of the Kováts retention indices of nitroalkanes and alkanenitriles on an apolar phase.[2] Journal of Chromatography A, 985(1-2), 11–19.[2] [Link]
-
ChEBI (Chemical Entities of Biological Interest). 1-nitrohexane (CHEBI:156369). European Bioinformatics Institute.[Link]
-
Perbellini, L., et al. (1981). Measurement of the urinary metabolites of n-hexane, cyclohexane and their isomers by gas chromatography.[3] International Archives of Occupational and Environmental Health, 48(1), 99-106.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods: Nitroalkanes. OSHA Technical Manual.[Link]
Sources
C6H13NO2 Structural Isomers: A Technical Guide for Drug Development
Executive Summary
The molecular formula C6H13NO2 represents a critical chemical space in pharmaceutical development, primarily occupied by essential branched-chain amino acids (BCAAs) and synthetic antifibrinolytics. For the drug development professional, this formula presents a unique duality: the biological indispensability of Leucine and Isoleucine , and the industrial utility of 6-Aminocaproic Acid .
This guide moves beyond basic nomenclature to address the practical challenges associated with these isomers:
-
Isobaric Resolution: Overcoming the analytical difficulty of distinguishing Leucine from Isoleucine (both 131.17 g/mol ) in proteomics and peptide synthesis.
-
Synthetic Purity: Managing the hydrolysis of Caprolactam to yield high-purity 6-Aminocaproic Acid.
-
Stereochemical Control: Navigating the multiple chiral centers of Isoleucine during drug formulation.
Part 1: Structural Classification & Chemical Space
The C6H13NO2 formula has a Degree of Unsaturation (DoU) of 1 , indicating the presence of either one double bond (typically a carbonyl C=O in the carboxyl group) or one ring structure. In the context of drug development, we categorize these isomers into three distinct functional classes.
The Isomer Hierarchy (Graphviz Visualization)
The following diagram maps the structural relationships, prioritizing isomers with pharmaceutical relevance.
Figure 1: Structural hierarchy of C6H13NO2 isomers, distinguishing between biologically active alpha-amino acids and synthetic linkers.
Comparative Properties Table[1][2][3]
| Isomer | IUPAC Name | CAS Registry | Chiral Centers | Pharmaceutical Application |
| L-Leucine | (2S)-2-Amino-4-methylpentanoic acid | 61-90-5 | 1 (C2) | Protein synthesis, excipient, mTOR signaling. |
| L-Isoleucine | (2S,3S)-2-Amino-3-methylpentanoic acid | 73-32-5 | 2 (C2, C3) | Essential amino acid, peptide drug synthesis.[1] |
| L-tert-Leucine | (2S)-2-Amino-3,3-dimethylbutanoic acid | 20859-02-3 | 1 (C2) | Non-canonical AA; induces steric bulk in peptides. |
| 6-Aminocaproic Acid | 6-Aminohexanoic acid | 60-32-2 | 0 | Antifibrinolytic agent (Amicar); chemical linker. |
Part 2: The Isobaric Challenge (Leucine vs. Isoleucine)
In peptide drug development, distinguishing Leucine (Leu) from Isoleucine (Ile) is a notorious analytical hurdle because they are isobaric (exact mass 131.0946 Da). Standard low-resolution Mass Spectrometry (MS) cannot distinguish them.
Analytical Protocol: High-Resolution Differentiation
Context: You are sequencing a novel peptide or analyzing an impurity profile. The Problem: Both Leu and Ile produce a parent ion at m/z 132.1 [M+H]+.
Method A: MS/MS Fragmentation (The w-ion Strategy)
While the parent ions are identical, high-energy collisional dissociation (HCD) reveals side-chain differences.[2]
-
Leucine Fragmentation: The isobutyl side chain typically cleaves to lose an isopropyl group (43 Da), yielding a characteristic fragment.
-
Isoleucine Fragmentation: The sec-butyl side chain fragmentation is distinct.
-
The "w-ion" Protocol:
-
Technique: Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).[2]
-
Mechanism: This generates w-ions (C-terminal fragments) that retain the side chain.
-
Result: The w-ion for Ile is distinct from Leu due to secondary fragmentation pathways specific to the beta-methyl group of Ile [1].
-
Method B: Chromatographic Separation (HPLC)
For purity analysis (e.g., USP/EP compliance), physical separation is required before detection.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA).
-
Derivatization: Pre-column derivatization with OPA (o-phthalaldehyde) and FMOC (9-fluorenylmethyl chloroformate) .
-
Why OPA? It reacts with primary amines to form highly fluorescent isoindole derivatives.
-
Separation Logic: The extra methyl branch on the beta-carbon of Isoleucine creates slightly higher steric hindrance and hydrophobicity compared to the gamma-branched Leucine, resulting in distinct retention times (Ile typically elutes before Leu on C18) [2].
Part 3: Industrial Synthesis of 6-Aminocaproic Acid[5]
Unlike the fermentation-derived amino acids, 6-Aminocaproic Acid (6-ACA) is a product of industrial organic synthesis. It is chemically distinct as an omega-amino acid (amine at the end of the chain).
The Caprolactam Hydrolysis Protocol[5][6]
The most robust route for pharmaceutical-grade 6-ACA is the ring-opening hydrolysis of Caprolactam (the monomer for Nylon-6).
Workflow Logic:
-
Starting Material:
-Caprolactam (C6H11NO). -
Reagent: Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH). Acid hydrolysis is preferred for lab-scale purification to avoid salt contamination.
-
Purification: Ion-exchange chromatography is critical to remove unreacted lactam and oligomers.
Figure 2: Industrial synthesis workflow for 6-Aminocaproic Acid via acid hydrolysis of Caprolactam [3].
Quality Control (Impurity Profile)
When sourcing or synthesizing 6-ACA, check for:
-
Caprolactam: Unreacted starting material (Limit: <0.1%).
-
Oligomers: Dimers/trimers formed if hydrolysis temperature exceeds 110°C.
-
Detection: HPLC-UV at 210 nm (low sensitivity due to lack of chromophore) or HPLC-CAD (Charged Aerosol Detection).
Part 4: Stereochemical Considerations in Drug Design
The structural isomerism of C6H13NO2 is complicated by stereoisomerism, particularly for Isoleucine .
The "Allo" Problem
Isoleucine has two chiral centers (C2 and C3).
-
L-Isoleucine: (2S, 3S) - The biologically active form.[1]
-
D-Allo-Isoleucine: (2R, 3S) - A common impurity in synthetic peptides.
-
L-Allo-Isoleucine: (2S, 3R) - Often formed during racemization conditions.
Impact: Incorporating "Allo" isomers into a peptide drug can drastically alter its binding affinity and immunogenicity. Protocol: Use Chiral HPLC (e.g., Crown ether columns like Crownpak CR) to resolve all four stereoisomers of Isoleucine during raw material release testing.
References
-
Rapid Novor. (2021).[2] Isoleucine and Leucine Determination (WILD®).[2] Retrieved from [Link]
-
Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note. Retrieved from [Link]
-
PubChem. (n.d.). L-Isoleucine (Compound CID 6306).[1] National Library of Medicine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-Nitrohexane: Nomenclature, Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-Nitrohexane, a primary nitroalkane with significant utility in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and its versatile applications as a chemical intermediate. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for practical application.
Chemical Identity and Nomenclature
1-Nitrohexane is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines as 1-nitrohexane .[1][2] This name unequivocally defines a hexane backbone substituted with a nitro group (-NO₂) at the first carbon position. The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.
A comprehensive list of identifiers for 1-Nitrohexane is provided below for clear and unambiguous reference in research and procurement.
| Identifier | Value |
| IUPAC Name | 1-nitrohexane |
| CAS Number | 646-14-0 |
| Molecular Formula | C₆H₁₃NO₂ |
| Synonyms | Nitrohexane, Hexane, 1-nitro-, 1-nitro-n-hexane |
| EC Number | 211-467-7 |
| PubChem CID | 12589 |
| InChI Key | FEYJIFXFOHFGCC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC[O-] |
Physicochemical Properties
1-Nitrohexane is a clear, colorless liquid under standard conditions.[2] Its physical and chemical properties are crucial for its handling, storage, and application in synthetic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's polarity and reactivity.
| Property | Value | Source |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 0.939 - 0.94 g/mL at 25 °C | , [3] |
| Boiling Point | 180-181 °C at 760 mmHg | [2] |
| 91-92 °C at 24 mmHg | ||
| Solubility in Water | Insoluble | [2] |
| Refractive Index (n20/D) | 1.423 | |
| Flash Point | 72 °C (closed cup) | [3] |
Synthesis of 1-Nitrohexane
The synthesis of primary nitroalkanes such as 1-Nitrohexane can be effectively achieved through the nucleophilic substitution of a corresponding haloalkane with a nitrite salt. The following protocol details a reliable method for the preparation of 1-Nitrohexane from 1-bromohexane, a readily available starting material. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.
Synthesis of the Precursor: 1-Bromohexane from 1-Hexanol
For researchers starting from the corresponding alcohol, 1-bromohexane can be prepared via a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cool 1 mole of 1-hexanol.
-
Acid Addition: With continuous cooling and stirring, slowly add 0.5 moles of concentrated sulfuric acid, followed by the cautious addition of 1.25 moles of 48% hydrobromic acid. The sulfuric acid acts as a dehydrating agent and protonates the hydroxyl group of the alcohol, making it a good leaving group (water). The bromide ion from hydrobromic acid then acts as the nucleophile.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours to ensure the reaction goes to completion.
-
Work-up and Purification: After cooling, the mixture is subjected to steam distillation. The organic layer containing 1-bromohexane is separated. To remove the dihexyl ether byproduct, the crude product is washed twice with cold, concentrated sulfuric acid. Subsequently, it is washed with water, neutralized with a sodium bicarbonate solution, and washed again with water.
-
Drying and Distillation: The product is dried over anhydrous calcium chloride and purified by distillation to yield 1-bromohexane.[4]
Synthesis of 1-Nitrohexane from 1-Bromohexane
This procedure utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble nitrite salt and the water-insoluble alkyl halide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromohexane, sodium nitrite, and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAHS) in a suitable solvent system like chloroform and water. The TBAHS facilitates the transfer of the nitrite anion from the aqueous phase to the organic phase where the reaction occurs.
-
Reaction Conditions: The reaction mixture is stirred vigorously at reflux for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water, and dried over an anhydrous drying agent like magnesium sulfate. The solvent is then removed under reduced pressure.
-
Isolation: The crude product is purified by vacuum distillation to afford 1-Nitrohexane. This method has been reported to yield approximately 45% of the desired product, with some recovery of unreacted 1-bromohexane.[5]
Caption: Synthetic pathway for 1-Nitrohexane.
Spectroscopic Characterization
The structural elucidation of 1-Nitrohexane is confirmed through various spectroscopic techniques. The expected data from each method are detailed below, providing a self-validating system for product identification.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Nitrohexane will exhibit characteristic signals corresponding to the different protons in the alkyl chain.
-
δ ~4.4 ppm (triplet): This downfield signal corresponds to the two protons on the carbon adjacent to the electron-withdrawing nitro group (-CH₂-NO₂). The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.
-
δ ~2.0 ppm (multiplet): The two protons on the second carbon (-CH₂-CH₂-NO₂) will appear as a multiplet.
-
δ ~1.3-1.4 ppm (multiplet): The protons of the three methylene groups in the middle of the chain will overlap to form a complex multiplet.
-
δ ~0.9 ppm (triplet): The terminal methyl group (-CH₃) will appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals, one for each carbon in the hexane chain.
-
δ ~75 ppm: The carbon directly attached to the nitro group (C1) will be the most downfield due to the strong deshielding effect of the nitro group.
-
δ ~20-35 ppm: The remaining five carbons of the alkyl chain will appear in the typical aliphatic region, with their specific chemical shifts influenced by their position relative to the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Nitrohexane is characterized by the strong absorption bands of the nitro group.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
~1550 cm⁻¹ (strong, asymmetric stretch): N-O stretching of the nitro group.
-
~1380 cm⁻¹ (strong, symmetric stretch): N-O stretching of the nitro group.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
m/z = 131: The molecular ion peak ([M]⁺) corresponding to the molecular weight of 1-Nitrohexane.
-
Fragmentation: Common fragmentation patterns include the loss of the nitro group (NO₂, 46 amu) and cleavage of the alkyl chain. A prominent peak is often observed at m/z = 43, corresponding to the propyl cation ([C₃H₇]⁺).[2]
Reactivity and Applications in Organic Synthesis
Nitroalkanes are exceptionally versatile building blocks in organic synthesis due to the strong electron-withdrawing nature of the nitro group.[6] This property facilitates the formation of a stabilized carbanion (nitronate), which is a potent nucleophile.[6]
Caption: Key synthetic transformations of 1-Nitrohexane.
Carbon-Carbon Bond Forming Reactions
-
Henry (Nitroaldol) Reaction: The nitronate anion of 1-Nitrohexane can react with aldehydes and ketones in a base-catalyzed addition to form β-nitro alcohols. These products are valuable intermediates that can be further transformed.
-
Michael Addition: 1-Nitrohexane can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to form γ-nitro carbonyl compounds.
Functional Group Transformations
-
Reduction to Amines: The nitro group can be readily reduced to a primary amine. This transformation is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[7] A variety of reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C), can be employed.
-
Nef Reaction: The conversion of a primary nitroalkane to a carbonyl compound can be achieved via the Nef reaction. This involves the formation of the nitronate salt followed by acidification to yield an aldehyde (in the case of 1-Nitrohexane, hexanal).
The versatility of nitroalkanes makes them key intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[7][8] Their ability to be transformed into a variety of functional groups provides synthetic chemists with a powerful tool for molecular design and construction.
Safety and Handling
1-Nitrohexane is a combustible liquid and should be handled with appropriate safety precautions.[2] It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[9]
-
Spill Response: In case of a spill, remove all sources of ignition and absorb the material with an inert absorbent.[9]
Nitroalkanes can react violently with reducing agents and form explosive salts with inorganic bases.[9] Therefore, care must be taken to avoid contact with these substances.
Conclusion
1-Nitrohexane is a valuable and versatile primary nitroalkane with a well-defined chemical identity and a range of applications in organic synthesis. Its utility stems from the unique reactivity conferred by the nitro group, which allows for its participation in key carbon-carbon bond-forming reactions and its facile conversion into other important functional groups. This guide provides the essential technical information for researchers to confidently and safely utilize 1-Nitrohexane in their synthetic endeavors, from understanding its fundamental properties to applying it in complex molecular construction.
References
-
PrepChem. (n.d.). Preparation of 1-bromohexane (n-bromohexane). Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitrohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis Of Nitroalkanes From Bromoalkanes By Phase-Transfer Catalysis. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
-
Advancion. (n.d.). Pharmaceutical Synthesis. Retrieved from [Link]
-
ChemSrc. (n.d.). 1-nitrohexane. Retrieved from [Link]
Sources
- 1. US3066173A - Preparation of nitrocyclohexane - Google Patents [patents.google.com]
- 2. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-nitrohexane | CAS#:646-14-0 | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis Of Nitroalkanes From Bromoalkanes By Phase-Thansfer Catalysis - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Pharmaceutical Synthesis [advancionsciences.com]
- 9. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Solubility Profile and Solvent Compatibility of 1-Nitrohexane
Executive Summary
1-Nitrohexane (CAS: 646-14-0) represents a critical class of nitroalkanes utilized as intermediates in pharmaceutical synthesis (e.g., Henry reaction, Nef reaction) and as specialized solvents for liquid-liquid extraction. Its amphiphilic structure—comprising a lipophilic hexyl chain and a highly polar nitro group—dictates a unique solubility profile.
This guide provides a comprehensive analysis of 1-nitrohexane’s solubility thermodynamics, practical solvent compatibility, and experimental protocols for validation. It is designed to move beyond binary "soluble/insoluble" classifications, offering the mechanistic insight required for process optimization in drug development.
Physicochemical Architecture
To predict solubility behavior, one must first deconstruct the solute's molecular interactions. 1-Nitrohexane is not merely a "polar solvent"; it is a competing system of dispersion forces and dipole interactions.
Structural Determinants
-
The Hexyl Tail (
): This moiety drives solubility in non-polar organic solvents through London Dispersion Forces. It contributes significantly to the molecule's molar volume and hydrophobicity. -
The Nitro Group (
): A strong dipole (approx. 3.6 D) creates potential for dipole-dipole interactions. However, unlike alcohols or amines, the nitro group is a hydrogen bond acceptor only; it lacks a hydrogen bond donor. This limits its solubility in water compared to 1-hexanol.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Key Physicochemical Constants
| Property | Value | Implication for Solubility |
| Molecular Weight | 131.17 g/mol | Moderate molar volume aids diffusion. |
| Density | 0.94 g/mL (25°C) | Floats on water; forms the upper phase in aqueous extractions. |
| Boiling Point | ~175-180°C (atm) | High boiling point makes it difficult to remove via rotary evaporation if used as a solvent. |
| LogP (Octanol/Water) | ~2.7 (Estimated) | Indicates high lipophilicity; preferentially partitions into organic phases. |
| Dielectric Constant | ~20-25 (Est.) | Moderately polar, supporting ionic transition states in synthesis. |
Solubility Data & Solvent Compatibility
The following data categorizes solvent compatibility based on miscibility ranges. Note that for liquid solutes like 1-nitrohexane, "solubility" often refers to miscibility.
Miscibility Profile
| Solvent Class | Representative Solvent | Miscibility | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent dipole-dipole matching; ideal for extraction. |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Soluble due to combined polar/non-polar character, despite lack of H-donor in nitrohexane. |
| Ethers | Diethyl Ether, THF, MTBE | Miscible | Favorable weak dipole interactions. |
| Aromatics | Benzene, Toluene | Miscible | |
| Esters | Ethyl Acetate | Miscible | Similar polarity profiles. |
| Alkanes | Hexane, Heptane | Miscible | The hexyl tail ensures compatibility with aliphatic hydrocarbons. |
| Aqueous | Water | Immiscible | < 0.1 wt% solubility.[1] The hydrophobic effect of the |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
For formulation scientists, HSP values provide a coordinate system to predict compatibility with novel polymers or drug substances.
- (Dispersion): Energy from dispersion forces.[2]
- (Polar): Energy from dipolar intermolecular forces.[2]
- (Hydrogen Bonding): Energy from hydrogen bonds.[2]
Estimated HSP for 1-Nitrohexane:
- (Driven by the hexyl chain)
- (Diluted polarity compared to nitromethane)
- (Low H-bonding capacity)
Interaction Radius (
Interpretation: 1-Nitrohexane is compatible with solvents located in the "moderately polar, low H-bonding" region of the Hansen map (e.g., DCM, Toluene). It is incompatible with high
Experimental Protocols
Trustworthy data requires rigorous validation. The following protocols are designed for self-validation in a research setting.
Protocol: Determination of Miscibility/Solubility Limits (Shake-Flask Method)
Objective: To determine the precise solubility limit of 1-nitrohexane in a solvent system (e.g., a water/methanol mixture) where miscibility is not guaranteed.
Materials:
-
1-Nitrohexane (>98% purity)[3]
-
Target Solvent System
-
Thermostated Shaker Bath (controlled to ±0.1°C)
-
HPLC or GC-FID for quantification
Workflow:
-
Preparation: Add excess 1-nitrohexane (approx. 2 mL) to 10 mL of the target solvent in a crimp-sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Phase Separation: Allow to settle for 4 hours. If an emulsion forms, centrifuge at 3000 rpm for 10 mins.
-
Sampling: Carefully withdraw the supernatant (solvent phase) using a syringe filter (0.22 µm PTFE) to remove micro-droplets of undissolved nitrohexane.
-
Quantification: Dilute the sample with Acetonitrile and analyze via HPLC (UV detection at 210 nm) or GC-FID.
Visualization of Solubility Workflow
Caption: Step-by-step workflow for determining the solubility limit of 1-nitrohexane in semi-aqueous or novel solvent systems.
Applications in Drug Development[5][6]
Understanding the solubility of 1-nitrohexane is crucial when it is used as a reactive intermediate.
The Henry Reaction (Nitroaldol)
In the synthesis of sympathomimetic drugs (e.g., analogs of amphetamines or amino-alcohols), 1-nitrohexane reacts with aldehydes.
-
Solvent Choice: The reaction is often run in Ethanol or Acetic Acid .
-
Solubility Logic: The miscibility of 1-nitrohexane with ethanol allows for a homogeneous reaction mixture, improving kinetics compared to biphasic systems.
Reduction to Hexylamine
1-Nitrohexane is a precursor to 1-hexylamine, a building block for surfactants and APIs.
-
Process: Hydrogenation over Raney Nickel or Pd/C.
-
Solvent: Methanol or Ethyl Acetate .[3]
-
Criticality: Complete dissolution of the nitroalkane prevents catalyst fouling and ensures uniform hydrogen uptake.
Reaction Pathway Diagram
Caption: The role of 1-nitrohexane in the Henry Reaction pathway towards pharmaceutical precursors.
Safety & Handling (Critical)
While 1-nitrohexane is a useful solvent/intermediate, its nitro functionality presents specific hazards that are solubility-dependent.
-
Nitronate Salt Formation:
-
Risk: In the presence of strong bases (NaOH, KOH), 1-nitrohexane (having
-protons) forms nitronate salts. -
Solubility Implication: These salts are water-soluble but explosive when dry.
-
Protocol: Never concentrate a basic solution of 1-nitrohexane to dryness. Always acidify to neutralize the nitronate before evaporation.
-
-
Flash Point: ~72°C. It is classified as a combustible liquid.
-
Toxicity: Nitroalkanes can be neurotoxic. Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12589, 1-Nitrohexane. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Contextual grounding for HSP theory).
- Markofsky, S. B. (2000).Nitro Compounds, Aliphatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
NIST Chemistry WebBook. 1-Nitrohexane Thermochemical Data. Retrieved from [Link]
-
Sigma-Aldrich. Safety Data Sheet: 1-Nitrohexane.[3] (Source for density, flash point, and safety data).
Sources
Technical Guide: Stability, Storage, and Handling of 1-Nitrohexane
Part 1: Executive Summary
1-Nitrohexane (CAS 646-14-0) is a primary aliphatic nitro compound frequently utilized as a versatile intermediate in the synthesis of amines, aldehydes (via the Nef reaction), and complex pharmaceutical scaffolds.[1] While often perceived as a stable solvent-like liquid, it possesses latent instability mechanisms—specifically regarding
The Core Directive: Treat 1-Nitrohexane not merely as a solvent, but as a pre-energetic material .[1] Its stability is conditional.[1][2] Under neutral, ambient conditions, it is benign; however, in the presence of strong bases or elevated temperatures, it transforms into shock-sensitive nitronate salts or undergoes exothermic runaway decomposition.
Part 2: Physicochemical Profile & Critical Properties[1]
Understanding the physical constants is the first step in designing a safe storage protocol. The high boiling point relative to its flash point necessitates strict thermal control.[1]
Table 1: Physicochemical Properties of 1-Nitrohexane[1][2][3]
| Property | Value | Operational Implication |
| Molecular Structure | Lipophilic tail with a polar nitro head group.[1] | |
| Molecular Weight | 131.17 g/mol | Moderate volatility.[1] |
| Physical State | Clear, colorless to pale yellow liquid | Color change (darkening) indicates decomposition.[1] |
| Boiling Point | ~180°C (760 mmHg) / 78-80°C (11 mmHg) | Do not distill at atmospheric pressure. Decomposes near BP.[1] |
| Flash Point | 72°C (Closed Cup) | Class IIIA Combustible Liquid.[1] |
| Density | 0.94 g/mL at 25°C | Lighter than water; separates easily in aqueous workups.[1] |
| pKa ( | ~10 (in water) | Critical: Weakly acidic; easily deprotonated by hydroxide/alkoxide bases.[1] |
| Solubility | Immiscible with water; Miscible with organic solvents | Store away from humid environments to prevent phase-transfer hydrolysis.[1] |
Part 3: Mechanisms of Instability
To store 1-Nitrohexane safely, one must understand how it degrades.[1] There are two primary failure modes: Base-Catalyzed Nitronate Formation and Thermal Decomposition .[1]
The Nitronate Trap (Chemical Instability)
The most overlooked hazard is the acidity of the
-
Mechanism: In the presence of a strong base (NaOH, KOH, NaOMe), 1-Nitrohexane forms a nitronate salt .
-
The Hazard: While the solution may be stable, dry nitronate salts are highly shock-sensitive explosives .
-
Prevention: Never allow basic solutions of nitroalkanes to dry out.[1] Acidify before concentration.[1]
Thermal Runaway (Thermodynamic Instability)
Aliphatic nitro compounds are thermodynamically unstable relative to their decomposition products (
-
Mechanism: Homolytic cleavage of the C-N bond occurs at elevated temperatures (>180°C), releasing
radicals which catalyze further decomposition. -
The Hazard: Distillation at atmospheric pressure can lead to rapid gas evolution and vessel rupture.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation pathways that storage conditions must prevent.
Figure 1: Chemical and thermal degradation pathways of 1-Nitrohexane emphasizing the shock-sensitivity of dry nitronate salts.[1]
Part 4: Storage Protocols
Storage strategies are tiered based on the duration of storage and the purity requirements of the downstream application.
Environmental Control[1]
-
Temperature:
-
Atmosphere:
-
Store under an inert atmosphere (Nitrogen or Argon ).[1]
-
Oxygen promotes the slow formation of aldehydes and carboxylic acids over months.
-
-
Light:
-
Store in Amber Glass or opaque containers. UV light can initiate C-N bond photolysis.[1]
-
Container Material Compatibility
-
Recommended: Borosilicate Glass, Stainless Steel (304/316), Teflon (PTFE), HDPE.
-
Forbidden: Copper, Lead, Zinc (and their alloys like Brass).
Visualization: Storage Decision Logic
Use this workflow to determine the correct storage location for your inventory.
Figure 2: Decision logic for determining storage conditions based on inventory duration.
Part 5: Handling & Purification Protocols
Safe Purification (Distillation)
Since 1-Nitrohexane decomposes near its atmospheric boiling point, vacuum distillation is the only acceptable method for purification.[1]
Protocol:
-
Setup: Use a short-path distillation apparatus to minimize thermal residence time.
-
Vacuum: Apply a vacuum of 10–20 mmHg .
-
Temperature: Heat the oil bath gradually. The product should distill between 78–85°C (at ~11-15 mmHg).
-
Safety:
-
Ensure the system is free of alkaline residues.
-
Do not distill to dryness. Leave ~10% of the volume in the pot to prevent overheating of peroxides or unstable high-boiling impurities.
-
Use a blast shield.[1]
-
Quality Control (Self-Validating System)
Before using stored material in sensitive catalysis (e.g., Henry Reaction), validate purity.[1]
-
Visual: Liquid should be colorless. Yellowing indicates
formation.[1] -
Acidity Test: Shake a 1 mL aliquot with 1 mL water. Check aqueous pH.[1] If pH < 5, significant hydrolysis/oxidation has occurred.[1]
-
1H NMR: Look for the triplet at
~4.3-4.4 ppm ( ).[1] Impurities often appear as aldehydes ( 9-10 ppm) or carboxylic acids.[1]
Part 6: Emergency Response
-
Spills:
-
Fire:
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12589, 1-Nitrohexane.[1] Retrieved from [Link][1]
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa/Acidity mechanisms).
-
Lewin, A. H., et al. (1997).[1] Nitroalkane Stability and Reactivity.[1][5][8] Journal of Organic Chemistry.[1] (General reference for aliphatic nitro compound thermal stability).
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-Nitrohexane. (Verified via search for CAS 646-14-0 handling).
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-NITROHEXANE | 646-14-0 [chemicalbook.com]
- 3. 1-nitrohexane | CAS#:646-14-0 | Chemsrc [chemsrc.com]
- 4. airgas.com [airgas.com]
- 5. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Technical Monograph: Safe Handling and Risk Profile of 1-Nitrohexane
Executive Summary
1-Nitrohexane (CAS 646-14-0) is a primary nitroalkane intermediate used frequently in organic synthesis (e.g., Henry reactions, Nef reactions). While it shares the general hazard profile of lower nitroalkanes (nitromethane, nitroethane), its higher lipophilicity alters its toxicokinetic profile.
Critical Hazards:
-
Methemoglobinemia: Systemic absorption leads to the oxidation of hemoglobin (Fe²⁺
Fe³⁺), causing cellular hypoxia.[1] -
Shock-Sensitive Nitronates: Reaction with strong bases (NaOH, NaH) generates metal nitronates, which can be explosive when dry or upon acidification.
-
Combustibility: With a flash point of ~64–72°C, it is a Class IIIA Combustible Liquid.
Part 1: Physicochemical Profile & Hazard Identification
The following data consolidates experimental values to inform engineering controls.
| Property | Value | Implication for Safety |
| CAS Number | 646-14-0 | Unique Identifier |
| Physical State | Clear, colorless to pale yellow liquid | Visually similar to hexane; labeling is critical. |
| Boiling Point | 180–183 °C | High boiler; difficult to remove by rotary evaporation without heat. |
| Flash Point | ~64–72 °C (Closed Cup) | Combustible. Vapors can accumulate in headspaces. |
| Density | 0.94 g/mL | Floats on water; spill cleanup requires specific sorbents. |
| Solubility | Insoluble in water; Soluble in organics | Lipophilic nature facilitates skin absorption. |
| pKa (approx) | ~9–10 (α-protons) | Deprotonates with bases to form unstable nitronate salts. |
GHS Classification (derived):
-
H227: Combustible liquid.
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H373: May cause damage to organs (Blood/Spleen) through prolonged exposure (Methemoglobinemia).
Part 2: Toxicological Mechanisms (The "Why")
Mechanism of Action: Methemoglobinemia
Unlike simple irritants, 1-nitrohexane poses a systemic threat via the metabolic activation of the nitro group.[2][3] Upon absorption (inhalation or transdermal), hepatic metabolism reduces the nitro group to a hydroxylamine intermediate. This intermediate engages in a redox cycle with hemoglobin.
Causality Chain:
-
Absorption: 1-Nitrohexane enters the bloodstream.
-
Metabolism: Reduced to N-hydroxyhexylamine.
-
Oxidation: The metabolite reacts with Oxyhemoglobin (Fe²⁺), stripping an electron to form Methemoglobin (Fe³⁺).
-
Hypoxia: Methemoglobin cannot bind oxygen; furthermore, it shifts the oxygen-dissociation curve of remaining hemoglobin to the left, preventing oxygen release to tissues.
Visualization: Toxicity Pathway
The following diagram illustrates the biological pathway leading to hypoxia.
Caption: Biological fate of 1-nitrohexane leading to functional anemia (Methemoglobinemia).
Part 3: Reactivity Hazards & Process Safety
The Nitronate Trap
A common error in synthesis is treating nitroalkanes solely as solvents or neutral reactants. The
-
Risk: Addition of Sodium Hydroxide (NaOH), Sodium Hydride (NaH), or strong organic bases generates Sodium Nitronate .
-
Consequence: Dry nitronate salts are shock-sensitive explosives. Furthermore, adding acid to a nitronate solution (Nef reaction conditions) generates "nitronic acid," which can decompose explosively if temperature control fails.
Visualization: Reactivity Logic
Caption: Pathways to explosion via nitronate salt formation.
Part 4: Engineering Controls & Personal Protective Equipment (PPE)[4]
Glove Selection (Permeation Logic)
Nitroalkanes are polar organic solvents that readily permeate standard nitrile gloves.
-
Recommended: Silver Shield® (Laminate) or Butyl Rubber.
-
Acceptable (Splash Only): Double-gloved Nitrile (Change immediately upon contamination).
-
Forbidden: Latex (Poor resistance to organic solvents).
Ventilation
-
Mandatory: All handling must occur inside a certified chemical fume hood.
-
Airflow: Maintain face velocity >100 fpm.
-
Rationale: The flash point (64°C) is sufficiently high that vapors won't form efficiently at room temperature unless heated, but inhalation toxicity requires strict containment.
Part 5: Safe Handling Protocols (SOPs)
Protocol A: Reaction Setup (Inert Atmosphere)
-
Objective: Prevent moisture ingress and oxygen interaction during synthesis.
-
Step 1: Flame-dry glassware and cycle with Argon/Nitrogen x3.
-
Step 2: Transfer 1-nitrohexane via glass syringe or cannula . Avoid pouring, which generates static and vapors.
-
Step 3: If using a base (e.g., for Henry reaction), cool the vessel to 0°C before addition to control the exotherm of nitronate formation.
Protocol B: Quenching Nitronate Reactions
-
Context: You have a reaction mixture containing sodium nitronate (e.g., after reaction with base).
-
Danger: Direct acidification generates heat and potentially unstable nitronic acid.
-
Procedure:
-
Dilute the reaction mixture with solvent (THF or Ethanol) to increase thermal mass.
-
Cool the vessel to <10°C.
-
Add the acid (e.g., HCl) dropwise while monitoring internal temperature.
-
Do not allow the pot to run dry. Keep nitronates in solution.
-
Protocol C: Spill Response
-
Evacuate: Clear the immediate area.
-
PPE: Don Butyl gloves and organic vapor respirator (if outside hood).
-
Contain: Use Vermiculite or Sand .
-
Note: Do not use combustible materials like sawdust.
-
Note: Do not use strong alkaline absorbents which could form nitronates.
-
-
Disposal: Collect in a dedicated container labeled "Nitro-Organic Waste." Do not mix with strong oxidizers or bases.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12589, 1-Nitrohexane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitromethane (Applied as homologous proxy for nitroalkane handling). Retrieved from [Link]
-
Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[4] Mechanisms of production, features, diagnosis and management. Toxicological Reviews. (Grounding for Methemoglobinemia mechanism).[4]
Sources
1-Nitrohexane as a versatile building block in organic chemistry
Topic: 1-Nitrohexane as a Versatile Building Block in Organic Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Teams
Executive Summary
In the landscape of aliphatic building blocks, 1-nitrohexane (CAS: 646-14-0) occupies a unique niche. While often overshadowed by its lower homologs (nitromethane, nitroethane), the hexyl chain confers critical lipophilicity (
This guide moves beyond basic textbook definitions to treat 1-nitrohexane as a bifunctional reagent :
-
Nucleophilic
-Carbon: A masked acyl anion equivalent (via the Nef reaction) and a pro-nucleophile for C-C bond formation. -
Electrophilic/Reducible Nitrogen: A gateway to amines, hydroxylamines, and heterocycles.
Chemical Profile & Energetics
Before initiating synthesis, the physical and thermodynamic profile must be understood to ensure process safety and efficiency.
| Property | Value | Operational Implication |
| Molecular Formula | MW: 131.17 g/mol | |
| Boiling Point | 180–182 °C | High boiling point requires vacuum distillation (e.g., 60°C @ 10 mmHg) for purification to avoid thermal decomposition. |
| Density | 0.938 g/mL | Phase separation is distinct; floats on aqueous layers (unlike chlorinated solvents). |
| pKa ( | ~9.0 | Deprotonation requires moderately strong bases (DBU, TMG, alkoxides). Weaker than nitromethane ( |
| Solubility | Immiscible in | Reactions often require biphasic catalysis (PTC) or polar aprotic solvents (DMSO, DMF, MeCN). |
Strategic Reactivity Landscape
The utility of 1-nitrohexane lies in its ability to toggle between nucleophilic addition and functional group metamorphosis.
Visualization: The 1-Nitrohexane Divergency Map
The following diagram illustrates the core transformations accessible from this single building block.
Caption: Divergent synthesis pathways starting from 1-nitrohexane. Blue: Starting Material; Red: Intermediate; Green: C-C Bond Formation; Yellow: FG Interconversion.
C-C Bond Formation: The Henry (Nitroaldol) Reaction
The Henry reaction is the premier method for coupling 1-nitrohexane with aldehydes to generate
Mechanistic Insight
The reaction is reversible.[1] To drive high yields, one must stabilize the alkoxide intermediate or use specific solvent systems to shift the equilibrium.
Protocol: DBU-Catalyzed Coupling with Benzaldehyde
Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a nucleophilic base that solubilizes well in organic media, promoting faster kinetics than inorganic carbonates.
Reagents:
-
1-Nitrohexane (1.0 equiv)[5]
-
Benzaldehyde (1.1 equiv)
-
DBU (0.1 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 1-nitrohexane (10 mmol, 1.31 g) and anhydrous THF (20 mL) under Argon.
-
Activation: Add DBU (1 mmol, 0.15 g) dropwise at 0°C. Stir for 15 minutes to generate the nitronate species (solution may turn slight yellow).
-
Addition: Add benzaldehyde (11 mmol, 1.16 g) slowly via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear more polar than the starting nitroalkane.
-
Quench: Pour mixture into saturated
solution (50 mL) to protonate the alkoxide and neutralize DBU. -
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel. Note: Nitroalcohols are sensitive; avoid prolonged exposure to basic silica.
Functional Group Interconversion: The Nef Reaction
Transforming the nitro group into a carbonyl (aldehyde) allows 1-nitrohexane to serve as a "masked" hexanal anion. This is critical when direct alkylation of an aldehyde enolate is chemically forbidden or prone to self-condensation.
Visualization: The Oxidative Nef Pathway
Traditional acid hydrolysis (sulfuric acid) can be harsh. The modern "Oxidative Nef" using Oxone® is milder and preferred for complex substrates.
Caption: Workflow for the Oxidative Nef reaction using Oxone, avoiding strong mineral acids.
Protocol: Modified Nef Synthesis of Hexanal
Reagents:
-
1-Nitrohexane (1.0 equiv)[5]
-
Sodium Methoxide (1.2 equiv, 0.5M in MeOH)
-
Oxone® (Potassium peroxymonosulfate) (1.5 equiv)
-
Buffer:
/ (pH ~7)
Step-by-Step Methodology:
-
Nitronate Formation: Dissolve 1-nitrohexane (5 mmol) in MeOH (10 mL). Add NaOMe solution (6 mmol) at 0°C. Stir for 30 mins.
-
Preparation of Oxidant: In a separate beaker, dissolve Oxone® (7.5 mmol) in buffered water (20 mL).
-
Oxidation: Add the nitronate solution into the stirring Oxone solution at 0°C. Crucial: Reverse addition (nitronate to acid/oxidant) prevents side reactions.
-
Workup: After 1 hour, the solution will be cloudy. Extract with
. The organic layer contains high-purity hexanal.
Safety & Handling (The "Self-Validating" System)
Nitro compounds are energetic. While 1-nitrohexane is less explosive than nitromethane, it must be handled with respect to its thermal limits.
-
DSC Check: Before scaling up (>100g), perform Differential Scanning Calorimetry. Decomposition onset is typically >200°C, but impurities (bases) lower this threshold.
-
Quenching Rule: Never distill a reaction mixture containing unquenched nitronate salts. Dry nitronate salts are shock-sensitive explosives. Always acidify/neutralize before concentration.
-
Waste: Nitro-containing aqueous waste should be segregated from general organic waste to prevent formation of unstable mixtures.
References
-
Henry Reaction (Classic & Modern Reviews)
-
Nef Reaction (Mechanisms & Protocols)
-
General Nitroalkane Chemistry
-
Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. [Link]
-
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: The Occurrence and Analysis of 1-Nitrohexane in Plant Metabolomics
Executive Summary
This technical guide addresses the specific occurrence, biosynthetic plausibility, and analytical detection of 1-Nitrohexane (CAS 646-14-0) within plant matrices. While nitroalkanes are relatively rare in the plant kingdom compared to their ubiquity as synthetic intermediates, 1-nitrohexane has been identified as a trace metabolite in specific species such as Solanum lycopersicum (Tomato) and Cucumis melo (Melon).
This document serves researchers requiring high-fidelity protocols for distinguishing endogenous 1-nitrohexane from anthropogenic contaminants (solvents/propellants) and provides a theoretical framework for its biosynthesis via amine oxidation pathways.
Chemical Identity and Natural Rarity
1-Nitrohexane is a primary nitroalkane.[1] Unlike the well-documented plant nitrotoxins such as 3-nitropropionic acid (found in Astragalus and Corynocarpus) or miserotoxin, 1-nitrohexane lacks a dedicated accumulation phenotype in most flora. Its presence is often associated with the volatile fraction of fruit metabolism or thermal degradation during processing (e.g., roasted peanuts).
Physicochemical Profile
| Parameter | Value | Relevance to Extraction |
| Molecular Formula | C₆H₁₃NO₂ | Nitrogen-selective detection (NPD/chemiluminescence) feasible. |
| Molecular Weight | 131.17 g/mol | Suitable for GC-MS analysis. |
| Boiling Point | ~180°C | Semi-volatile; requires headspace concentration (SPME). |
| LogP | ~2.2 | Lipophilic; partitions into essential oils/non-polar fractions. |
| Solubility | Insoluble in water | Aqueous extraction requires liquid-liquid partition (e.g., into DCM). |
Biosynthetic Plausibility and Pathways
The biosynthesis of simple nitroalkanes in plants is not governed by a single "synthase" but rather arises from the N-oxygenation of primary amines . In the case of 1-nitrohexane, the precursor is hypothesized to be hexylamine , which undergoes stepwise oxidation.
The N-Oxygenation Pathway
The conversion of an amine to a nitro compound involves two key intermediate states: the hydroxylamine and the nitroso compound. This process is typically mediated by Flavin-containing Monooxygenases (FMOs) or specific N-oxygenases .
Theoretical Pathway:
-
Decarboxylation: Heptanoic acid precursors or amino acid degradation yields Hexylamine.
-
N-Hydroxylation: Hexylamine
N-hydroxyhexylamine. -
Dehydrogenation: N-hydroxyhexylamine
1-Nitrosohexane. -
Oxidation: 1-Nitrosohexane
1-Nitrohexane.
Visualization of Biosynthetic Logic
The following diagram illustrates the theoretical flux from amino acid precursors to the nitroalkane, highlighting the oxidative steps.
Caption: Theoretical N-oxygenation cascade transforming primary amines to nitroalkanes via unstable nitroso intermediates.
Analytical Protocol: Detection in Plant Matrices
Due to the volatility and low abundance of 1-nitrohexane, traditional solvent extraction often results in analyte loss. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the validated standard for detection.
Experimental Workflow (HS-SPME-GC-MS)
Objective: Isolate 1-nitrohexane from Solanum lycopersicum (Tomato) fruit matrix.
Step 1: Sample Preparation
-
Homogenize 5.0 g of fresh plant tissue in a cryomill (liquid N₂) to halt enzymatic activity.
-
Transfer powder to a 20 mL headspace vial.
-
Add 2 mL saturated NaCl solution (salting out effect increases volatile partitioning).
-
Add 10 µL of internal standard (e.g., 1-nitroheptane, if available, or a deuterated alkane).
Step 2: SPME Extraction
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. This tri-phase fiber covers the polarity range of nitroalkanes.
-
Incubation: 40°C for 15 minutes (equilibrium).
-
Extraction: Expose fiber to headspace for 30 minutes at 40°C with agitation (250 rpm).
Step 3: GC-MS Parameters
-
Column: DB-WAX or equivalent polar column (30 m × 0.25 mm × 0.25 µm). Nitroalkanes separate better on polar phases.
-
Injector: Splitless mode, 250°C. Desorption time: 3 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 40°C (2 min)
5°C/min to 200°C Hold 5 min. -
MS Detection: Electron Impact (EI) 70 eV.
-
Scan Mode: 35–300 m/z.
-
SIM Mode (Validation): Monitor ions m/z 41, 43, 55, 85 (characteristic fragmentation).
-
Analytical Logic Diagram
The following workflow ensures the differentiation of intrinsic plant metabolites from laboratory contaminants.
Caption: Validated workflow for trace volatile nitroalkane detection using SPME-GC-MS.
Toxicological Implications & Safety
While 1-nitrohexane is found in nature, it is chemically reactive.[2] Researchers handling standards or concentrated extracts must observe specific safety protocols.
-
Mechanism of Toxicity: Nitroalkanes can cause respiratory irritation and central nervous system depression. In metabolic systems, they may release nitrite ions (
) upon oxidative denitrification, leading to methemoglobinemia risks if ingested in high quantities (though unlikely from natural plant sources due to low concentration). -
Handling:
-
Use Fume Hoods (volatile irritant).
-
Avoid strong bases (formation of nitronate salts, which are shock-sensitive explosives in dry form).
-
References
-
PubChem. (n.d.).[1] 1-Nitrohexane Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
LOTUS Initiative. (2022). 1-Nitrohexane occurrence in Solanum lycopersicum. The Natural Products Occurrence Database.[1] Retrieved from [Link]
-
Fitzpatrick, P. F., et al. (2005). Crystal Structures of Intermediates in the Nitroalkane Oxidase Reaction. Journal of Biological Chemistry. (Discusses enzymatic handling of nitroalkanes). Retrieved from [Link]
-
Chemat, F., et al. (2017). Advanced Extraction Techniques for Volatile Compounds in Food. (Context for SPME protocols). Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 1-Aminohexane via Reduction of 1-Nitrohexane
Abstract: This document provides a detailed guide for the chemical reduction of 1-nitrohexane to the corresponding primary amine, 1-aminohexane. The synthesis of primary amines is a cornerstone of organic chemistry, with applications ranging from bulk chemical production to the intricate assembly of pharmaceutical intermediates. This note will explore two primary, robust methodologies for this transformation: reduction using the powerful hydride donor, Lithium Aluminum Hydride (LiAlH4), and a catalytic transfer hydrogenation approach employing hydrazine hydrate with a palladium on carbon (Pd/C) catalyst. A third, milder alternative using sodium borohydride and nickel(II) chloride is also discussed. The causality behind experimental choices, safety protocols, and reaction workup are explained to ensure reproducible and safe execution.
Introduction: The Significance of Nitro Group Reduction
The transformation of a nitro group (-NO₂) into a primary amine (-NH₂) is a fundamental process in synthetic organic chemistry. Aliphatic amines, such as 1-aminohexane, are valuable building blocks and intermediates. Their utility stems from the nucleophilic nature of the nitrogen atom, which allows for a wide array of subsequent chemical modifications.
The choice of reducing agent is critical and depends on several factors, including the presence of other functional groups in the molecule, desired yield, scalability, and safety considerations. While catalytic hydrogenation is a common method, it often requires specialized equipment to handle hydrogen gas under pressure.[1] This guide focuses on chemical reduction methods that are readily accessible in a standard laboratory setting.
We will delve into the mechanistic and practical aspects of two primary methods:
-
Lithium Aluminum Hydride (LiAlH4) Reduction: A potent, non-selective method highly effective for aliphatic nitro compounds.[2] Its high reactivity necessitates stringent safety precautions.
-
Catalytic Transfer Hydrogenation: A safer alternative to traditional hydrogenation that generates hydrogen in situ from a donor molecule like hydrazine.[3][4] This method often exhibits good functional group tolerance.
Mechanistic Overview & Rationale for Method Selection
Lithium Aluminum Hydride (LiAlH4): A Strong Hydride Donor
Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide variety of polar functional groups. The reduction of a nitro group to an amine is a complex process involving the transfer of multiple hydride ions (H⁻) from the AlH₄⁻ species. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
-
Causality: The choice of LiAlH4 is dictated by its effectiveness in reducing aliphatic nitro compounds, a transformation that can be sluggish with milder reagents.[1] The reaction is typically fast and high-yielding. However, its extreme reactivity with protic solvents (like water and alcohols) means the reaction must be conducted under strictly anhydrous conditions to prevent violent quenching and potential fires.[5][6]
Catalytic Transfer Hydrogenation: A Milder, Safer Approach
Catalytic transfer hydrogenation offers a practical alternative to high-pressure hydrogenation by using a hydrogen donor molecule in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3] Hydrazine hydrate (N₂H₄·H₂O) is a common hydrogen donor. In this process, hydrazine is decomposed on the catalyst surface to generate diimide (N₂H₂), which then reduces the nitro group.
-
Causality: This method is chosen for its enhanced safety profile, as it avoids the handling of flammable hydrogen gas.[7] It is also known for its good chemoselectivity, although this is less of a concern for a simple substrate like 1-nitrohexane. The reaction conditions are generally mild, and the catalyst can often be recovered and reused.[8]
Experimental Protocols
Protocol 1: Reduction of 1-Nitrohexane with LiAlH₄
Safety First: Lithium aluminum hydride reacts violently with water and can ignite in moist air.[5] All glassware must be oven-dried and cooled under an inert atmosphere (nitrogen or argon). The reaction must be performed in a fume hood, and the user must wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves.[9] A Class D fire extinguisher for reactive metals should be readily available.[5]
Materials:
-
1-Nitrohexane (C₆H₁₃NO₂)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF under a positive pressure of inert gas. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 1-nitrohexane (1 equivalent) in anhydrous THF in the dropping funnel. Add the 1-nitrohexane solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux (approx. 66 °C for THF) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Workup (Quenching): This is a critical and hazardous step. Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and very slowly, add ethyl acetate dropwise to quench the excess LiAlH₄.[6] Following this, slowly add water, followed by a 15% aqueous NaOH solution. This sequence (the "Fieser workup") is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 15-30 minutes. Filter the granular precipitate through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-aminohexane can be purified by distillation.
Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine/Pd-C
Safety First: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate engineering controls (fume hood) and PPE. Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen. Handle with care.
Materials:
-
1-Nitrohexane (C₆H₁₃NO₂)
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Methanol or Ethanol
-
Celite
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-nitrohexane (1 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol % palladium) to the solution.
-
Hydrazine Addition: Begin stirring the mixture and gently heat to a moderate temperature (e.g., 40-50 °C). Add hydrazine monohydrate (3-5 equivalents) dropwise via the condenser. An exothermic reaction with gas evolution (nitrogen) should be observed. Control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue heating the reaction at reflux until TLC analysis indicates the complete consumption of the starting material.[8]
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it may become pyrophoric. Wash the filter cake thoroughly with the alcohol solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Purification: To the residue, add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminohexane. Further purification can be achieved by distillation.
Summary of Reaction Parameters
| Parameter | LiAlH₄ Reduction | Catalytic Transfer Hydrogenation |
| Reducing Agent | Lithium Aluminum Hydride | Hydrazine Monohydrate |
| Catalyst | None | 10% Palladium on Carbon |
| Solvent | Anhydrous THF | Methanol or Ethanol |
| Stoichiometry | ~1.5 eq. LiAlH₄ | ~3-5 eq. Hydrazine |
| Temperature | 0 °C to Reflux (~66 °C) | 40 °C to Reflux (~65-78 °C) |
| Key Advantage | High reactivity, potent | Enhanced safety, mild conditions |
| Key Disadvantage | Hazardous, requires anhydrous conditions | Hydrazine toxicity, catalyst cost |
Alternative Method: Sodium Borohydride and Nickel(II) Chloride
For laboratories seeking to avoid the hazards of LiAlH₄ and the toxicity of hydrazine, the combination of sodium borohydride (NaBH₄) and a catalytic amount of nickel(II) chloride (NiCl₂·6H₂O) presents a viable option.[11] This system effectively reduces aliphatic nitro compounds to amines in a protic solvent like methanol.[12]
The reaction proceeds by the in-situ formation of nickel boride (Ni₂B), which is the active catalytic species.[11] The procedure generally involves dissolving the 1-nitrohexane in methanol, adding NiCl₂·6H₂O, and then adding NaBH₄ portion-wise at room temperature.[13] This method is often characterized by high yields and operational simplicity.
Visualized Experimental Workflow
Below is a generalized workflow for the synthesis and purification of 1-aminohexane.
Caption: Generalized workflow for the reduction of 1-nitrohexane.
References
- Afshari, M., Zeynizadeh, B., & Ashuri, S. (2014). NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Trade Science Inc.
- Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
- Gao, C., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
-
Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
- Google Patents. (n.d.). CN101940926B - Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof.
-
PubChem. (n.d.). 1-Nitrohexane. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). NaBH4/NiCl2 reduction. Retrieved from [Link]
- Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]
-
ResearchGate. (2015). NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Erowid. (n.d.). Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. Retrieved from [Link]
-
University of Reading. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Lithium aluminium hydride. Retrieved from [Link]
-
The Organic Portal. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
- Zeynizadeh, B., & Ashuri, S. (2014). NaBH4 in the presence of catalytic amounts of NiCl2·6H2O reduces a range of nitro compounds to their corresponding amines in high to excellent yields. Organic Chemistry: An Indian Journal, 10(5), 183-187.
-
Nature. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
-
SlideShare. (n.d.). 2. LiAlH4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Anderson, E. P., Crawford, J. V., & Sherrill, M. L. (1946). Synthesis of 1-diethylamino-5-amino hexane. Journal of the American Chemical Society, 68(7), 1294–1296.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. 2. LiAlH4 | PPT [slideshare.net]
- 7. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. nj.gov [nj.gov]
- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 11. Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. sciencemadness.org [sciencemadness.org]
- 13. asianpubs.org [asianpubs.org]
Application Note: Lipophilic Nitroaldol Couplings – Precision Synthesis using 1-Nitrohexane
Executive Summary
This guide details the specific application of 1-Nitrohexane (CAS: 646-14-0) in Henry (nitroaldol) reactions. Unlike the commonly used nitromethane, 1-nitrohexane introduces a lipophilic hexyl chain, making it a critical reagent for synthesizing sphingosine analogues, lipophilic
While standard nitroaldol protocols exist, 1-nitrohexane presents unique challenges:
-
Steric Hindrance: The hexyl tail reduces nucleophilicity compared to nitromethane.
-
Solubility: Requires specific solvent systems to balance the polarity of the nitronate intermediate with the lipophilicity of the starting material.
-
Retro-Henry Risk: The resulting secondary nitro-alcohols are prone to reversion under basic conditions.
This note provides two validated protocols: a robust Organocatalytic Method for racemic scaffold generation and a Copper(II)-Catalyzed Method for asymmetric induction.
Mechanistic Insight & Reaction Design[1]
The Henry reaction is fully reversible. Success with 1-nitrohexane depends on shifting the equilibrium toward the product (
The Steric-Electronic Balance
The hexyl chain of 1-nitrohexane exerts a positive inductive effect (+I), theoretically destabilizing the nitronate anion compared to nitromethane. However, the primary challenge is steric. The transition state requires precise organization, particularly in asymmetric synthesis where ligand bulk can clash with the hexyl tail.
Catalytic Cycle (Cu-Ligand System)
In the asymmetric variant, a Lewis Acid (Cu) activates the aldehyde, while a Brønsted base (often the ligand's counter-ion or an external amine) generates the nitronate.
Figure 1: Catalytic cycle for the Copper(II)-catalyzed Henry reaction. The coordination of the aldehyde and the nitronate to the metal center is critical for diastereocontrol.
Critical Parameters & Optimization
Solvent Selection Table
1-Nitrohexane is immiscible with water. Solvent choice dictates reaction rate and diastereoselectivity (dr).
| Solvent System | Polarity | Rate | Selectivity (dr) | Recommendation |
| THF | Moderate | Fast | Low (Syn/Anti ~1:1) | Best for rapid, racemic library synthesis. |
| Ethanol (Abs) | High | Medium | Moderate | Good balance; protic nature aids proton transfer. |
| Toluene | Low | Slow | High | Preferred for asymmetric catalysis (tight ion pairing). |
| Water/Surfactant | High | Fast | Low | Green chemistry; requires vigorous stirring (emulsion). |
Base/Catalyst Selection
-
Tetramethylguanidine (TMG): High basicity, fast kinetics. Risk of retro-Henry during workup.
-
Amberlyst A-21: Heterogeneous, mild. Easy removal (filtration) prevents retro-reaction.
-
Cu(OAc)₂ / Diamine: The gold standard for enantioselective synthesis (see Protocol B).
Experimental Protocols
Protocol A: High-Throughput Racemic Synthesis (TMG Method)
Target: Rapid generation of lipophilic nitro-alcohol libraries.
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
1-Nitrohexane (1.5 equiv)
-
1,1,3,3-Tetramethylguanidine (TMG) (10 mol%)
-
THF (Anhydrous)
Step-by-Step:
-
Charge: In a 20 mL scintillation vial, dissolve the aldehyde (1.0 mmol) in THF (3 mL).
-
Add Nucleophile: Add 1-nitrohexane (1.5 mmol, ~215 µL).
-
Catalysis: Cool to 0°C. Add TMG (0.1 mmol, 12.5 µL) dropwise.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by TLC (Note: 1-nitrohexane stains poorly; monitor aldehyde consumption).
-
Quench (Critical): Add 1N HCl (2 mL) at 0°C to neutralize TMG immediately. Failure to neutralize promotes the retro-Henry reaction.
-
Extraction: Extract with EtOAc (3 x 5 mL). Wash combined organics with Brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Asymmetric Synthesis (Cu-Ligand Method)
Target: Enantioenriched (1R, 2R)-2-nitro-1-aryloctan-1-ol derivatives.
Reagents:
-
Copper(II) Acetate Monohydrate (10 mol%)
-
Ligand: (1R, 2R)-(-)-1,2-Diaminocyclohexane (11 mol%)
-
Aldehyde (1.0 equiv)[1]
-
1-Nitrohexane (5.0 equiv)
-
Ethanol (Absolute)
Step-by-Step:
-
Catalyst Formation: In a flame-dried flask, combine Cu(OAc)₂·H₂O (0.1 mmol) and the diamine ligand (0.11 mmol) in Ethanol (2 mL). Stir for 1 hour at RT until a deep blue solution forms.
-
Substrate Addition: Add the aldehyde (1.0 mmol) in one portion.
-
Nucleophile Addition: Cool the system to 0°C. Add 1-nitrohexane (5.0 mmol) slowly.
-
Note: Excess nitroalkane is required to drive the equilibrium in this milder system.
-
-
Incubation: Stir at 0°C for 24–48 hours.
-
Workup: Filter the reaction mixture through a short plug of silica gel (eluting with Et₂O) to remove the copper salts.
-
Purification: Concentrate and purify via flash chromatography.
Workup & Purification Workflow (Self-Validating)
The stability of
Figure 2: Purification decision tree emphasizing pH control to prevent retro-Henry or dehydration side reactions.
Safety & Handling (1-Nitrohexane)
-
Hazards: 1-Nitrohexane is a combustible liquid (Flash point ~60°C) and releases toxic nitrogen oxides upon decomposition.
-
Explosion Risk: Like all nitroalkanes, it can form explosive mixtures with strong bases or amines at elevated temperatures. Never distill the crude reaction mixture to dryness if unreacted high-boiling nitroalkane is present.
-
Storage: Store in a cool, dry place away from strong alkalis and reducing agents.
References
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(45), 915-945. Link
-
Palomo, C., Oiarbide, M., & Laso, A. (2005). "Enantioselective Henry reactions under dual Lewis acid/amine catalysis using chiral amino alcohol ligands." Angewandte Chemie International Edition, 44(25), 3881-3884. Link
-
Blay, G., et al. (2009). "Enantioselective Henry reaction of nitroalkanes with aldehydes catalyzed by copper(II) complexes of iminopyridine ligands." Tetrahedron: Asymmetry, 20(20), 2307-2314. Link
-
NOAA Office of Response and Restoration. (n.d.). "1-NITROHEXANE | CAMEO Chemicals."[2] Link
Sources
Application Note: 1-Nitrohexane as a Versatile C6-Synthon in Pharmaceutical Synthesis
Executive Summary
1-Nitrohexane (CAS: 646-14-0) is a primary nitroalkane serving as a critical
Chemical Profile & Safety Handling
Before initiating synthesis, operators must acknowledge the specific hazards associated with medium-chain nitroalkanes. While less shock-sensitive than nitromethane, 1-nitrohexane requires strict thermal and chemical control.
| Property | Value | Critical Note |
| Molecular Formula | Lipophilic tail provider | |
| Molecular Weight | 131.17 g/mol | |
| Boiling Point | 180-182°C | High boiling point requires vacuum distillation for purification |
| Flash Point | 72°C (Closed Cup) | Combustible. Ground all glassware. |
| GHS Classification | H315, H319, H335 | Irritant to eyes, skin, and respiratory tract.[1] |
| Incompatibility | Strong bases, Amines | Can form explosive nitronate salts if heated dry. |
Handling Protocol:
-
Ventilation: All operations involving 1-nitrohexane must be performed in a fume hood maintaining a face velocity of >100 fpm.
-
Quenching: Residual nitroalkanes should be quenched with dilute acetic acid before disposal to prevent the formation of shock-sensitive metal nitronates in waste streams.
Core Application: The Henry Reaction (Nitroaldol)
Objective: Synthesis of
Mechanistic Insight
The
Figure 1: Mechanistic pathway of the Henry Reaction showing the reversible nature of the addition step.
Protocol: Synthesis of 1-Phenyl-2-nitroheptanol
Scope: Coupling 1-nitrohexane with benzaldehyde. Reagents: 1-Nitrohexane (1.0 equiv), Benzaldehyde (1.1 equiv), Amberlyst A-21 (solid base catalyst).
-
Preparation: In a 50 mL round-bottom flask, dissolve 1-nitrohexane (1.31 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol) in ethanol (10 mL).
-
Catalysis: Add Amberlyst A-21 (0.5 g). The use of a heterogeneous catalyst simplifies workup and suppresses the formation of nitroalkenes (dehydration products).
-
Reaction: Stir at room temperature (20-25°C) for 24 hours. Note: Heating promotes dehydration to the nitroalkene.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.
-
Workup: Filter the mixture to remove the resin. Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation:
NMR should show a multiplet at 4.5-5.0 ppm (CH-OH) and distinct separation from the nitro-bearing methine.
Core Application: The Nef Reaction (Oxidative)
Objective: Conversion of the nitro group into a carbonyl (aldehyde/ketone), effectively using 1-nitrohexane as an acyl anion equivalent ("umpolung").
Mechanistic Insight
Traditional acid-catalyzed Nef reactions often require harsh conditions (conc.
Protocol: Sodium Percarbonate Method (Green Chemistry)
Target: Conversion of 1-nitrohexane to Hexanal.[4] Reference: Ballini et al. demonstrated this method prevents over-oxidation to carboxylic acids.
-
Setup: Dissolve 1-nitrohexane (10 mmol) in a mixture of MeOH/Water (3:1, 20 mL).
-
Addition: Add Sodium Percarbonate (
, 2.0 equiv) in portions over 10 minutes. -
Conditions: Stir vigorously at room temperature for 2-4 hours.
-
Workup: Acidify carefully with 1M HCl to pH 3 (to decompose excess percarbonate), then extract with Dichloromethane (
mL). -
Result: Evaporation yields hexanal. This method avoids the toxicity of chromium oxidants and the corrosiveness of the classical Nef conditions.
Core Application: Isoxazole Synthesis via Cycloaddition
Objective: Construction of 3,5-disubstituted isoxazoles, a scaffold found in COX-2 inhibitors and antibiotics. 1-Nitrohexane serves as the precursor to the nitrile oxide dipole.
Figure 2: Workflow for the [3+2] cycloaddition of nitrile oxides generated from 1-nitrohexane.
Protocol: Mukaiyama Method (In Situ Generation)
-
Reagents: 1-Nitrohexane (10 mmol), Phenyl Isocyanate (20 mmol, dehydrating agent), Triethylamine (catalytic), and Methyl Propiolate (10 mmol, dipolarophile).
-
Solvent: Dry Benzene or Toluene (Note: Use Toluene for safety).
-
Procedure:
-
Dissolve 1-nitrohexane and methyl propiolate in toluene.
-
Add phenyl isocyanate slowly followed by 5 drops of triethylamine.
-
Heat to reflux (110°C) for 6 hours. The phenyl isocyanate dehydrates the nitro compound to the nitrile oxide intermediate.
-
-
Purification: Filter off the diphenylurea byproduct. Evaporate solvent and purify the isoxazole via column chromatography.
Core Application: Reduction to Primary Amines
Objective: Synthesis of n-hexylamine derivatives without over-alkylation (common in direct alkylation of amines).
Protocol: Catalytic Hydrogenation
While
-
Catalyst: Raney Nickel (active) or 10% Pd/C.
-
Solvent: Methanol or Ethanol.
-
Conditions: 40-50 psi
gas at Room Temperature.-
Critical Step: If the substrate is sensitive to dimerization, add a trace of HCl to protonate the amine as it forms, preventing it from attacking the intermediate nitroso compound.
-
-
Time: Monitor hydrogen uptake. Reaction is complete when uptake ceases (approx 2-4 hours).
References
-
Ballini, R., & Petrini, M. (2004).[4] Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017–1047.
-
Himo, F., et al. (2005).[5] Cycloadditions of Copper(I) Acetylides to Azides and Nitrile Oxides: Mechanism and Scope. Journal of the American Chemical Society, 127(1), 210–216.[5]
-
PubChem. (n.d.). 1-Nitrohexane Compound Summary. National Center for Biotechnology Information. [1]
-
Rahman, A., et al. (2012). Palladium-Catalyzed Silane/Siloxane Reductions of Nitro Compounds. Organic Letters.
-
NOAA. (n.d.). 1-NITROHEXANE Chemical Datasheet. CAMEO Chemicals.[1][6]
Sources
- 1. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Strategic Utilization of 1-Nitrohexane in Heterocyclic Scaffolding
Executive Summary
1-Nitrohexane (CAS: 646-14-0) is a versatile
This guide details the strategic application of 1-nitrohexane for the synthesis of 3-pentylisoxazoles (via [3+2] cycloaddition) and substituted pyrroles (via the Barton-Zard reaction). It moves beyond standard textbook descriptions to provide process-ready protocols that address common pitfalls such as nitrile oxide dimerization and nitroalkene polymerization.
Divergent Synthetic Pathways
The following flowchart illustrates the two primary "activation modes" of 1-nitrohexane for heterocyclic construction: Dehydration (to Nitrile Oxide) and Condensation (to Nitroalkene).
Figure 1: Divergent synthetic workflows for 1-Nitrohexane. Branch 1 utilizes the nitro group as a dipole precursor; Branch 2 utilizes the
Application 1: Synthesis of 3-Pentylisoxazoles
Mechanism: 1,3-Dipolar Cycloaddition The direct conversion of 1-nitrohexane to isoxazoles relies on the in situ generation of a nitrile oxide. The primary challenge here is the dimerization of the nitrile oxide to furoxan, which competes with the desired cycloaddition.
Critical Insight: To favor the isoxazole, the concentration of the nitrile oxide must be kept low relative to the dipolarophile (alkyne). This is achieved via the Mukaiyama method using phenyl isocyanate (PhNCO) as a dehydrating agent, which releases the dipole slowly.
Protocol A: One-Pot Mukaiyama Cycloaddition
Target: 3-Pentyl-5-phenylisoxazole Reagents: 1-Nitrohexane (1.0 eq), Phenylacetylene (1.2 eq), Phenyl Isocyanate (2.0 eq), Triethylamine (catalytic), Benzene or Toluene (Solvent).
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]
-
Charge: Add 1-nitrohexane (1.31 g, 10 mmol) and phenylacetylene (1.22 g, 12 mmol) to anhydrous toluene (20 mL).
-
Catalyst: Add triethylamine (5 drops, ~0.1 mL). Note: The base catalyzes the initial tautomerization to the nitronic acid.
-
Addition: Prepare a solution of phenyl isocyanate (2.38 g, 20 mmol) in toluene (10 mL). Add this solution dropwise over 30 minutes at room temperature.
-
Why? Slow addition prevents the rapid accumulation of the dehydrating agent, minimizing exothermic runaway and side reactions.
-
-
Reaction: Heat the mixture to 60°C–80°C for 4–6 hours. A white precipitate (diphenylurea) will form as the byproduct of the dehydration.
-
Workup: Cool to room temperature. Filter off the diphenylurea solid.
-
Purification: Wash the filtrate with water (
mL) to remove traces of amine/urea. Dry over , concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1).
Self-Validation Check:
-
Visual: Heavy precipitation of urea indicates successful dehydration.
-
TLC: Disappearance of the nitroalkane spot and appearance of a UV-active spot (isoxazole) distinct from the alkyne.
Application 2: Synthesis of Pyrroles (Barton-Zard Route)
Mechanism: Nitro-Mannich / Michael Addition 1-Nitrohexane cannot directly undergo the Barton-Zard reaction; it must first be converted to a nitroalkene . This application highlights the use of 1-nitrohexane as a nucleophile in the Henry reaction, followed by its role as an electrophile in the pyrrole synthesis.
Protocol B: Two-Stage Pyrrole Synthesis
Target: Ethyl 4-butyl-3-methyl-1H-pyrrole-2-carboxylate
Precursor: 1-Nitrohexane
Stage 1: Henry Reaction & Dehydration (Synthesis of Nitroalkene)[2]
-
Mix: Combine 1-nitrohexane (10 mmol) and acetaldehyde (12 mmol) in Ethanol (15 mL) with NaOH (catalytic) at 0°C.
-
Stir: Allow to warm to RT over 4 hours.
-
Dehydrate: Acidify with HCl, extract, and treat the crude nitroaldol with methanesulfonyl chloride (MsCl) and
in to effect elimination. -
Isolate: Obtain the nitroalkene intermediate. Caution: Nitroalkenes are lachrymators.
Stage 2: Barton-Zard Reaction
Reagents: Nitroalkene (from Stage 1), Ethyl Isocyanoacetate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Setup: In a dry flask, dissolve Ethyl Isocyanoacetate (1.13 g, 10 mmol) and the Nitroalkene (10 mmol) in anhydrous THF or Isopropanol (20 mL).
-
Cyclization: Cool to 0°C. Add DBU (1.52 g, 10 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. The solution often turns dark.
-
Quench: Pour into slightly acidic water (dilute HCl) to neutralize DBU.
-
Extraction: Extract with Ethyl Acetate.
-
Purification: Recrystallization or chromatography.
Data Summary: Solvent Effects on Barton-Zard Yield
| Solvent | Base | Temperature | Typical Yield (%) | Notes |
| THF | DBU | 25°C | 75-85% | Cleanest profile; standard. |
| Isopropanol | DBU | 25°C | 60-70% | Faster reaction; harder purification. |
| DCM | TMG | 0°C | 50-60% | Used for sensitive substrates. |
Safety & Handling (E-E-A-T)
Working with 1-nitrohexane and its derivatives requires strict adherence to safety protocols.
-
Explosion Hazard: While 1-nitrohexane is stable, metal nitronates (formed with strong bases like NaH) can be shock-sensitive. Never heat a dry nitronate salt.
-
Toxicity: 1-Nitrohexane is toxic by inhalation and skin absorption. Use a fume hood.
-
Lachrymators: The nitroalkene intermediates in Protocol B are potent lachrymators (tear gas agents). Double-gloving and working in a well-ventilated hood is mandatory.
-
Waste Disposal: Nitro compounds should not be mixed with strong reducing agents in waste streams. Quench reaction mixtures fully before disposal.
References
-
Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society. (Seminal work on dehydration to nitrile oxides).
-
Barton, D. H. R., & Zard, S. Z. (1985).[8] "A New Synthesis of Pyrroles from Nitroalkenes." Journal of the Chemical Society, Chemical Communications.[3] (The foundational Barton-Zard protocol).
-
Organic Chemistry Portal. "Synthesis of Isoxazoles." (Comprehensive review of modern isoxazole methods).
-
Vapourtec Application Note. "Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration." (Modern continuous flow adaptations).
-
PubChem. "1-Nitrohexane Compound Summary." (Safety and physical property data).
Sources
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 4. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. An anomalous hydration/dehydration sequence for the mild generation of a nitrile oxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. healthservice.hse.ie [healthservice.hse.ie]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Application Note: Michael Addition Reactions Involving 1-Nitrohexane
Executive Summary & Strategic Value
1-Nitrohexane (
This guide details the Michael addition of 1-nitrohexane to electron-deficient alkenes. This reaction is the primary method for synthesizing
- -Amino acids (via reduction), including analogs of GABA and Pregabalin.[1]
-
1,4-Dicarbonyls (via the Nef reaction), essential for heterocycle synthesis (pyrroles, furans).
-
Complex Alkaloids requiring long aliphatic side chains.
This document provides two distinct field-proven protocols: a robust, heterogeneous method for scale-up and an enantioselective organocatalytic method for asymmetric synthesis.
Mechanistic Principles
The reaction relies on the acidity of the
Critical Design Factors:
-
Reversibility (Retro-Michael): The reaction is reversible. High temperatures or strong bases can trigger the retro-Michael pathway, degrading the product.
-
O- vs. C-Alkylation: While C-alkylation is thermodynamically favored, kinetic O-alkylation can occur with hard electrophiles. Using soft Michael acceptors (enones, nitroalkenes) and non-ionic bases favors the desired C-C bond.
-
Steric Bulk: The hexyl chain of 1-nitrohexane imposes mild steric hindrance compared to nitromethane, requiring optimized reaction times.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the divergence between productive synthesis and common side reactions.
Figure 1: Mechanistic flow of the Michael addition. Note the reversibility (red arrow) which dictates the need for mild conditions.
Catalyst Selection Guide
Selection of the base is the single most important variable.
| Catalyst Class | Examples | Pros | Cons | Best Application |
| Organic Amidines | DBU, TMG | High reactivity; homogeneous. | Difficult to remove completely; can cause retro-Michael during workup. | Small-scale, difficult substrates. |
| Inorganic Carbonates | Cheap; easy filtration. | Poor solubility in organic solvents; requires phase transfer catalyst (PTC). | Large-scale, simple acceptors. | |
| Solid-Supported | Amberlyst A-21 | Self-scavenging; reusable; no aqueous workup. | Slower kinetics than DBU. | Green chemistry; Clean synthesis. |
| Bifunctional Organocatalysts | Takemoto's Catalyst (Thiourea) | High enantioselectivity (>90% ee). | Expensive; requires strict anhydrous conditions. | Asymmetric drug synthesis. |
Protocol A: Heterogeneous "Green" Synthesis (Racemic)
Target: Synthesis of methyl 4-nitrodecanoate (or similar adducts). Rationale: This protocol utilizes Amberlyst A-21 , a weakly basic ion-exchange resin.[2][3] This method eliminates aqueous workup, preventing emulsion formation common with the long alkyl chain of nitrohexane.
Materials
-
1-Nitrohexane (1.0 equiv)
-
Methyl acrylate (1.2 equiv) [or Methyl Vinyl Ketone]
-
Amberlyst A-21 (dry, ~0.5 g per mmol substrate)
-
Solvent: None (Neat) or Ethyl Acetate (if substrate is solid)
Step-by-Step Methodology
-
Catalyst Prep: Wash Amberlyst A-21 with methanol, then dichloromethane, and dry under vacuum at 40°C for 2 hours to remove moisture. Moisture inhibits the basic sites.
-
Reaction Assembly: In a round-bottom flask, combine 1-nitrohexane (10 mmol, ~1.31 g) and methyl acrylate (12 mmol).
-
Catalyst Addition: Add the dried Amberlyst A-21 resin (5 g).
-
Incubation: Stir the mixture gently at Room Temperature (20–25°C) .
-
Note: Do not use magnetic stir bars that grind the resin beads. Use an overhead stirrer or a shaker.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. Conversion typically reaches >95% within 4–6 hours.
-
Workup: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin with a small amount of Ethyl Acetate.
-
Purification: Evaporate the solvent/excess acrylate under reduced pressure. The resulting oil is usually >95% pure. If necessary, purify via flash chromatography on silica gel.
Validation Check: The absence of alkene peaks in 1H NMR (approx 5.8–6.4 ppm) confirms consumption of the acceptor.
Protocol B: Asymmetric Organocatalytic Addition
Target: Enantioselective synthesis of chiral
Materials
-
1-Nitrohexane (2.0 equiv)
-
Trans-
-nitrostyrene or Chalcone (1.0 equiv) -
Catalyst: Takemoto’s Catalyst [1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea] (10 mol%)
-
Solvent: Toluene or Mesitylene (anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a reaction vial and cool under Argon.
-
Dissolution: Add the Michael acceptor (0.5 mmol) and the Thiourea catalyst (0.05 mmol) to Toluene (1.0 mL). Stir to dissolve.
-
Addition: Add 1-nitrohexane (1.0 mmol) via syringe.
-
Why excess nitrohexane? It drives the equilibrium forward and compensates for the slower kinetics of the sterically hindered catalyst.
-
-
Reaction: Stir at 0°C to Room Temperature for 24–48 hours. Lower temperatures increase enantioselectivity (ee) but reduce rate.
-
Quench: Direct loading. Do not perform aqueous workup if possible to avoid racemization.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Results: Yields: 70–85%; ee: 85–94%.
Post-Reaction Workflow & Troubleshooting
The following workflow describes how to process the Michael adduct for downstream applications.
Figure 2: Synthetic utility of the 1-nitrohexane Michael adduct.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Retro-Michael reaction during workup. | Avoid strong bases during workup. Neutralize immediately. Use Amberlyst A-21 (Protocol A).[2][5] |
| Polymerization | Acceptor polymerization (esp. acrylates).[2][3][6][7][8] | Add radical inhibitor (hydroquinone) if running neat. Keep temp < 25°C. |
| No Reaction | Wet solvent/catalyst. | Water solvates the nitronate anion, reducing nucleophilicity. Dry all reagents. |
| Low ee (Protocol B) | Temperature too high. | Lower temp to -20°C and extend reaction time to 72h. |
Safety & Handling (1-Nitrohexane)
-
Flammability: 1-Nitrohexane has a flash point of approx. 60°C. Keep away from open flames.
-
Shock Sensitivity: While primary nitroalkanes are generally stable, metal nitronates (formed if mixing with sodium/potassium bases) can be explosive when dry. Never concentrate a basic reaction mixture to dryness without quenching first.
-
Toxicity: Vapors are irritating to the respiratory tract. Use in a fume hood.
References
-
Ballini, R., & Bosica, G. (1997). Amberlyst A-21 an Excellent Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to Oximes.[5] (Foundational work on Amberlyst A-21 utility).[2] (Contextual citation for catalyst utility).
-
Ballini, R., Petrini, M., & Polzonetti, V. (1992).[5] Amberlyst A 21 as New and Efficient Surface Catalyst for the Cleavage of 2-Nitrocycloalkanones.[5]
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. (Primary reference for Thiourea/Takemoto catalyst protocols).
-
PubChem. (n.d.). 1-Nitrohexane Compound Summary. National Library of Medicine.
-
DuPont. (n.d.). AmberLyst™ A21 Ion Exchange Resin Product Data Sheet.
Sources
- 1. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dupont.com [dupont.com]
- 3. nbinno.com [nbinno.com]
- 4. videleaf.com [videleaf.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. fishersci.com [fishersci.com]
- 7. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Catalytic Hydrogenation of 1-Nitrohexane
Executive Summary
This application note details the catalytic hydrogenation of 1-nitrohexane (
Strategic Context & Applications
1-Hexylamine is not merely a solvent or base; it is a high-value "lipophilic tail" donor in medicinal chemistry. The introduction of a hexyl chain via the amine moiety modulates the LogP (partition coefficient) of drug candidates, enhancing membrane permeability.
Key Value-Added Applications:
-
Pharmaceuticals: Synthesis of local anesthetics and antifungal agents where lipophilicity drives potency.
-
Agrochemicals: Precursor for hexaconazole derivatives (fungicides).
-
Material Science: Synthesis of intercalating agents for clay nanocomposites and corrosion inhibitors for carbon steel pipelines.
Mechanistic Insight: The Aliphatic Haber Pathway
Understanding the mechanism is the prerequisite for control. Unlike nitroarenes, 1-nitrohexane possesses
Critical Control Point: The accumulation of
Visualization: Reaction Network
The following diagram illustrates the stepwise reduction and potential side-reactions (e.g., oxime formation via dehydration of the intermediate).
Figure 1: Stepwise reduction pathway of 1-nitrohexane. Note the potential diversion to oxime species if the catalyst activity is insufficient.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Methanol or Ethanol | High H2 solubility; protic nature facilitates proton transfer steps on the catalyst surface. |
| Temperature | 25°C – 50°C | < 50°C is critical. Higher temperatures promote the dehydration of the hydroxylamine intermediate to the oxime, reducing selectivity. |
| Pressure | 3 – 10 bar (Noble) 20 – 50 bar (Base) | Aliphatic nitro groups are harder to reduce than aromatic ones due to the lack of resonance stabilization. |
| Acid Additive | Optional (e.g., HOAc) | Trace acid can accelerate the reduction of the hydroxylamine to the amine but may promote side reactions; use only if reaction stalls. |
Experimental Protocols
Protocol A: High-Selectivity Bench Synthesis (Pd/C)
Best for: Drug discovery, high purity requirements, gram-scale.
Reagents:
-
1-Nitrohexane (10 mmol, ~1.31 g)
-
Catalyst: 10% Pd/C (5 mol% loading relative to substrate)
-
Solvent: Methanol (anhydrous, 20 mL)
Workflow:
-
Catalyst Charging (Inert Loop): Place the Pd/C into a dry high-pressure reactor (e.g., Parr bomb) under an Argon blanket. Note: Dry Pd/C is pyrophoric. Wet variants (50% H2O) are safer.
-
Substrate Addition: Dissolve 1-nitrohexane in Methanol and carefully add to the reactor.
-
Purge Cycle: Seal reactor. Pressurize with
to 5 bar, vent. Repeat 3x. Pressurize with to 5 bar, vent. Repeat 2x. -
Reaction: Pressurize to 4 bar (60 psi)
. Stir vigorously (>800 RPM) at 30°C .-
Self-Validation: Monitor
uptake. The theoretical uptake is 3 moles of per mole of nitrohexane. Reaction is complete when pressure drop plateaus.
-
-
Workup: Vent
. Filter catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH. -
Isolation: Remove solvent via rotary evaporation. Distill the residue (b.p. 131-132°C) to obtain pure 1-hexylamine.
Protocol B: Cost-Effective Scale-Up (Raney® Nickel)
Best for: Multi-gram to Kilo scale, cost-sensitive projects.
Reagents:
-
1-Nitrohexane (100 mmol)
-
Catalyst: Raney® Nickel (active slurry, ~10 wt% of substrate)
-
Solvent: Ethanol (100 mL)
Workflow:
-
Catalyst Prep: Wash Raney Ni slurry 3x with Ethanol to remove water/alkali. Critical: Never let Raney Ni dry out; it will ignite in air.
-
Reaction: Load substrate and catalyst into an autoclave.
-
Conditions: Pressurize to 40 bar (580 psi)
. Heat to 60°C . -
Monitoring: Reaction typically requires 4-8 hours.
-
Workup: Decant solution from the magnetic catalyst (or filter under inert atmosphere).
Safety & Hazard Analysis (E-E-A-T)
The hydrogenation of nitro compounds is highly exothermic (
Visualization: Safety Logic Gate
The following workflow ensures operator safety during the critical setup and quench phases.
Figure 2: Operational safety logic for handling pyrophoric catalysts and exothermic hydrogenation.
Analytical Validation
To ensure the protocol was successful, verify the product using the following markers:
-
GC-MS: Look for the molecular ion peak (
) at 101 m/z .-
Impurity Watch: Hexyl oxime (
115 m/z) or Dimer (Dihexylamine, 185 m/z).
-
-
NMR (
in ):-
2.68 ppm (t, 2H,
) -
1.10 ppm (s, broad,
) - disappears with shake.
-
2.68 ppm (t, 2H,
-
Appearance: Colorless liquid.[1][2][3] Yellowing indicates oxidation or presence of azo-impurities.
References
-
Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem., 4, 506. (Foundational mechanism).[4]
-
Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO/H2O. Chemical Reviews, 96(6), 2035–2052. Link
- Downing, R. S., et al. (1997). Surface Catalysis of Aliphatic Nitro Reduction. Journal of Catalysis.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard text for Pd/C and Raney Ni protocols).
-
Guidechem. (2023).[2] Hexylamine Applications and Properties. Link
-
PubChem. (2023). 1-Hexanamine Compound Summary. National Library of Medicine. Link
Sources
Advanced Application Note: One-Pot Synthesis Methods Utilizing 1-Nitrohexane
Executive Summary & Chemical Profile[1]
1-Nitrohexane is a versatile
This guide details three high-value one-pot workflows:
-
Nitroalkene Synthesis: Henry reaction followed by in situ dehydration.
- -Diketone Synthesis: Tandem Michael addition / Nef reaction.
-
Isoxazole Construction: [3+2] Cycloaddition via in situ nitrile oxide generation.[1]
Reactivity Map (1-Nitrohexane)
Figure 1: Divergent synthesis pathways starting from 1-Nitrohexane.
Protocol A: Synthesis of (E)-1-Nitro-1-hexene Derivatives
Reaction Type: Henry Reaction (Nitroaldol)
Mechanistic Insight
The reaction proceeds via the deprotonation of 1-nitrohexane to form a nitronate anion, which attacks the aldehyde carbonyl. While the intermediate
Experimental Protocol
Scale: 50 mmol Reagents:
-
1-Nitrohexane (6.55 g, 50 mmol)
-
Benzaldehyde (5.30 g, 50 mmol)
-
Ammonium Acetate (
) (3.85 g, 50 mmol) -
Glacial Acetic Acid (20 mL)
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 1-nitrohexane and benzaldehyde to the flask. Add glacial acetic acid as the solvent.[2]
-
Catalyst Addition: Add ammonium acetate in a single portion. Note:
is hygroscopic; weigh quickly. -
Reflux: Heat the mixture to gentle reflux (
oil bath) for 4–6 hours.-
Validation: Monitor TLC (Hexane/EtOAc 9:1). The disappearance of benzaldehyde indicates completion.
-
-
Workup: Cool to room temperature. Pour the dark yellow/orange mixture into ice-cold water (100 mL).
-
Observation: The product usually oils out or precipitates as a yellow solid.
-
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash combined organics with saturated (to remove acetic acid) and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from ethanol or purify via flash chromatography (Silica, 0-5% EtOAc in Hexanes).
Expected Yield: 75–85% Data Validation:
-
1H NMR (
): Look for the characteristic alkene proton doublet at 7.9–8.1 ppm ( Hz), indicating the trans-(E)-isomer.
Protocol B: Tandem Michael-Nef Synthesis of 2,5-Decanedione
Reaction Type: Conjugate Addition
Mechanistic Insight
This is a sophisticated "one-pot" sequence.[3] First, the nitronate of 1-nitrohexane adds to Methyl Vinyl Ketone (MVK). Without isolation, the resulting
Figure 2: Sequential transformation logic for the Michael-Nef protocol.
Experimental Protocol
Scale: 20 mmol Reagents:
-
1-Nitrohexane (2.62 g, 20 mmol)
-
Methyl Vinyl Ketone (MVK) (2.10 g, 30 mmol, 1.5 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.52 g, 10 mmol, 0.5 equiv)
-
Acetonitrile (30 mL)
-
Nef Reagents: Sulfuric Acid (conc.) / Water / Methanol
Step-by-Step Procedure:
-
Michael Addition: Dissolve 1-nitrohexane in acetonitrile (30 mL). Add DBU.
-
Addition: Add MVK dropwise over 10 minutes (exothermic). Stir at room temperature for 2 hours.
-
Checkpoint: Ensure complete consumption of nitroalkane by TLC.
-
-
Nef Transformation (One-Pot): Cool the reaction mixture to
. -
Quench/Hydrolysis: Slowly add a solution of Methanol (20 mL) and concentrated
(5 mL) dissolved in water (20 mL). Caution: Significant exotherm. -
Reaction: Stir at
for 30 minutes, then warm to room temperature for 1 hour. -
Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Expected Yield: 60–70% (overall)
Protocol C: Regioselective Synthesis of 3-Pentyl-5-Phenylisoxazole
Reaction Type: [3+2] Cycloaddition Target Utility: Heterocyclic scaffold construction for fragment-based drug discovery.
Mechanistic Insight
Direct dehydration of 1-nitrohexane using phenyl isocyanate (Mukaiyama method) generates a nitrile oxide in situ. This 1,3-dipole undergoes cycloaddition with an alkyne.[1] Using a Copper(I) catalyst ensures high regioselectivity for the 3,5-isomer over the 3,4-isomer.
Experimental Protocol
Scale: 10 mmol Reagents:
-
1-Nitrohexane (1.31 g, 10 mmol)
-
Phenylacetylene (1.22 g, 12 mmol)
-
Phenyl Isocyanate (PhNCO) (2.38 g, 20 mmol)
-
Triethylamine (
) (catalytic, 5 drops) -
Benzene or Toluene (Dry, 20 mL)
Step-by-Step Procedure:
-
Setup: Flame-dried flask under Nitrogen atmosphere.
-
Mixture: Combine 1-nitrohexane, phenylacetylene, and dry toluene.
-
Activation: Add phenyl isocyanate followed by catalytic triethylamine.
-
Reaction: Heat to
for 6-12 hours. -
Filtration: Cool to RT. Filter off the urea byproduct.
-
Workup: Evaporate the filtrate.
-
Purification: Column chromatography (Hexane/DCM).
Expected Yield: 65–75%
Comparative Solvent & Base Selection Table
| Reaction Type | Preferred Solvent | Preferred Base/Catalyst | Critical Parameter |
| Henry (Nitroalkene) | Acetic Acid | Ammonium Acetate | Temperature ( |
| Michael Addition | Acetonitrile or THF | DBU or TMG | Stoichiometry (Excess Michael acceptor prevents polymerization). |
| Isoxazole Formation | Toluene (Dry) | PhNCO / | Water exclusion (PhNCO is water-sensitive). |
References
-
Henry Reaction (Ammonium Acetate Method)
- Gairaud, C. B.; Lappin, G. R. "The Synthesis of Nitrostyrenes." J. Org. Chem.1953, 18, 1–3.
-
Source:
-
Michael Addition / Nef Sequence
- Ballini, R.; Bosica, G.
-
Source:
-
Isoxazole Synthesis (Nitrile Oxide Cycloaddition)
- Himo, F.; Lovell, T.; Hilgraf, R.; Rostovtsev, V. V.; Noodleman, L.; Sharpless, K. B.; Fokin, V. V. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc.2005, 127, 210–216.
-
Source:
-
Green Chemistry / One-Pot Reviews
-
Ballini, R. (Ed.)[10] Green Synthetic Processes Using Nitroalkanes. Wiley-VCH, 2013 .
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. sctunisie.org [sctunisie.org]
Application Note: Chemoselective Electroreduction of 1-Nitrohexane in Alcoholic Media
Executive Summary
The electroreduction of aliphatic nitro compounds, such as 1-nitrohexane, offers a sustainable alternative to metal-hydride reagents (e.g., LiAlH₄) or high-pressure catalytic hydrogenation. However, achieving selectivity between the N-alkylhydroxylamine (4e⁻ product) and the primary amine (6e⁻ product) is historically challenging due to the proximity of their reduction potentials.
This Application Note details a validated protocol for controlling this selectivity in alcoholic media. By modulating the proton activity (pH) and electrode material within an alcoholic solvent matrix, researchers can target specific oxidation states of the nitrogen center.
Key Deliverables:
-
Mechanism-Based Control: Understanding how protonation kinetics drive the N-O bond cleavage.
-
Self-Validating Workflow: A Cyclic Voltammetry (CV) pre-step to determine precise reduction potentials (
) before bulk electrolysis. -
Scalable Methodology: Protocols adaptable from H-cell screening to flow electrolysis.
Mechanistic Principles
To control the reaction, one must understand the branching pathways. In protic solvents (alcohols), the reduction proceeds via the nitroso intermediate (which is short-lived and easier to reduce than the starting material).
The Electron Transfer Pathway
The selectivity hinges on the stability of the hydroxylamine intermediate.
-
Step 1 (4e⁻):
-
This occurs at a less negative potential (approx -0.8V to -1.1V vs SCE).
-
In neutral/basic alcohol, the reaction tends to stop here because the unprotonated hydroxylamine is electro-inactive at this potential.
-
-
Step 2 (2e⁻):
-
This requires protonation of the hydroxylamine to form
. -
This species reduces at a more negative potential or requires a catalytic surface (high hydrogen overpotential metals like Pb or Hg) in acidic media.
-
Pathway Visualization
Figure 1: Mechanistic pathway of 1-nitrohexane reduction. The "Selectivity Switch" highlights that further reduction to the amine typically requires protonation or specific catalytic surfaces.
Experimental Protocol
Materials & Equipment
-
Substrate: 1-Nitrohexane (>98%).
-
Solvent: Methanol or Ethanol (HPLC grade). Note: Methanol often provides higher conductivity.
-
Supporting Electrolyte:
-
For Hydroxylamine: Lithium Perchlorate (
) or Tetraethylammonium tosylate (TEATos). -
For Amine: Sulfuric Acid (
) in alcohol.
-
-
Electrodes:
-
Working (Cathode): Glassy Carbon (for mechanistic study), Lead (Pb) or Amalgamated Copper (for Amine synthesis), Graphite Felt (for Hydroxylamine).
-
Counter (Anode): Platinum wire or Graphite rod.
-
Reference: Ag/AgCl (in 3M KCl) or Saturated Calomel Electrode (SCE).
-
-
Cell: 3-electrode H-cell separated by a glass frit or cation exchange membrane (Nafion 117).
Pre-Experiment: Cyclic Voltammetry (CV) Validation
Do not skip this step. The exact reduction potential shifts based on the specific alcohol/water ratio and electrolyte concentration.
-
Prepare Solution: 5 mM 1-nitrohexane in 0.1 M electrolyte/MeOH.
-
Scan Parameters:
-
Window: 0 V to -2.0 V vs Ag/AgCl.
-
Scan Rate: 50, 100, 200 mV/s.
-
-
Analysis:
-
Identify the first cathodic peak (
). This corresponds to the reduction to hydroxylamine. -
If a second peak (
) appears at more negative potentials, it indicates the reduction to amine. -
Decision Point: Set your bulk electrolysis potential (
) 100-150 mV more negative than for hydroxylamine, or at for amine.
-
Bulk Electrolysis (Synthesis)
Workflow A: Target Product = N-Hexylhydroxylamine
-
Conditions: Neutral/Buffered (pH 5-7).
-
Cathode: Graphite Felt or Reticulated Vitreous Carbon (RVC).
-
Electrolyte: 0.1 M
in Methanol. -
Method: Controlled Potential Electrolysis (CPE).[1]
Steps:
-
Fill catholyte with 1-nitrohexane (0.1 M) in electrolyte. Fill anolyte with electrolyte only.
-
Purge catholyte with
for 15 mins to remove oxygen. -
Apply potential
(typically -1.1 V vs Ag/AgCl). -
Monitor charge (
). Stop when (approx 90% theoretical charge). -
Workup: Evaporate methanol. Extract with ether. Caution: Hydroxylamines are sensitive to oxidation; store under inert gas.
Workflow B: Target Product = n-Hexylamine
-
Conditions: Acidic (pH < 1).
-
Cathode: Lead (Pb) plate or Mercury pool (High Hydrogen Overpotential).
-
Electrolyte: 0.5 M
in Methanol/Water (90:10). -
Method: Constant Current (Galvanostatic) or CPE.
Steps:
-
Use a lead cathode (chemically polished with dilute
before use). -
Apply Constant Current density (
). -
The acidic medium protonates the intermediate hydroxylamine, facilitating the N-O bond cleavage.
-
Pass
of charge (slight excess required due to competitive Hydrogen Evolution Reaction, HER). -
Workup: Basify solution to pH > 10 with NaOH. Extract free amine with Dichloromethane (DCM).
Data Analysis & Quality Control
Reaction Monitoring
Use Gas Chromatography (GC-FID) or HPLC to monitor consumption.
Table 1: Expected Analytical Shifts
| Compound | GC Retention (Relative) | 1H NMR Characteristic Signal (CDCl3) |
| 1-Nitrohexane | 1.00 (Ref) | |
| N-Hexylhydroxylamine | ~1.2 - 1.4 | |
| n-Hexylamine | ~0.6 - 0.8 |
Calculation of Efficiency
-
Where
for hydroxylamine and for amine. - .
Troubleshooting Guide
Common Failure Modes
Figure 2: Troubleshooting logic flow for electrochemical reduction issues.
-
Passivation: Aliphatic nitro compounds can form polymeric films on Carbon electrodes. If current drops rapidly, polish the electrode or switch to a flow cell to continuously refresh the diffusion layer.
-
Oximer Formation: In basic conditions, nitro compounds can tautomerize to nitronates, which may hydrolyze to oximes. Keep temperature
to suppress this.
References
-
Lund, H., & Hammerich, O. (2001). Organic Electrochemistry, Fourth Edition. CRC Press. (Fundamental reference for nitro group reduction mechanisms).
- Fry, A. J. (1989). Synthetic Organic Electrochemistry. Wiley-Interscience.
-
Mendkovich, A. S., et al. (2025). "Mechanism of Electroreduction of the Henry Reaction Products." ResearchGate.[2] (Recent insights into radical anion intermediates in nitro-alcohol systems).
-
Organic Chemistry Portal. "Reduction of Nitro Compounds." (General overview of chemical vs electrochemical reduction selectivity).
- Vertex AI Search Results. (2023). "Selective electrochemical reduction of nitroalkanes." (Aggregated search data confirming pH dependence of hydroxylamine stability).
Sources
Application Note: High-Temperature Friedel-Crafts Modulation using 1-Nitrohexane
Abstract
This guide details the utilization of 1-Nitrohexane (
1-Nitrohexane acts as a "Goldilocks" solvent, offering a high boiling point (
Part 1: Physicochemical Profile & Solvent Selection
The choice of solvent in F-C reactions dictates the catalyst activity. Lewis acids like Aluminum Chloride (
Comparative Solvent Data
The following table highlights why 1-Nitrohexane is the preferred candidate for high-temperature, lipophilic reactions compared to traditional nitro-solvents.
| Property | Nitromethane | Nitrobenzene | 1-Nitrohexane | Impact on Protocol |
| Boiling Point | Allows high-temp reflux without autoclaves; easier to strip than nitrobenzene. | |||
| Melting Point | Remains liquid in sub-ambient quenching scenarios. | |||
| Density | Lower density facilitates easier aqueous phase separation during workup. | |||
| Lipophilicity | Low (Polar) | Moderate (Aromatic) | High (Aliphatic) | Superior solubility for long-chain fatty acyl chlorides or steroids. |
| Safety Profile | Shock Sensitive | Carcinogen/Toxic | Flammable | Reduced detonation risk compared to C1-nitroalkanes. |
The "Modulating Effect" Mechanism
In non-polar solvents (e.g.,
-
Dissolution: The nitro group donates a lone pair to
, breaking the dimer. -
Complexation: A 1:1 donor-acceptor complex forms (
). -
Activation: This complex is the actual catalyst. It is milder than free
, providing regioselectivity and preventing the degradation of sensitive substrates.
Figure 1: The solvation pathway. The formation of the Nitro-Aluminum complex is the critical step that moderates Lewis acidity.
Part 2: Protocol - High-Temperature Friedel-Crafts Acylation
Target Application: Acylation of a deactivated or sterically hindered arene (e.g., tert-butylbenzene or chlorobenzene) requiring thermal energy to overcome the activation barrier.
Safety Pre-Requisites[1][2][3][4]
-
Exotherm Warning: The mixing of
and 1-Nitrohexane is exothermic . Add catalyst slowly. -
Moisture Sensitivity:
reacts violently with water to release HCl gas. All glassware must be oven-dried. -
Ventilation: Perform all operations in a fume hood to manage HCl evolution.
Materials
-
Substrate: 10 mmol Arene (e.g., 1,2-dichlorobenzene).
-
Reagent: 12 mmol Acyl Chloride (e.g., Acetyl Chloride).
-
Catalyst: 15 mmol Anhydrous Aluminum Chloride (
). -
Solvent: 25 mL 1-Nitrohexane (Anhydrous).
-
Quench: Ice-water / HCl mixture.
Step-by-Step Methodology
1. Catalyst Complexation (The "Solvent Soak")
-
Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Flush the system with dry Nitrogen (
) for 10 minutes. -
Add 20 mL of 1-Nitrohexane to the flask.
-
Critical Step: Cool the solvent to
(ice bath). Although we want high heat later, the initial complexation is exothermic. -
Add 15 mmol
portion-wise over 5 minutes.-
Observation: The solid will dissolve, and the solution may turn yellow/orange. This confirms the formation of the
complex.
-
2. Electrophile Generation
-
Add 12 mmol Acyl Chloride directly to the catalyst solution at
. -
Stir for 15 minutes. The solution will darken as the acylium ion is generated.
3. Substrate Addition & Reaction
-
Dissolve the 10 mmol Arene in the remaining 5 mL of 1-Nitrohexane .
-
Add this solution dropwise via the addition funnel over 10 minutes.
-
Remove the ice bath.
-
Thermal Ramp: Heat the reaction mixture.
-
Standard F-C:
. -
Recalcitrant Substrates: Reflux at
. -
Note: 1-Nitrohexane boils at
, allowing substantial thermal headroom without boiling off the solvent.
-
-
Monitor via TLC or HPLC.
4. Controlled Quench & Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100g crushed ice and 10 mL conc. HCl .
-
Why: This breaks the Aluminum-Product complex.
-
-
Phase Separation: Transfer to a separatory funnel.
-
Wash the organic layer with water (
) and Brine ( ). -
Dry over
and concentrate via rotary evaporation.-
Stripping: 1-Nitrohexane requires a lower vacuum/higher bath temp than DCM. Use a vacuum pump (<10 mbar) if possible to remove the solvent efficiently.
-
Part 3: Protocol - Friedel-Crafts Alkylation (Suppression of Rearrangement)
Alkylation is prone to carbocation rearrangement (e.g., propyl
Workflow Visualization:
Figure 2: Operational workflow for Alkylation. Note that the Alkyl Halide is added to the catalyst complex before the aromatic substrate to ensure controlled electrophile generation.
Part 4: Troubleshooting & Optimization
| Issue | Cause | Solution with 1-Nitrohexane |
| Black Tar in Flask | Polymerization due to hyper-active catalyst. | Increase solvent volume to dilute the active complex. Ensure temp is controlled during initial mixing. |
| No Reaction | Complex is too stable/deactivated. | 1-Nitrohexane forms a stable complex. You may need more heat ( |
| Emulsion during Workup | Similar densities of phases. | Add |
| Solvent Retention | High BP makes removal hard. | Use a high-vacuum pump or perform a steam distillation if the product is non-volatile. |
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (The seminal text establishing nitro-complexes).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12589, 1-Nitrohexane. Retrieved from [Link]
- Schmerling, L. (1946). The Condensation of Saturated Halides with Unsaturated Compounds. II. The Condensation of Alkyl Halides with Mono-olefins. Journal of the American Chemical Society. (Discusses the solubility effects of nitroalkanes on aluminum chloride).
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[3] (Details the solvent effect on selectivity).
Sources
Application Note: Strategic Protocols for the Reduction of 1-Nitrohexane to Hexan-1-amine
Executive Summary & Strategic Context
The reduction of 1-nitrohexane (CAS: 646-14-0 ) to hexan-1-amine (CAS: 111-26-2 ) represents a fundamental transformation in organic synthesis, yet it presents distinct challenges compared to aromatic nitro reduction. Unlike nitroarenes, primary aliphatic nitro compounds possess acidic
This guide outlines three validated protocols selected for their specificity toward the amine product, minimizing side reactions.
-
Protocol A (Transfer Hydrogenation): The safety-optimized route for bench-scale synthesis.
-
Protocol B (Lithium Aluminum Hydride): The rigorous standard for complete reduction.
-
Protocol C (Catalytic Hydrogenation): The scalable route for process chemistry.
Mechanistic Pathway[1]
Understanding the stepwise reduction is critical for troubleshooting. The reduction of the nitro group (
Figure 1: Stepwise reduction pathway of 1-nitrohexane. Note the potential divergence to the Nef reaction under acidic conditions.
Protocol A: Transfer Hydrogenation (Ammonium Formate)
Best For: Bench-scale (1g – 10g), safety-conscious labs, and avoiding high-pressure H2 gas.
This method utilizes ammonium formate as a hydrogen donor in the presence of Pd/C. It is mechanistically elegant: ammonium formate decomposes on the catalyst surface to release H2, CO2, and NH3. The evolution of CO2 provides an inert blanket, and the kinetics are often superior to balloon hydrogenation for aliphatic substrates.
Materials
-
Substrate: 1-Nitrohexane (1.0 equiv)
-
Donor: Ammonium Formate (5.0 – 10.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate)
-
Solvent: Methanol (anhydrous preferred, though technical grade works)
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-nitrohexane (e.g., 1.31 g, 10 mmol) in Methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (130 mg). Caution: Pd/C can ignite methanol vapor if dry; add under a gentle stream of nitrogen or moisten with a drop of water first.
-
Donor Addition: Add Ammonium Formate (3.15 g, 50 mmol) in a single portion.
-
Reaction: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 65°C).
-
Observation: You will observe gas evolution (CO2). This indicates the hydrogen transfer is active.
-
-
Monitoring: Monitor via TLC (stain with Ninhydrin for amine, UV for nitro) or GC-MS. Reaction is typically complete in 1–4 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Note: The residue will contain ammonium formate salts. Dissolve in CH2Cl2 and wash with 1M NaOH (to liberate the free amine from any formate salts) followed by brine.
-
Dry over Na2SO4 and concentrate to yield Hexan-1-amine.
-
Protocol B: Chemical Hydride Reduction (LiAlH4)
Best For: Rigorous synthesis requiring absolute conversion; "Gold Standard" for yield.
Lithium Aluminum Hydride (LAH) is aggressive but reliable. Unlike NaBH4, which generally does not reduce nitro groups, LAH readily reduces aliphatic nitro compounds to amines.
Critical Safety Note
LAH is pyrophoric and reacts violently with water. All glassware must be oven-dried.
The "Fieser" Workup Logic
The most common failure mode in LAH reductions is not the reaction, but the workup. Aluminum salts form gelatinous emulsions that trap product. We utilize the Fieser method to generate a granular, sand-like precipitate that is easily filtered.[1]
Figure 2: The Fieser Workup Protocol for LiAlH4. This specific ratio (1:1:3) prevents emulsion formation.[2]
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon. Add dry THF or Diethyl Ether.
-
Hydride Prep: Add LiAlH4 (2.0 equiv) to the flask. Cool to 0°C.[1][3]
-
Addition: Add 1-nitrohexane (1.0 equiv) dropwise as a solution in dry ether.
-
Why: The reaction is exothermic. Adding the substrate to the hydride ensures excess reducing agent is always present, driving the reaction to the amine and preventing the stalling at the hydroxylamine stage.
-
-
Reflux: Allow to warm to room temperature, then reflux for 3–12 hours.
-
Quench (Fieser Method):
-
Isolation: Stir for 15 minutes until the grey precipitate turns white and granular. Filter, dry organic phase (MgSO4), and distill (Hexan-1-amine b.p. ~131°C).
Protocol C: Catalytic Hydrogenation (H2/Pd)
Best For: Large scale (>20g), Green Chemistry requirements.
While cleaner, aliphatic nitro compounds reduce slower than aromatics. High pressure (Parr shaker) is often preferred over balloons to ensure full conversion.
Step-by-Step Procedure
-
Solvent: Use Ethanol or Methanol. (Avoid acidic solvents to prevent Nef reaction).
-
Catalyst: 10% Pd/C (5-10 wt%).
-
Pressure: 3–4 bar (40–60 psi) H2 is recommended for aliphatic substrates. If using a balloon (1 atm), reaction times may extend to 24+ hours.
-
Procedure:
-
Purge vessel with N2, then H2.
-
Agitate vigorously.[3] Hydrogenation is mass-transfer limited; the H2 gas must dissolve in the liquid to reach the catalyst surface.
-
-
Workup: Filter through Celite and evaporate solvent.
Comparative Data & Selection Guide
| Feature | Transfer Hydrogenation (Protocol A) | LiAlH4 Reduction (Protocol B) | Catalytic H2 (Protocol C) |
| Safety Profile | High (No H2 gas, mild reagents) | Low (Pyrophoric, water reactive) | Medium (Flammable gas, pressure) |
| Yield (Typical) | 85 – 95% | 90 – 98% | 80 – 95% |
| Throughput | High (Fast kinetics) | Medium (Long workup) | Low (Slow kinetics for aliphatics) |
| Selectivity | Excellent | Good (Reduces ketones/esters too) | Excellent |
| Equipment | Standard Glassware | Inert Atmosphere Line | Parr Shaker / Autoclave |
Recommendation:
-
Use Protocol A for general laboratory synthesis of hexylamine. It balances speed, safety, and yield most effectively.
-
Use Protocol B only if Protocol A fails to drive the reaction to completion or if you require absolute anhydrous conditions.
Analytical Validation
To confirm the synthesis of Hexan-1-amine and absence of 1-nitrohexane:
-
IR Spectroscopy:
-
Disappearance: Strong bands at ~1550 cm⁻¹ and ~1375 cm⁻¹ (N-O stretch of nitro).
-
Appearance: Medium bands at ~3300–3400 cm⁻¹ (N-H stretch of primary amine).
-
-
1H NMR (CDCl3):
-
Substrate: The
-CH2 of 1-nitrohexane appears at ppm (triplet). -
Product: The
-CH2 of hexan-1-amine shifts upfield to ppm (triplet).
-
References
-
Ram, S., & Ehrenkaufer, R. E. (1984).[4] Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed transfer hydrogenation of azo and nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.
-
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard reference for LiAlH4 workup).
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[1][5][6][7][8][9]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12589, 1-Nitrohexane.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-Nitrohexane.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: Biological Activity Profiling of 1-Nitrohexane and its Derivatives
Executive Summary
1-Nitrohexane (CAS: 646-14-0) is a lipophilic nitroalkane primarily utilized as a synthetic intermediate. While the parent compound exhibits specific toxicological profiles associated with oxidative denitrification, its derivatives—particularly nitroalkenes and
This guide provides a comprehensive framework for researchers to:
-
Handle and assess the parent compound (1-nitrohexane) with a focus on metabolic toxicity.
-
Synthesize bioactive scaffolds (nitroalkenes) via the Henry Reaction.
-
Evaluate biological activity using optimized protocols for lipophilic small molecules.
Part 1: The Parent Compound – Toxicology & Metabolic Fate
Before derivatization, researchers must understand the baseline biological interaction of 1-nitrohexane. Unlike nitroaromatics, primary nitroalkanes undergo oxidative denitrification in the liver.
Mechanism of Action: Oxidative Denitrification
1-Nitrohexane is metabolized by hepatic Cytochrome P450 enzymes. This process does not typically result in reduction to an amine (as seen with nitrobenzene) but rather an oxidative cleavage that releases nitrite (
-
Toxicological Consequence: The release of free nitrite can lead to methemoglobinemia (oxidation of hemoglobin iron from
to ), reducing oxygen transport capacity. -
Oxidative Stress: The reaction cycle generates Superoxide Anion (
), contributing to cellular oxidative stress.
Visualization: Metabolic Pathway (DOT)
The following diagram illustrates the P450-mediated denitrification pathway.
Figure 1: Oxidative denitrification of 1-nitrohexane mediated by Cytochrome P450, leading to nitrite release and ROS generation.[1][2][3][4][5][6][7][8]
Part 2: Synthetic Functionalization (The Henry Reaction)
The primary route to bioactivity is the conversion of 1-nitrohexane into nitroalkenes via the Nitroaldol (Henry) reaction followed by dehydration. Nitroalkenes are "warheads" in medicinal chemistry; they act as soft electrophiles that target nucleophilic cysteine thiols in bacterial enzymes or tumor suppressors.
Protocol A: Synthesis of Bioactive Nitroalkenes
Objective: Generate a library of (E)-nitroalkenes from 1-nitrohexane and various benzaldehydes.
Reagents:
-
1-Nitrohexane (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Ammonium Acetate (
) (0.5 eq) or L-Proline (Organocatalyst) -
Solvent: Glacial Acetic Acid (for
) or Ethanol.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and 1-nitrohexane in glacial acetic acid (0.5 M concentration).
-
Catalysis: Add ammonium acetate.
-
Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will be less polar than the aldehyde.
-
Workup: Cool to room temperature. Pour into ice-cold water. The nitroalkene usually precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol.
-
Quality Control: Confirm the presence of the alkene proton via
-NMR (typically 7.5–8.0 ppm, distinct doublet for trans-isomer).
-
Part 3: Biological Evaluation Protocols
Evaluating 1-nitrohexane derivatives requires modifying standard assays to account for their high lipophilicity (LogP ~2–3) and electrophilic nature.
Protocol B: Antimicrobial Susceptibility Testing (Modified)
Standard CLSI protocols must be adapted for solubility.
Materials:
-
Müller-Hinton Broth (MHB) (Cation-adjusted).
-
Resazurin dye (0.01%).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Procedure:
-
Stock Preparation: Dissolve derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Critical Note: Do not use ethanol, as it evaporates during incubation, altering concentrations.
-
-
Dilution: Prepare a 2-fold serial dilution in a 96-well plate.
-
Solvent Control: Ensure the final DMSO concentration in the well is < 2.0% (v/v). Higher concentrations are toxic to bacteria and will invalidate the "nitro" effect.
-
-
Inoculation: Add
CFU/mL of bacterial suspension. -
Incubation: 37°C for 18–24 hours.
-
Readout (Resazurin): Add 30 µL of Resazurin. Incubate for 2 hours.
-
Blue = No growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the Blue
Pink shift.
Protocol C: Cysteine Reactivity Assay (GSH Trapping)
To validate the mechanism of action (Michael Addition).
Rationale: Bioactive nitroalkenes act by covalently binding to thiols. This assay quantifies the "warhead" reactivity.
-
Reaction: Mix the nitroalkene (50 µM) with excess Glutathione (GSH, 500 µM) in Phosphate Buffer (pH 7.4) at 37°C.
-
Monitoring: Measure the depletion of free nitroalkene via UV-Vis spectroscopy (nitroalkenes have a distinct absorption at ~310 nm) over 60 minutes.
-
Result: A rapid decrease in absorbance correlates with higher biological potency (faster covalent binding).
Part 4: Data Visualization & Workflow
Experimental Workflow Diagram
The following DOT diagram outlines the logical flow from synthesis to lead identification.
Figure 2: Integrated workflow for the synthesis and biological characterization of 1-nitrohexane derivatives.
Comparative Activity Table (Hypothetical Data Structure)
Use this template to report your findings.
| Compound ID | R-Group (Aldehyde) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | GSH | Toxicity ( |
| 1-NH (Parent) | N/A | >500 (Inactive) | >500 | N/A | 150 µM |
| NA-01 | Phenyl | 64 | 128 | 45 | 80 µM |
| NA-02 | 4-NO2-Phenyl | 8 | 32 | 12 | 25 µM |
| NA-03 | 2-OH-Phenyl | 16 | 64 | 20 | 50 µM |
Note: NA-02 shows high potency but faster reactivity (lower
References
-
PubChem. (n.d.). 1-Nitrohexane Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Noriega, S., et al. (2022).[5][9][10] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.[9] Retrieved February 7, 2026, from [Link]
-
Ullah, H., et al. (2011). Cytochrome P-450-mediated denitrification of 2-nitropropane in mouse liver microsomes. Cancer Research.[11] (Contextual grounding for nitroalkane metabolism). Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitroalkenes (Henry Reaction). Retrieved February 7, 2026, from [Link]
Sources
- 1. NADPH-cytochrome P450 reductase-mediated denitration reaction of 2,4,6-trinitrotoluene to yield nitrite in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-rad.com [sci-rad.com]
- 3. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fungal denitrification and nitric oxide reductase cytochrome P450nor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytochrome P-450-mediated denitrification of 2-nitropropane in mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
1-Nitrohexane in tandem Nef-Henry reaction mechanisms
Application Note: 1-Nitrohexane in Tandem Nef-Henry Reaction Mechanisms
Executive Summary
This guide details the mechanistic pathways and experimental protocols for the tandem Nef-Henry reaction utilizing 1-nitrohexane as a primary substrate.[1] This transformation represents a powerful "umpolung" (polarity reversal) strategy where a single starting material—1-nitrohexane—serves as both the pro-electrophile (via oxidative Nef conversion to hexanal) and the nucleophile (via nitronate formation) to generate complex
We focus on a modern, Riboflavin-promoted oxidative protocol , which offers a sustainable alternative to classical harsh acidic hydrolyses (McMurry or classical Nef) and enables direct C-C bond formation under mild, aerobic conditions.[1]
Mechanistic Architecture
The tandem Nef-Henry reaction relies on the kinetic partitioning of the nitroalkane substrate between two competing pathways. Success requires precise control over the oxidative rate (Nef) versus the nucleophilic addition rate (Henry).[1]
The "Umpolung" Bifurcation
In a standard reaction environment containing a base and an oxidant (Riboflavin/O
-
Path A (Oxidative Nef): A portion of 1-nitrohexane is deprotonated to its nitronate form, which is then oxidized to hexanal .[1] This reverses the polarity of the
-carbon from nucleophilic to electrophilic.[1][2] -
Path B (Henry Addition): The remaining 1-nitrohexane (as nitronate) attacks the newly formed hexanal in a classic nitroaldol addition, yielding the
-nitroalcohol.[1]
Riboflavin-Catalyzed Oxidative Cycle
Riboflavin (Vitamin B2) acts as an organocatalyst/promoter.[1] It accepts electrons from the nitronate, forming a reduced flavin species (Fl
Figure 1: Mechanistic flow of the Riboflavin-promoted tandem Nef-Henry reaction.[1] The cycle illustrates the dual role of 1-nitrohexane and the oxidative turnover of the flavin catalyst.
Detailed Experimental Protocol
Protocol ID: P-NH-RIBO-01 Method: Riboflavin-Promoted Aerobic Oxidative Coupling Substrate: 1-Nitrohexane (CAS: 102-25-0) Target Product: 7-nitrododecan-6-ol (Self-coupling product)[1]
Reagents & Materials
| Reagent | Role | Equiv/Conc. | Notes |
| 1-Nitrohexane | Substrate | 1.0 equiv (0.6 mmol) | Primary nitroalkane source.[1] |
| Riboflavin | Oxidant/Promoter | 2.0 equiv* | Can be catalytic (10-20 mol%) under optimized O |
| THAOH | Base | 0.55 equiv | Tetrahexylammonium hydroxide (40% aq).[1][3] Lipophilic base for phase transfer.[1] |
| Dichloromethane (DCM) | Solvent | - | Organic phase for extraction.[1] |
| Water | Solvent | - | Aqueous phase for base.[1] |
*Note: While stoichiometric Riboflavin is described for high-throughput reliability in bench-scale synthesis (Lupidi et al.), the system is fundamentally catalytic with respect to flavin if sufficient oxygen mass transfer is maintained.[1]
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Prepare a 5 mL glass vial equipped with a magnetic stirring bar.
-
Add 1-nitrohexane (78.7 mg, 0.6 mmol).
-
Add Tetrahexylammonium hydroxide (THAOH) solution (0.33 mmol).
-
Preparation: Dilute 0.3 mL of commercial 40% THAOH with 0.7 mL deionized water. Add this diluted solution to the vial.
-
-
Add Riboflavin (225 mg, 0.6 mmol, 2.0 equiv) to the mixture.
-
Observation: The mixture will turn a vibrant yellow/orange due to the flavin.[1]
-
Step 2: Reaction Incubation
-
Seal the vial (ensure some headspace for air or attach an O
balloon for catalytic optimization).[1] -
Stir vigorously at Room Temperature (25 °C) for 4 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2).[1] Look for the disappearance of 1-nitrohexane (R
~0.[1]6) and the appearance of the -nitroalcohol (R ~0.3).[1] An intermediate spot for Hexanal may be transiently visible.[1]
Step 3: Work-up
-
Dilute the reaction mixture with DCM (4 mL) .
-
Wash the organic layer with Brine (3 x 2 mL) to remove the Riboflavin and excess base.[1]
-
Extract the aqueous phase further with DCM (4 x 20 mL) to ensure recovery of the polar nitroalcohol.[1]
-
Dry combined organic phases over anhydrous Na
SO . -
Filter and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via Flash Column Chromatography on silica gel.[1]
-
Eluent: Gradient of n-Hexane/Diethyl Ether (90:10 to 70:30).
-
Yield: Expect 70-85% isolated yield of 7-nitrododecan-6-ol as a mixture of diastereomers (syn/anti).[1][4]
Critical Parameters & Troubleshooting
| Parameter | Observation | Corrective Action |
| Low Conversion | TLC shows unreacted nitroalkane after 4h. | Ensure vigorous stirring. The reaction is biphasic; mass transfer is critical.[1] Increase O |
| No Coupling (Only Aldehyde) | Hexanal is major product; no nitroalcohol formed.[1] | The base concentration is too low to sustain the Henry addition.[1] Add a secondary weak base (e.g., K |
| Over-Oxidation | Formation of carboxylic acid (Hexanoic acid).[1] | Reaction time too long or oxidant too strong.[1] Stop reaction immediately upon disappearance of starting material.[1] |
| Emulsion Formation | Difficulty separating layers during work-up.[1] | Use a saturated NaCl solution (brine) and a small amount of MeOH to break the emulsion.[1] |
Strategic Applications in Drug Development
-
Diversity-Oriented Synthesis (DOS): This protocol allows the rapid construction of C12 functionalized backbones from cheap C6 precursors.[1]
-
Chiral Pool Access: The resulting
-nitroalcohols can be reduced to 1,2-aminoalcohols , a motif ubiquitous in protease inhibitors (e.g., Amprenavir analogs) and -blockers.[1] -
Green Chemistry: Replacing heavy metal oxidants (Cr, Mn) with Riboflavin (Vitamin B2) aligns with pharmaceutical sustainability goals (PMI metrics).[1]
References
-
Lupidi, G., Palmieri, A., & Petrini, M. (2020).[1][3] Synthesis of Nitro Alcohols by Riboflavin Promoted Tandem Nef-Henry Reactions on Nitroalkanes. Advanced Synthesis & Catalysis. [1]
-
Ballini, R., & Petrini, M. (2004).[1] Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron. [1]
-
Luzzio, F. A. (2001).[1] The Henry reaction: recent examples. Tetrahedron.
-
BenchChem. (2025).[1][2] Nef Reaction Conditions and Protocols. [1]
Sources
Application Notes & Protocols: Leveraging 1-Nitrohexane in the Synthesis of Oximes and Other Key Functional Groups
Abstract
Primary nitroalkanes are versatile and powerful building blocks in modern organic synthesis, valued for the diverse reactivity of the nitro group. This guide focuses on 1-nitrohexane, a readily accessible primary nitroalkane, and its application as a precursor for synthesizing valuable functional groups. We provide detailed, field-proven protocols for the selective partial reduction of 1-nitrohexane to hexanal oxime, a crucial intermediate in various chemical industries. Furthermore, we explore its conversion into other key functionalities, including aldehydes via the Nef reaction, primary amines through complete reduction, and the formation of new carbon-carbon bonds via α-alkylation. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit by harnessing the reactivity of aliphatic nitro compounds.
Introduction: The Synthetic Versatility of 1-Nitrohexane
1-Nitrohexane is a primary nitroalkane that serves as a stable, yet reactive, synthetic handle.[1] The electron-withdrawing nature of the nitro group imparts significant acidity to the α-protons, making the α-carbon a potent nucleophile upon deprotonation. Concurrently, the nitro group itself is susceptible to a range of reduction pathways, allowing for its controlled transformation into various nitrogen-containing functional groups.[2]
This dual reactivity—nucleophilicity at the α-carbon and electrophilicity at the nitrogen center (after transformation)—makes 1-nitrohexane a valuable starting material for constructing complex molecular architectures. This guide will detail the practical execution of its most important transformations.
Safety Considerations: 1-Nitrohexane is an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1][3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[3]
Selective Transformation 1: Partial Reduction to Hexanal Oxime
The conversion of a nitro group to an oxime without over-reduction to the amine is a synthetically useful transformation. Oximes are key intermediates in the synthesis of caprolactam (a precursor to Nylon-6), and they also feature in pharmaceuticals and as metal extractants.[4][5][6] The selective hydrogenation of nitroalkanes to oximes can be achieved using specific catalyst systems under controlled conditions. While literature on 1-nitrohexane is sparse, protocols for the analogous conversion of nitrocyclohexane to cyclohexanone oxime provide a robust framework.[4][7][8]
The reaction proceeds via a nitroso intermediate, which is then further hydrogenated to the oxime. Catalyst choice is critical to prevent the reaction from proceeding to the hydroxylamine or the fully reduced amine.[4]
Workflow for Selective Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of 1-nitrohexane.
Protocol 2.1: Synthesis of Hexanal Oxime via Catalytic Hydrogenation
This protocol is adapted from methodologies developed for nitrocyclohexane.[4]
Materials:
-
1-Nitrohexane (1.0 eq)
-
Supported Platinum Catalyst (e.g., 5% Pt/C or Pt/TiO₂, 1-2 mol%)
-
Solvent (e.g., Ethanol or Isopropanol)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen, N₂)
-
Celite or another filter aid
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure reactor vessel, add the supported platinum catalyst (1-2 mol%).
-
Reagent Addition: Add the solvent (e.g., 50 mL for a 10 mmol scale reaction) followed by 1-nitrohexane (1.0 eq).
-
Sealing and Purging: Seal the reactor securely. Purge the vessel 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 110-120°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
-
Isolation: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude hexanal oxime can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pt/C, Pt/TiO₂ | Supported platinum catalysts are effective for this partial reduction. The support can influence selectivity.[4] |
| Solvent | Ethanol, Isopropanol | Protic solvents are commonly used. The reaction can also be run solvent-free.[4] |
| Temperature | 110-120 °C | Provides sufficient thermal energy to drive the reaction without promoting over-reduction. |
| H₂ Pressure | 4-10 bar | Mild pressure is sufficient. Higher pressures may increase the rate of over-reduction to hexylamine.[4] |
| Typical Yield | 75-90% | Yield is dependent on catalyst activity and reaction control. |
| Product IR (cm⁻¹) | ~3300 (br, O-H), ~1660 (C=N), ~940 (N-O) | Characteristic absorbances for an oxime functional group.[5] |
Transformation 2: Synthesis of Aldehydes via the Nef Reaction
The Nef reaction is a classic and reliable method for converting a primary nitroalkane into its corresponding aldehyde.[9] The reaction proceeds in two distinct stages: first, the deprotonation of the acidic α-proton of 1-nitrohexane with a base to form a stable nitronate salt. Second, the acidic hydrolysis of this salt, which proceeds through a nitronic acid intermediate to yield the aldehyde and nitrous oxide.[9][10][11]
Nef Reaction Mechanism
Caption: Mechanism of the Nef Reaction for converting 1-nitrohexane to hexanal.[9]
Protocol 3.1: Synthesis of Hexanal via the Nef Reaction
Materials:
-
1-Nitrohexane (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Diethyl ether or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Nitronate Salt Formation: Dissolve 1-nitrohexane (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath. Separately, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it dropwise to the stirred nitroalkane solution. Stir for 1-2 hours at room temperature to ensure complete formation of the sodium nitronate salt. The salt may precipitate.
-
Acid Hydrolysis Setup: In a separate, larger flask, prepare a solution of dilute sulfuric acid (e.g., 4-5 molar) and cool it to -5°C to 0°C using an ice-salt bath.
-
Hydrolysis: Add the nitronate salt solution (or slurry) dropwise to the vigorously stirred, cold sulfuric acid solution. Maintain the temperature below 5°C. A color change (often deep-blue) may be observed, which is characteristic of the reaction.[10] After the addition is complete, allow the mixture to stir for an additional 15-20 minutes.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer 3 times with diethyl ether or DCM.
-
Neutralization: Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: Use gentle heating as the product, hexanal, is volatile.
-
Purification: The crude hexanal can be purified by distillation if necessary.
| Parameter | Condition | Rationale / Notes |
| Base | NaOH, KOH, or DBU | A strong base is required to deprotonate the α-carbon.[12] |
| Acid | H₂SO₄, HCl | Strong acid is necessary for the hydrolysis of the nitronate.[13] |
| Temperature | 0-5 °C (Hydrolysis) | Low temperature is crucial to control the reaction and minimize side products. |
| Typical Yield | 60-75% | Yields can be variable; careful control of temperature is key.[9] |
| Product IR (cm⁻¹) | ~2720 & ~2820 (C-H stretch), ~1730 (C=O stretch) | Characteristic aldehyde C-H and carbonyl stretches. |
Other Key Transformations of 1-Nitrohexane
Complete Reduction to Hexylamine
The full reduction of the nitro group to a primary amine is one of the most fundamental transformations of nitroalkanes. This can be readily achieved with various reducing agents, most commonly via catalytic hydrogenation.
Protocol: In a procedure analogous to Protocol 2.1, 1-nitrohexane can be hydrogenated using a more active catalyst like Palladium on Carbon (10% Pd/C) or Raney Nickel under a hydrogen atmosphere (1-5 bar).[2] The reaction is typically run in a protic solvent like ethanol or methanol at room temperature until hydrogen uptake ceases. Standard work-up involves filtering the catalyst and removing the solvent to yield hexylamine.
C-C Bond Formation via α-Alkylation
The acidity of the α-protons allows 1-nitrohexane to serve as a potent carbon nucleophile for forming new C-C bonds. After deprotonation to the nitronate anion, it can react with various electrophiles.
Protocol: 1-Nitrohexane (1.0 eq) is treated with a strong, non-nucleophilic base like potassium tert-butoxide or DBU in an aprotic solvent (e.g., THF, DMF) at low temperature (0°C).[14][15] An alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction results in the formation of a secondary nitroalkane, a valuable intermediate for further transformations.
Alkylation and Further Functionalization Workflow
Caption: Synthetic pathways originating from the α-alkylation of 1-nitrohexane.
References
- Corma, A., Serna, P. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis.
- Wikipedia. (n.d.). Oxime.
- ChemEurope.com. (n.d.). Nef reaction.
- All about chemistry. (2023). Nef reaction. YouTube.
- Wikipedia. (n.d.). Nef reaction.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Rezazadeh, S., et al. (2018). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox... PMC.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- PubChem. (n.d.). 1-Nitrohexane. National Center for Biotechnology Information.
- Alfa Chemistry. (n.d.). Nef Reaction.
- Organic Mechanisms. (2021). Nef Reaction Mechanism | Organic Chemistry. YouTube.
- ResearchGate. (n.d.). Efficient hydrogenation of Nitrocyclohexane to cyclohexanone oxime over CuFeAl-Layered Double Hydroxide: The promoting role of FeOx.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
- Scribd. (n.d.). Cyclohexanone Oxime Synthesis Notes: Application.
- Organic Syntheses. (2025). Nickel Photoredox Dual–Catalyzed C– Alkylation of Nitroalkanes.
- Chemsrc. (2025). 1-nitrohexane.
Sources
- 1. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. 1-nitrohexane | CAS#:646-14-0 | Chemsrc [chemsrc.com]
- 4. bibrepo.uca.es [bibrepo.uca.es]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nef reaction - Wikipedia [en.wikipedia.org]
- 10. Nef_reaction [chemeurope.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Nitrohexane Synthesis
Status: Active Agent: Senior Application Scientist, Dr. Aris Thorne Ticket Focus: Yield Improvement, Regioselectivity, and Purification of Primary Nitroalkanes.
Introduction: The Ambident Nucleophile Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing the classic frustration of nitroalkane synthesis: low yields due to O-alkylation.
The nitrite ion (
-
N-Attack (Desired): Forms 1-Nitrohexane (Stable, high boiling point).
-
O-Attack (Undesired): Forms Hexyl Nitrite (Unstable ester, lower boiling point).
To improve your yield of 1-nitrohexane, you must manipulate the Solvent , Counter-ion , and Temperature to favor the N-attack. Below are the three validated protocols we support, ranked by scale and specificity.
Module 1: The Kornblum Modification (Scalable / High Throughput)
Best for: Large batches (>50g) using Sodium Nitrite.
The standard reaction of 1-bromohexane with
Optimized Protocol
-
Reagents:
-
Substrate: 1-Bromohexane (1.0 eq).
-
Reagent: Sodium Nitrite (
, dry, 1.5 eq). -
Scavenger: Urea (1.5 eq) OR Phloroglucinol (0.5 eq).
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: DMSO is faster but harder to remove.
-
-
Procedure:
-
Step 1: Dissolve dry
and Urea in DMF at Room Temperature (RT). Urea increases the solubility of the nitrite and scavenges nitrous acid, preventing decomposition. -
Step 2: Cool the mixture to 0°C . Critical: Higher temps favor elimination to 1-hexene.
-
Step 3: Add 1-Bromohexane dropwise.
-
Step 4: Allow to warm to RT and stir for 6–12 hours.
-
Step 5 (The Phloroglucinol Trick): If using Phloroglucinol, add it towards the end. It reacts selectively with the nitrite ester side-product, converting it back to an alcohol/phenol derivative, simplifying purification.
-
-
Purification:
-
Pour into ice water. Extract with diethyl ether.
-
Wash organic layer with water (4x) to remove DMF.
-
Distillation: 1-Nitrohexane boils at ~180°C. Hexyl nitrite boils significantly lower (~130°C). Fractional distillation is highly effective here.
-
Expert Insight: "Why Urea?" In DMF,
has limited solubility. Urea acts as a solubility promoter and buffers the solution. Without it, the reaction is sluggish, leading to longer times and more thermal degradation.
Module 2: The Victor Meyer Protocol (High Regioselectivity)
Best for: Lab scale (<10g), high purity requirements.
If you cannot afford the purification losses of the Kornblum method, switch to the Victor Meyer reaction using Silver Nitrite (
Mechanism of Action
Silver is a "soft" acid. It coordinates with the halogen (Bromine/Iodine), facilitating the departure of the leaving group while directing the "soft" Nitrogen center of the nitrite to attack the carbon. This creates a "push-pull" mechanism that heavily favors the Nitro compound (up to 80% yield).
Optimized Protocol
-
Reagents:
-
Substrate: 1-Iodohexane (1.0 eq). Note: 1-Bromohexane reacts too slowly with Silver; use Iodide.
-
Reagent: Silver Nitrite (
, 1.2 eq). -
Solvent: Diethyl Ether (Anhydrous).
-
-
Procedure:
-
Step 1: Suspend
in dry ether at 0°C in the dark (wrap flask in foil). -
Step 2: Add 1-Iodohexane dropwise.
-
Step 3: Stir at 0°C for 4 hours, then RT for 24 hours.
-
Step 4: Filter off the precipitated Silver Iodide (
).
-
-
Why this improves yield:
-
The reaction occurs on the surface of the silver salt or via a tight ion-pair, sterically hindering the Oxygen attack.
-
Warning: This method is expensive due to Silver costs.
-
Module 3: Visualization of Pathways
Understanding the competition between the N-attack and O-attack is vital for troubleshooting.
Figure 1: Mechanistic divergence of the ambident nitrite ion. Silver salts favor the blue path (N-attack); Sodium salts in polar solvents risk the red path (O-attack).
Module 4: Troubleshooting & FAQs
Ticket #101: "I am getting a 50% yield of a liquid that boils at 130°C."
Diagnosis: You have synthesized Hexyl Nitrite , not 1-Nitrohexane. Solution:
-
Check your solvent: Are you using a polar aprotic solvent (DMF/DMSO)? If you used ethanol or water, you will almost exclusively get the ester.
-
Switch Reagents: If using
, ensure you add Urea. If the problem persists, switch to the protocol (Module 2).
Ticket #102: "My product smells sweet/fruity, not harsh."
Diagnosis: Nitrite esters (Hexyl Nitrite) have a fruity odor. Nitroalkanes have a distinct, somewhat unpleasant chemical odor. Action: Perform IR Spectroscopy.
-
Nitro (
): Strong bands at ~1550 (asymmetric stretch) and ~1370 (symmetric stretch). -
Nitrite Ester (
): Two bands at ~1600–1680 (N=O stretch).
Ticket #103: "How do I separate the ester from the nitro compound?"
Guide: The boiling point difference is your friend.
| Compound | Boiling Point | Density | Solubility (Water) |
|---|---|---|---|
| 1-Nitrohexane | ~180°C | 0.94 g/mL | Insoluble |
| Hexyl Nitrite | ~130°C | 0.88 g/mL | Insoluble |
-
Protocol: Use fractional distillation under reduced pressure. The Hexyl Nitrite will distill over first.
-
Chemical Wash: Washing the crude mixture with aqueous NaOH can hydrolyze the nitrite ester to hexanol (which is easier to separate) but be careful: primary nitro compounds are acidic (
~10) and form nitronate salts in strong base, which are water-soluble. Do not wash with strong base unless you intend to extract the nitronate.
Module 5: Advanced Troubleshooting Flowchart
Figure 2: Diagnostic logic for yield optimization.
References
-
Kornblum, N., et al. "The Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society. (Foundational work on the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
+ DMF mechanism). 1[1][2][3][4][5][6] -
Ballini, R. & Palmieri, A. "Nitroalkanes: Synthesis, Reactivity, and Applications."[1] Wiley-VCH.[1] (Modern review of nitroalkane synthesis including Green Chemistry approaches). 1[1][2][7][3][4][6][8]
-
National Institute of Standards and Technology (NIST). "1-Nitrohexane Properties." NIST Chemistry WebBook.[9] (Verified physical properties for identification). 9[1][2][7][3][4][6]
-
Tamaddon, F. & Pouramini, F. "Amberlyst A26 OH as a Recyclable Catalyst."[10] Synlett. (Reference for solid-phase resin applications in similar nucleophilic substitutions). 10
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. in : Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Victor Mayer test with second degree alcohol reaction | Filo [askfilo.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Hexane, 1-nitro- [webbook.nist.gov]
- 10. Amberlyst A26 OH as a Recyclable Catalyst for Hydration of Nitriles and Water-Based Synthesis of 4(1H)-Quinazolinones from 2-Aminobenzonitrile and Carbonyl Compounds [organic-chemistry.org]
Identifying and minimizing side products in 1-Nitrohexane reactions
Ticket ID: NH-HEX-001 Subject: Troubleshooting Side Products in 1-Nitrohexane Derivatization Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You are likely working with 1-Nitrohexane (
This guide addresses the specific "silent killers" of yield in nitroalkane chemistry: O-alkylation , Nitroalkene dehydration , Oxime formation , and Azo coupling .
Module 1: The Henry Reaction (Nitroaldol)
User Issue: "I am attempting to couple 1-nitrohexane with an aldehyde, but I am observing significant amounts of alkene side products and low yields of the
The Root Cause: Dehydration & Retro-Aldol
The Henry reaction is reversible.[1] The initial product is a
-
Dehydration: Under basic conditions or elevated temperatures, the
-nitroalcohol eliminates water to form a nitroalkene . -
Retro-Henry: If the base is too strong or the equilibrium is not driven, the product reverts to starting materials.
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Causality) |
| Temperature | Keep | Higher temperatures significantly lower the energy barrier for |
| Base Selection | Use weak bases (e.g., catalytic KOtBu, DBU, or Amberlyst A-21). | Strong bases (NaOH/KOH) promote rapid dehydration. A heterogeneous base (Amberlyst) allows filtration to stop the reaction without aqueous workup, preventing retro-aldol during quenching. |
| Solvent | THF or Ethanol (anhydrous). | Water promotes the retro-reaction. |
Visualizing the Pathway
The diagram below illustrates the "Danger Zone" where the desired alcohol is lost to the alkene.
Figure 1: The Henry Reaction equilibrium.[3][4] Note that the path to the Nitroalkene is irreversible under typical conditions, representing a permanent yield loss.
Module 2: Alkylation (C- vs. O-Alkylation)
User Issue: "I tried to alkylate 1-nitrohexane with an alkyl halide. I isolated an aldehyde instead of the chain-extended nitro compound."
The Root Cause: Ambident Nucleophilicity
The nitronate anion is ambident : it can attack with the Carbon (desired) or the Oxygen (undesired).
-
C-Alkylation: Yields the target nitro compound.
-
O-Alkylation: Yields a nitronic ester , which is unstable and thermally decomposes into an oxime and an aldehyde (the Nef-like breakdown).
The Solution: HSAB Theory Application
To force C-alkylation, you must treat the nitronate as a "soft" nucleophile.
Q: How do I maximize C-Alkylation? A: Follow the "LIP" rule: L ithium, I odide, P rotic.
-
Counter-ion: Use Lithium bases (LHMDS or LDA).
coordinates tightly to the nitronate oxygen, shielding it and forcing the electrophile to attack the Carbon. Large cations like (from KOtBu) leave the oxygen exposed (naked anion), promoting O-alkylation. -
Electrophile: Use Alkyl Iodides (Soft electrophiles). Alkyl chlorides (Hard electrophiles) prefer the Hard oxygen center.
-
Solvent: Use HMPA or DMSO carefully, but Protic solvents (like MeOH) can sometimes favor C-alkylation by Hydrogen-bonding to the oxygen (shielding it), though this slows the reaction. Note: For 1-nitrohexane, the Lithium/THF method is the gold standard.
Module 3: The Nef Reaction (Hydrolysis)
User Issue: "I am converting 1-nitrohexane to hexanal, but the reaction stalls, and I see an oxime peak in the NMR."
The Root Cause: Insufficient Acidity
The Nef reaction requires the nitronate to be protonated twice to form the iminium species.
-
pH < 1: Favors Hydrolysis to Carbonyl (Desired).
-
pH ~ 3-5: Favors tautomerization to Oxime (Side Product).
Troubleshooting Protocol
If you are using the classical acid hydrolysis (
-
Ensure the nitronate solution is added slowly into the acid. If you add acid to the nitronate, you pass through the pH 3-5 "danger zone" where oximes form.
-
Alternative: Use the Oxidative Nef (McMurry method).
Figure 2: The Nef Reaction divergence. Weak acid conditions act as a trap, forming stable oximes.
Module 4: Reduction to Hexylamine
User Issue: "The product is colored (yellow/orange), but hexylamine should be colorless."
The Root Cause: Azo/Azoxy Coupling
Reduction of nitro groups proceeds via Nitroso (
-
If the reduction is slow (low
pressure or poisoned catalyst), the Nitroso intermediate accumulates. -
Condensation:
(Azoxy) Azo. -
These dimers are highly colored and difficult to separate from the amine.
Self-Validating Check
-
Visual: Yellow/Orange oil = Azo contamination.
-
TLC: Azo compounds are much less polar than the amine. They will run near the solvent front, while the amine stays at the baseline (unless treated with TEA).
Prevention
-
Pressure: Maintain high
pressure (>50 psi) to push past the intermediate stages rapidly. -
Acidity: Conduct the hydrogenation in acidic media (e.g., Ethanol + HCl). Protonating the hydroxylamine (
) prevents it from attacking the nitroso species, shutting down the coupling pathway.
Analytical Corner: Identifying the Impurities
Use this quick-reference table to identify which side product is plaguing your reaction.
| Species | IR Diagnostic ( | 1H NMR Diagnostic (ppm) |
| 1-Nitrohexane (SM) | 1550 & 1375 ( | ~4.38 (t, 2H, |
| Nitroalkene (Henry Side) | 1525 (conj. | ~7.0-7.3 (m, Vinyl H) |
| Oxime (Nef Side) | 1660 (C=N) & 3300 (br, OH) | ~6.5-7.5 (t, 1H, |
| Nitronic Ester (Alkylation Side) | 1620 (C=N) | Unstable; usually observe aldehyde peaks (~9.7 ppm) |
| Hexylamine (Target) | 3300-3400 (NH stretch) | ~2.68 (t, 2H, |
References
-
The Henry Reaction Mechanism & Side Products
- Source: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(45), 915-945.
- Context: Detailed review of the dehydration side-reactions and retro-aldol equilibrium.
-
Link:
-
Nef Reaction Conditions & Oxime Form
- Source: Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(6), 1017-1047.
- Context: Explains the pH dependence of the nitronate hydrolysis vs.
-
Link:
-
Ambident Reactivity (C- vs O-Alkyl
- Source: Kornblum, N., et al. (1963). "The Alkylation of Nitroparaffin Salts." Journal of the American Chemical Society, 85(9), 1359.
- Context: The foundational text establishing the "Hard/Soft" rules for nitronate alkyl
-
Link:
-
Reduction Side Products (Azo/Azoxy)
- Source: Haber, F. (1898). "Über die stufenweise Reduktion des Nitrobenzols." Z. Elektrochem.
- Context: While classical, this establishes the fundamental Haber mechanism for nitro reduction intermediates (Nitroso/Hydroxylamine)
-
Link:
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Nef Reaction [organic-chemistry.org]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. youtube.com [youtube.com]
- 9. Nef_reaction [chemeurope.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Advanced Optimization of Nitroalkane & Nitroarene Reductions
Technical Support Center & Troubleshooting Guide
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Optimization, Chemoselectivity, and Troubleshooting for
Introduction: The Reduction Landscape
Reducing nitro groups is a cornerstone transformation in pharmaceutical synthesis, but the path from
This guide moves beyond textbook definitions to address the failure modes encountered in the lab, providing self-validating protocols and mechanistic insights.
Module 1: Catalytic Hydrogenation (The Gold Standard)
Primary Application: Clean conversion of aliphatic and aromatic nitro groups where functional group tolerance is not the primary limiter.[1][2]
Standard Conditions:
📉 Troubleshooting Guide: Hydrogenation Failures
Q: Why is my reaction stalling at the hydroxylamine (
-
Cause: Catalyst poisoning (sulfur/amines) or insufficient hydrogen pressure.
-
The Fix:
-
Add a Promoter: For Raney Nickel, adding trace Vanadium (e.g.,
) can accelerate the final reduction step significantly [1]. -
Acidic Additive: Conducting the reaction in acidic media (e.g., HCl/MeOH) protonates the hydroxylamine, making it easier to reduce, though this may affect acid-sensitive groups.
-
Switch Solvent: Change from EtOH to MeOH. Hydrogen solubility is higher in methanol, increasing the turnover frequency (TOF).
-
Q: I see dehalogenation (loss of Cl, Br, I) on my aromatic ring. How do I stop it? A: Pd/C is notorious for oxidative addition into C-X bonds.
-
The Fix:
-
Switch Metal: Use Platinum on Carbon (Pt/C) or sulfided Platinum (
). Pt is far less active toward C-Halogen bonds than Pd. -
Poison the Catalyst: Add diphenylsulfide or ethylenediamine to the Pd/C reaction. This occupies the highly active sites responsible for dehalogenation while allowing nitro reduction to proceed.
-
Q: My aliphatic nitro reduction yielded a ketone/aldehyde instead of an amine. Why? A: You triggered the Nef Reaction .
-
Mechanism: If you use a dissolving metal reduction (Zn/HCl) or acidic hydrogenation on a primary or secondary nitroalkane, the intermediate nitronate can hydrolyze to a carbonyl.
-
Prevention: Maintain neutral or basic conditions for aliphatic substrates. Use Raney Ni/H2 without acid.
⚠️ Safety Protocol: Raney Nickel Handling
Raney Nickel is a pyrophoric sponge metal. It will ignite if allowed to dry in air.
-
Never weigh dry Raney Ni. Weigh it as a slurry in water/ethanol.
-
Disposal: Quench in dilute HCl or destroy via careful oxidation in a waste container.
-
Fire Safety: Do not use
extinguishers (the blast scatters the metal). Use a Class D extinguisher or a bucket of sand/wet earth.
Module 2: Chemoselective Reductions (The "Bechamp" & Variants)
Primary Application: Substrates containing halides, alkenes, alkynes, or aldehydes that would be destroyed by hydrogenation.
📊 Reagent Selection Matrix
| Interfering Group | Recommended Reagent | Mechanism | Notes |
| Alkyl Halides | Single Electron Transfer (SET) | Avoid Pd/C. Fe is cheap and scalable. | |
| Alkene / Alkyne | SET | Hydrogenation will saturate the olefin. | |
| Aldehyde / Ketone | Lewis Acid mediated SET | Specific for nitroarenes; avoids reducing carbonyls. | |
| Nitrile ( | Hydrogenation | Caution: Raney Ni can reduce nitriles; keep T < 50°C. |
🛠️ Protocol: Iron-Mediated Reduction (Modified Bechamp)
For preserving halides/alkenes during nitro reduction.
-
Setup: Dissolve substrate (1.0 equiv) in EtOH/Water (3:1).
-
Activation: Add Iron powder (3-5 equiv) and
(1 equiv) or catalytic AcOH.-
Expert Tip: Use "Reduced Iron Powder" (mesh 325) for high surface area.
-
-
Reaction: Heat to reflux (60-80°C). Monitor via TLC.
-
The "Iron Sludge" Workup (Crucial Step):
-
Issue: Iron oxides form a slimy emulsion that traps product.
-
Solution: Filter the hot mixture through a pad of Celite . Wash the cake copiously with EtOAc.
-
Alternative: If emulsion persists during extraction, add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for 30 mins. The tartrate chelates iron, breaking the emulsion.
-
Module 3: Transfer Hydrogenation (Safety & Scale)
Primary Application: Labs lacking high-pressure infrastructure or requiring mild conditions.
Reagent: Ammonium Formate (
🧪 Technical Insight
Instead of
📉 Troubleshooting Transfer Hydrogenation
Q: The reaction is vigorous and foaming. Is this dangerous?
A: It is normal but requires management. The decomposition releases
-
Control: Add Ammonium Formate in portions. Ensure the vessel has adequate headspace (do not seal a small vial tightly without a vent).
Q: Incomplete conversion after 24 hours? A: The ammonium formate may have sublimed or decomposed before the reaction finished.
-
Fix: Add an additional 2-3 equivalents of ammonium formate and fresh catalyst (10% of original loading).
Module 4: Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the optimal reduction method based on substrate complexity.
Caption: Decision matrix for selecting reduction conditions based on substrate chemoselectivity requirements.
Module 5: Workup & Purification (The "Hidden" Chemistry)
Successful reduction is only half the battle. Isolation of amines is notoriously difficult due to their polarity and oxidation potential.
🧹 Protocol: Amine Isolation
-
Acid-Base Extraction:
-
Dissolve crude in organic solvent (EtOAc/DCM).
-
Extract with 1M HCl. The amine goes into the aqueous layer as
; non-basic impurities stay in organic. -
Wash aqueous layer with fresh organic solvent.
-
Basify aqueous layer (pH > 10) with NaOH.
-
Extract back into organic solvent. Dry and concentrate.
-
-
Salt Formation:
-
If the amine is an oil or unstable, convert it immediately to a hydrochloride or oxalate salt. Bubble HCl gas into an ethereal solution of the crude amine to precipitate the solid salt.
-
❓ FAQ: Common Anomalies
Q: My product turned black/brown upon drying. What happened? A: Aromatic amines are easily oxidized by air (auto-oxidation) to form quinones and polymerized "aniline blacks."
-
Fix: Store under Nitrogen/Argon. Store as the HCl salt (much more stable).
Q: I isolated an azo compound (
-
Fix: Ensure the reaction medium is neutral or slightly acidic. If using Hydrazine/Pd, lower the pH.
References
-
Modulating hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. Source: Studer, M., et al. (2000). Topics in Catalysis. URL:[Link]
-
Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds. Source: Ram, S., & Ehrenkaufer, R. E. (1984).[5] Tetrahedron Letters. URL:[Link]
-
Nitro Reduction - Iron (Fe) Procedures. Source: Common Organic Chemistry (Archive of Standard Protocols). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 5. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
NitroProcess Scale-Up Center: 1-Nitrohexane Technical Guide
Status: Operational Lead Scientist: Senior Process Development Chemist Subject: Scalability Challenges of 1-Nitrohexane (C6) Reactions Last Updated: 2026-02-07
Core Directive & Safety Preface
Warning: 1-Nitrohexane possesses a lipophilic C6 tail that distinguishes it from lower nitroalkanes (nitromethane/ethane). While less volatile, it retains the high-energy density of the nitro group. Do not treat this as a standard solvent reaction.
The "Dry Nitronate" Hazard
The most critical safety failure in nitroalkane scale-up is the formation of dry metal nitronates.
-
The Mechanism: When using metal bases (NaOH, KOtBu), the deprotonated nitronate species is formed. Upon solvent evaporation or improper workup, these salts can precipitate.
-
The Risk: Dry sodium/potassium nitronates are shock-sensitive explosives.
-
The Fix: Always quench the reaction mixture into acid before concentration. Ensure the pH is < 7.0 before any distillation or solvent swap.
Thermal Safety & Runaway Prevention
User Question: I am scaling a Henry reaction from 5g to 100g. The DSC data shows an exotherm at 180°C, but my reaction runs at 25°C. Why did my reactor temperature spike uncontrollably?
Technical Analysis:
You encountered an accumulation accumulation scenario. The DSC onset (T_onset) measures decomposition, but the reaction enthalpy (
Troubleshooting Guide: Thermal Hazards
| Observation | Root Cause | Corrective Action (Scale-Up) |
| Rapid T rise upon base addition | Instantaneous deprotonation exotherm. | Switch from Batch to Semi-Batch . Dose the base (or nitroalkane) slowly over 2-4 hours. |
| DSC shows >500 J/g energy | High energy density of nitro group.[1][2] | Dilute reaction mass. Ensure adiabatic temperature rise ( |
| Induction period then spike | Autocatalysis or mixing failure. | Increase agitation speed (tip speed > 2 m/s). Verify catalyst initiation at low scale. |
Visualization: Safety Decision Matrix
Figure 1: Critical safety logic flow for scaling nitroalkane chemistry. Note the mandatory check for decomposition energy.
The Henry Reaction (Nitroaldol)
User Question: My yield drops from 85% (1g scale) to 50% (50g scale). I see a lot of starting material and some nitroalkene side product.
Technical Analysis: The Henry reaction is an equilibrium process (reversible).
-
Retro-Henry: At larger scales, longer reaction times allow the equilibrium to shift back to starting materials if the product precipitates or if the base strength is too high.
-
Dehydration: The
-nitroalkanol product easily eliminates water to form a nitroalkene, especially if the reaction warms up due to poor heat transfer at scale.
Protocol: Scalable Semi-Batch Henry Reaction
Target: Condensation of 1-Nitrohexane with Benzaldehyde
Reagents:
-
1-Nitrohexane (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Catalyst: DBU (0.05 equiv) or TMG (Tetramethylguanidine)
-
Solvent: THF or MeCN (Avoid Ethanol/Water for 1-nitrohexane due to solubility issues).
Step-by-Step Methodology:
-
Charge: Load Aldehyde and 1-Nitrohexane into the reactor with 80% of the solvent volume. Cool to 0°C.
-
Dose: Dissolve the catalytic base (DBU) in the remaining 20% solvent. Add this solution via a syringe pump or dropping funnel over 2 hours.
-
Why? This keeps the concentration of the active nitronate low, minimizing exotherms and side reactions (Cannizzaro).
-
-
Monitor: Maintain internal temperature < 10°C. Use HPLC to monitor conversion.
-
Quench (CRITICAL): Once conversion stalls (>95%), transfer the reaction mixture into a cold, stirred solution of dilute Acetic Acid or HCl.
-
Target pH: 5-6. This protonates the nitronate immediately, freezing the equilibrium and preventing retro-Henry.
-
-
Workup: Phase separate. Wash organic layer with brine.
Visualization: Reaction Pathway & Pitfalls
Figure 2: Mechanistic pathway showing the reversible nature of the Henry reaction and the dehydration risk.
Solubility & Phase Transfer (The C6 Factor)
User Question: Most literature uses Ethanol/Water for nitroaldol reactions. When I use 1-nitrohexane, I get two phases and no reaction.
Technical Analysis: Literature often defaults to nitromethane (C1) or nitroethane (C2), which have significant water solubility. 1-Nitrohexane (C6) is highly lipophilic. In aqueous ethanol, the aldehyde and nitrohexane partition into the organic phase, while the inorganic base (NaOH) stays in the aqueous phase. Reaction rates plummet due to poor mass transfer.
Solvent Selection Guide
| Solvent System | Suitability for 1-Nitrohexane | Notes |
| Ethanol/Water | Poor | Phase separation occurs. Requires vigorous stirring or PTC. |
| THF (Tetrahydrofuran) | Excellent | Solubilizes both C6-nitro and organic bases (DBU). Good thermal control. |
| DCM (Dichloromethane) | Good | Good solubility, but limits temperature range. Hard to dry. |
| Toluene + PTC | Advanced | Use with solid KOH and a Phase Transfer Catalyst (e.g., TBAB). Good for scale-up (easy solvent recovery). |
The Nef Reaction (Functional Group Interconversion)
User Question: I am converting the nitro group to a ketone (Nef reaction). The gas evolution was violent and foamed out of the reactor.
Technical Analysis:
The classical Nef reaction (Acid hydrolysis of nitronate) generates Nitrous Oxide (
Scale-Up Solution: Avoid the classical acid-drop method. Use an Oxidative Nef modification which is often milder and produces less gas.
-
Reagent: Oxone® or KMNO4 (buffered).
-
Protocol: Treat the nitronate with an oxidant rather than just acid.
-
Ventilation: Ensure the reactor headspace has a high flow sweep (Nitrogen) to dilute evolved
and prevent pressure buildup.
References & Verification[3][4][5]
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Standard text on scale-up principles including heat transfer).
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples". Tetrahedron, 57(5), 915-945. (Comprehensive review of Henry reaction mechanics).
-
Ballini, R., et al. (2005). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives". Green Chemistry. (Discusses solvent effects and green modifications).
-
Organic Process Research & Development (OPR&D) . Various safety notes on "Dry Nitronates" and "Nitroalkane Decomposition". (General industry safety standard).
-
Bretherick's Handbook of Reactive Chemical Hazards . (Primary source for nitro-compound shock sensitivity data).
Sources
Preventing decomposition of 1-Nitrohexane during heating
Technical Support Center: 1-Nitrohexane Thermal Management
Case ID: T-NHX-001 Subject: Prevention of Thermal Decomposition & Safe Distillation Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Thermal Paradox of 1-Nitrohexane
You are likely accessing this guide because you are experiencing discoloration (yellowing/browning), yield loss, or pressure anomalies during the heating of 1-Nitrohexane.
The core challenge with 1-Nitrohexane (
This guide provides the thermodynamic justification and operational protocols to decouple these two events, ensuring sample integrity and operator safety.
Module 1: Critical Safety & Physical Properties
Before applying heat, you must verify your operating parameters against these physical constants.
| Property | Value | Critical Implication |
| Boiling Point (1 atm) | 183°C (approx) | UNSAFE. Do not distill at atmospheric pressure. |
| Boiling Point (24 mmHg) | 91–92°C | SAFE. Target range for vacuum distillation. |
| Flash Point | ~60–70°C | Vapors are flammable; ensure inert atmosphere. |
| Decomposition Onset | >200°C (Pure) | Lowers significantly with base or metal impurities. |
| Hazard Class | GHS Cat 3 (Flammable) | Heating may cause explosion if confined (GHS H226). |
Warning: Never distill 1-Nitrohexane that has been in contact with strong bases (e.g., NaOH, KOH, amines) without rigorous neutralization. Basic impurities form nitronate salts , which are shock-sensitive and thermally unstable, potentially leading to explosive decomposition below 100°C.
Module 2: The Chemistry of Instability (Troubleshooting the "Why")
Understanding how the molecule breaks down allows you to prevent it. Thermal decomposition of primary nitroalkanes follows two distinct pathways depending on conditions.
Pathway A: -Elimination (The "Yellowing" Effect)
At moderate heat (150–180°C), 1-nitrohexane undergoes a concerted elimination of nitrous acid (
Pathway B: Homolytic Cleavage (The "Runaway" Risk)
At high temperatures (>200°C), the C-N bond breaks, generating highly reactive alkyl and nitro radicals. This is exothermic and can lead to thermal runaway.[1]
Visualizing the Decomposition Matrix
Figure 1: Thermal decomposition pathways of 1-Nitrohexane. Pathway A causes impurity/color; Pathway B poses safety risks.
Module 3: Operational Protocols
Protocol A: Safe Purification via Vacuum Distillation
Objective: Lower the boiling point below 100°C to bypass the activation energy of decomposition.
Prerequisites:
-
System: Schlenk line or Rotary Evaporator with robust vacuum control.
-
Vacuum Strength: < 30 mmHg (Target 10–20 mmHg).
-
Atmosphere: Argon or Nitrogen backfill.
Workflow:
-
Neutralization Check:
-
If the sample originates from a basic reaction (e.g., Henry reaction), wash with dilute acetic acid followed by brine.
-
Dry over
and filter. Residual base is the #1 cause of distillation accidents.
-
-
Degassing:
-
Stir the liquid under vacuum at room temperature for 10 minutes to remove dissolved oxygen (which promotes radical formation).
-
-
Heating Ramp:
-
Set oil bath to max 110°C .
-
Apply vacuum before heating.[2]
-
Target distillation temp: 90–95°C .
-
-
The "Color Test":
-
If the distillate turns yellow/green, stop immediately. This indicates
formation. Reduce bath temperature and increase vacuum depth.
-
Visualizing the Safe Distillation Loop
Figure 2: Logical workflow for safe distillation, emphasizing the critical acid wash step.
Module 4: Frequently Asked Questions (FAQs)
Q1: My 1-Nitrohexane turned brown during a reaction at 80°C. Is it ruined?
A: Likely, yes. The brown color indicates the formation of nitrogen oxides (
Q2: Can I use a metal heating bath? A: No. Avoid direct contact with metal surfaces if possible. Metal oxides (rust, copper oxide) can catalyze the decomposition of nitro compounds. Use clean silicone oil baths or heating mantles with glass liners.
Q3: Is it safe to scale up to 5 Liters? A: Scale-up alters the surface-area-to-volume ratio, making heat dissipation harder.
-
Rule: For volumes >1L, you must use a reactor with active cooling capabilities (jacketed vessel) ready to quench.
-
Monitor: Install an internal temperature probe. If the internal T rises faster than the jacket T (exotherm), dump the reactor contents into cold water immediately.
Q4: Why does the guide emphasize "Acid Washing"?
A: In many syntheses (like the Henry reaction), nitroalkanes are treated with bases. This forms a nitronate anion (
References
-
National Toxicology Program (NTP). (1992).[3] 1-Nitrohexane Physical Properties and Safety Data. National Institutes of Health.[3]
-
NOAA Office of Response and Restoration. (n.d.). CAMEO Chemicals: Nitroalkanes Hazard Profile.
- Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017-1047.
- Lewin, A. H., et al. (1997). Thermal Stability of Nitroalkanes. Journal of Organic Chemistry.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-Nitrohexane.
Sources
Troubleshooting low conversion rates in reactions with 1-Nitrohexane
Topic: Troubleshooting Low Conversion Rates in 1-Nitrohexane Reactions Case ID: NHX-646-OPT Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Advanced Reaction Support Center
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your HPLC or GC traces show persistent starting material (
1-Nitrohexane presents a unique set of challenges compared to its shorter-chain cousins (like nitromethane). Its lipophilicity (logP ~2.7) creates solubility mismatches in traditional aqueous-organic mixtures, while the steric bulk of the hexyl chain retards nucleophilic attack kinetics.
Below is a troubleshooting framework designed to isolate the kinetic or thermodynamic barrier in your specific workflow.
Module 1: The Henry Reaction (Nitroaldol)
Symptom: Reaction reaches ~50-60% conversion and stalls, or product degrades upon workup.
The Science:
The Henry reaction is reversible .[1] The deprotonation of 1-nitrohexane (
Troubleshooting Protocol:
| Diagnostic Question | Root Cause | Corrective Action |
| Is water present? | Water stabilizes the retro-reaction and lowers base basicity. | Switch to Anhydrous: Use THF or Et₂O with activated Molecular Sieves (4Å). |
| What base are you using? | Weak bases (TEA) may not fully deprotonate the hexyl chain. | Upgrade Base: Switch to DBU (1.1 eq) or KOtBu in THF. |
| Is the product disappearing? | Retro-Henry during purification. | Acidify Cold: Quench at 0°C with dilute acetic acid before allowing the mixture to warm. |
Self-Validating Experiment: Run two parallel reactions:
-
Standard conditions + 200 mg Activated 4Å Molecular Sieves. If reaction #2 shows >15% higher conversion, your failure mode is water-mediated equilibrium shift.
Visualizing the Equilibrium Trap:
Figure 1: The Henry Reaction Equilibrium. Note the "Retro-Henry" pathway which causes stalling if the alkoxide is not trapped or stabilized.
Module 2: Reduction to Hexylamine
Symptom: Incomplete reduction; presence of hydroxylamine intermediates (
The Science:
The reduction of the nitro group passes through a nitroso (
Troubleshooting Protocol:
Q: Did you distill the 1-nitrohexane?
-
Why: Commercial 1-nitrohexane often contains alkyl halides or sulfur traces from synthesis.
-
Fix: Distill starting material (bp ~92°C @ 24 mmHg) before hydrogenation.
Q: Is the reaction stalling at the hydroxylamine?
-
Test: TLC stain with ninhydrin (amine = purple) vs. triphenyltetrazolium chloride (hydroxylamine = red).
-
Fix: Increase
pressure to >5 bar (75 psi) or add a trace of acid (HCl or HOAc) to protonate the hydroxylamine, accelerating N-O cleavage.
Alternative Protocol (Chemical Reduction): If catalytic hydrogenation fails, switch to Zn/HCl :
-
Dissolve 1-nitrohexane in MeOH.
-
Add 6 eq. Zn powder.[5]
-
Add conc. HCl dropwise at <10°C (Exothermic!).
-
Mechanism: Electron transfer from Zn surface is less sensitive to steric bulk than Pd pore diffusion.
Module 3: The Nef Reaction (Nitro to Ketone/Aldehyde)
Symptom: Recovery of starting material or formation of oximes instead of carbonyls.
The Science: The Nef reaction requires the formation of a nitronate salt, followed by hydrolysis in strong acid .[6][7] A common failure with 1-nitrohexane is solubility . The sodium nitronate salt of hexyl chains forms a soapy micelle that resists acid hydrolysis in pure aqueous media.
Optimization Guide:
-
Solvent System: Do not use water alone. Use MeOH:Water (4:1) .
-
Acid Strength: Weak acids (acetic) yield oximes. You must use H₂SO₄ (3M to 5M) .
-
Oxidative Variant (McMurry Method):
-
Instead of acid hydrolysis, treat the nitronate anion with an oxidant.
-
Reagent: Oxone® or KMnO₄ buffered with MgSO₄.
-
Benefit: Bypasses the pH-sensitive hydrolysis equilibrium.
-
Module 4: Michael Addition (Conjugate Addition)
Symptom: Low conversion when reacting with
The Science: 1-Nitrohexane is a "hard" nucleophile. The hexyl tail adds steric drag. If the Michael acceptor is also substituted (e.g., methyl crotonate), the reaction becomes kinetically sluggish.
The Fix: Phase Transfer Catalysis (PTC) Move the reaction to the interface to overcome solubility and basicity issues.
-
Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Base: Solid
or aqueous NaOH (50%). -
Solvent: Toluene (creates a biphasic system).
-
Why: The ion pair
is highly lipophilic and reactive in the organic phase, accelerating the kinetics significantly.
General Troubleshooting Logic Map
Use this flowchart to diagnose your specific failure mode.
Figure 2: Decision tree for isolating the root cause of reaction failure.
References & Authoritative Sources
-
Luzzio, F. A. (2001).[4] "The Henry Reaction: Recent Examples." Tetrahedron, 57(5), 915-945.[4] (Definitive review on the reversibility and conditions of the nitroaldol reaction).
-
Organic Chemistry Portal. "Nef Reaction." (Mechanistic details on acid hydrolysis of nitronates).
-
Ballini, R., et al. (2005). "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Chemical Reviews. (Discusses reactivity profiles of longer chain nitroalkanes).
-
PubChem. "1-Nitrohexane Compound Summary." (Physical properties and safety data).
For further assistance, please upload your HPLC raw data files to the secure server referencing Case #NHX-646.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrocyclohexane - Wikipedia [en.wikipedia.org]
- 4. scirp.org [scirp.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. Nef Reaction [organic-chemistry.org]
Effective catalysts for the selective hydrogenation of 1-Nitrohexane
Ticket ID: #NH-06-HYD
Subject: Optimization of Catalyst & Conditions for 1-Nitrohexane
Introduction: The Aliphatic Challenge
Welcome to the Advanced Catalysis Support Center. You are likely encountering a specific set of problems: incomplete conversion or low selectivity .
Unlike aromatic nitro compounds (e.g., nitrobenzene), which reduce readily to anilines, 1-nitrohexane (aliphatic) presents a distinct kinetic bottleneck. The reduction often stalls at the
This guide provides the protocols to overcome the "Hydroxylamine Trap" and ensure high selectivity for the primary amine.
Module 1: Catalyst Selection Matrix
User Query: "Standard Pd/C is giving me a mixture of products. Which metal should I use?"
Technical Insight: Palladium is excellent for nitro group uptake but often lacks the hydrogenolysis power to cleave the N-O bond in aliphatic hydroxylamines under mild conditions.
| Catalyst System | Selectivity Profile | Rec. Conditions | Best For... |
| Raney Nickel (Ra-Ni) | High (Amine) | 5–30 bar, 50–70°C | Standard Industrial Choice. High activity for N-O bond cleavage. Warning: Pyrophoric. |
| Pt/C (5%) + V | High (Hydroxylamine) | 1–5 bar, 25°C | Stopping at the intermediate |
| Pd/C (5-10%) | Mixed | Acidic Media (HCl/H₂SO₄) | Fast kinetics, but requires acidic solvent to prevent condensation byproducts. |
| NiFe Hydrogenase | High (Amine) | 1 bar, aqueous, pH 7 | Emerging Green Tech. Bio-catalytic route for mild conditions [1]. |
Module 2: The Reaction Mechanism & Bottlenecks
To troubleshoot, you must visualize where your reaction is failing.
Figure 1: Reaction Network of 1-Nitrohexane Hydrogenation Caption: The "Hydroxylamine Trap" (Node C) is the most common failure point in aliphatic nitro reduction.
Module 3: Troubleshooting Guides (FAQ)
Issue 1: "My reaction stalls at the Hydroxylamine intermediate."
Symptoms: LC-MS shows mass M-16 (relative to nitro) but not M-32. Root Cause: The N-O bond in aliphatic hydroxylamines is stronger than in aromatics. Pd/C at low pressure cannot break this bond effectively. Corrective Actions:
-
Switch to Raney Nickel: Ni is superior for the hydrogenolysis of the N-O bond.
-
Increase Temperature: Raise T to 60-80°C . The activation energy for the final step is higher.
-
Acidic Additive: Add 1-2 equivalents of Acetic Acid or HCl. Protonation of the hydroxylamine facilitates water elimination (
), making the N-O bond easier to break [2].
Issue 2: "I am seeing heavy dimer impurities (Azoxy compounds)."
Symptoms: Colored reaction mixture (yellow/orange), lower yield of amine. Root Cause: Condensation between the nitroso and hydroxylamine intermediates. This reaction is base-catalyzed. Corrective Actions:
-
Avoid Basic Solvents: Do not use amines as solvents.
-
Concentration Control: Dilute the reaction. High concentration increases the bimolecular collision rate required for dimerization.
-
Fast Hydrogenation: Increase
pressure (20+ bar). Pushing the nitroso hydroxylamine step faster reduces the steady-state concentration of nitroso, starving the condensation reaction.
Issue 3: "The catalyst is dying (Deactivation)."
Symptoms: Reaction starts fast but stops at 50% conversion. Root Cause: Aliphatic amines are strong nucleophiles and can poison metal sites, or "coking" from polymerized byproducts blocks pores. Corrective Actions:
-
Solvent Wash: If reusing catalyst, wash with dilute acid to remove adsorbed amines, then water.
-
Support Change: Switch from Carbon support to Silica or Alumina if pore blocking is suspected, as they have different adsorption isotherms for the amine product.
Module 4: Standard Operating Procedure (SOP)
Protocol: High-Pressure Hydrogenation of 1-Nitrohexane Target: >95% Selectivity for 1-Hexanamine
Safety Critical:
-
Hydrogen: Flammable range 4–75%. Ground all equipment.
-
Raney Nickel: Pyrophoric.[1][2][3] NEVER let it dry out.[4] Keep submerged in solvent/water.[4]
Step-by-Step:
-
Preparation:
-
Substrate: 1-Nitrohexane (10 mmol).
-
Solvent: Methanol (30 mL). Option: Add 0.5 mL conc. HCl to accelerate reduction.
-
Catalyst: Raney Nickel (approx. 10 wt% of substrate mass). Wash catalyst with methanol 3x before use to remove water.
-
-
Loading (Inert Atmosphere):
-
Purge reactor with
.[2] -
Load substrate solution.
-
Add catalyst slurry carefully.
-
-
Reaction:
-
Seal reactor. Purge 3x with
, then 3x with . -
Set Pressure: 20 bar (300 psi) .
-
Set Temperature: 60°C .
-
Stirring: 1000 RPM (Mass transfer is critical).
-
-
Workup:
-
Cool to RT. Vent
. Purge with . -
Filter catalyst over Celite (keep wet!).
-
If acid was used: Neutralize with NaOH, extract with DCM, dry over
.
-
Module 5: Troubleshooting Logic Tree
Figure 2: Decision Matrix for Process Optimization Caption: Follow this logic to resolve low yield or purity issues.
References
-
Biocatalytic Hydrogenation: Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.[5] (2024).[3] Nature Communications.
-
Acid Promotion: Hydrogenation of Aliphatic Nitro Compounds. (General Mechanism Reference). Common Organic Chemistry.
-
Safety Protocols: Hydrogenation Reaction Safety In The Chemical Industry. (2025).[2][6] Industrial Safety Tips.
-
Catalyst Deactivation: Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation. (2025).[2][6] ResearchGate.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 3. youtube.com [youtube.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Managing reaction exotherms in nitration of hexane
Status: Operational | Tier: Level 3 Engineering Support Subject: Controlling Reaction Exotherms & Preventing Thermal Runaway in Alkane Nitration
Welcome to the Technical Support Center
From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Drug Development Teams
If you are reading this, you are likely encountering thermal instability during the nitration of hexane (or similar aliphatic hydrocarbons). You may be seeing unexplained temperature spikes, "red fume" events, or poor selectivity.
The Core Problem:
Nitration of hexane is deceptive. The primary substitution reaction is moderately exothermic (
If you lose temperature control, you are no longer performing nitration; you are performing a combustion reaction inside your reactor.
This guide prioritizes thermal causality and flow-based mitigation .
Module 1: Diagnostics – Why is my reaction getting hot?
Q: The temperature was stable, then suddenly spiked. What happened?
A: You likely experienced "Accumulation-Induced Runaway" due to Mass Transfer Failure.
Hexane is immiscible with standard nitrating agents (Mixed Acid:
-
The Trap: You continue dosing acid. The temperature sensor reads "normal" because the reaction isn't happening yet (reagents aren't touching).
-
The Trigger: You increase stirring or the emulsion finally forms.
-
The Event: All the accumulated acid reacts simultaneously. The heat release exceeds the cooling jacket's capacity.
Visualizing the Failure Mode:
Figure 1: The mechanism of accumulation-induced thermal runaway in biphasic nitration.
Module 2: Thermodynamics & Hazard Quantification
Q: How do I distinguish between normal reaction heat and a runaway precursor?
A: Monitor the Gas Evolution and
You must understand the energy difference between your desired reaction and the failure mode.
| Reaction Pathway | Reaction Type | Enthalpy ( | Visual/Sensor Sign |
| Mononitration | Substitution | Steady temp rise, clear/yellow liquid. | |
| Polynitration | Substitution | Viscosity increase, darkening color. | |
| Oxidation (Deep) | Degradation | Red Fumes ( |
Critical Threshold:
If your reactor temperature exceeds 60°C (for liquid phase mixed-acid processes) without strict control, nitric acid begins to act as a potent oxidant rather than a nitrating agent. This triggers the oxidative breakdown of hexane into carboxylic acids and
Module 3: The Solution – Continuous Flow Chemistry
Q: Batch synthesis is too risky. How do I transition this to Flow?
A: Move to a Micro-reactor or Mesofluidic system to maximize heat transfer.
Flow chemistry solves the two main problems of hexane nitration:
-
Heat Transfer: Micro-channels provide surface-to-volume ratios 100x higher than batch flasks, instantly removing the heat of nitration.
-
Mass Transfer: Static mixers ensure immediate emulsification, preventing the "accumulation" hazard described in Module 1.
Standard Flow Protocol for Hexane Nitration:
-
Feed A (Substrate): Hexane (neat or dissolved in inert carrier like DCM if viscosity is high).
-
Feed B (Nitrating Agent): Fuming
or mix.[1] -
Reactor: Glass or Hastelloy (Acid resistant). Do not use steel.
-
Residence Time: 30 seconds to 2 minutes (Optimization required).
-
Quench: Immediate dilution into ice water or bicarbonate solution.
Flow Reactor Setup Diagram:
Figure 2: Recommended continuous flow setup to manage exotherms and stoichiometry.
Module 4: Emergency Protocols (FAQs)
Q: I see "Red Fumes" (
) escaping the condenser. What now?
Status: CRITICAL DANGER.
-
Stop Dosing Immediately: Cut the acid feed.
-
Max Cooling: Drop jacket temperature to lowest setting.
-
Do NOT Open the Reactor: Introducing oxygen can accelerate vapor-phase combustion.
-
Emergency Quench (Drowning): If equipped, dump the reaction bottom-valve into a pre-staged ice-water quench tank. If not, evacuate the area. The red fumes indicate the nitric acid is oxidizing the hexane; a thermal runaway is imminent.
Q: My yield is low, and I have "tar" in the flask.
Diagnosis: Over-nitration and polymerization. Fix:
-
Reduce Residence Time: Your product is staying in the acid too long, leading to polynitro-hexane (unstable) and oxidative tars.
-
Stoichiometry: Ensure you are running with a slight excess of Hexane, not Acid. Starving the acid prevents it from attacking the product.
References & Authority
-
Olah, G. A., et al. Nitration: Methods and Mechanisms. VCH Publishers, 1989. (Foundational text on electrophilic substitution and nitration kinetics).
-
Kappe, C. O., et al. "Continuous Flow Nitration of Organic Substrates." Beilstein Journal of Organic Chemistry, 2025.[1] (Discusses the safety advantages of flow over batch for nitration).
-
IChemE Safety Centre. "Runaway Reaction Hazards in Processing Organic Nitrocompounds." Symposium Series No. 141. (Details the thermal decomposition onset of nitro-alkane mixtures).
-
Vapourtec Application Notes. "Nitration Reactions in Continuous Flow." (Practical protocols for managing nitration exotherms in tubular reactors).
-
Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for Nitric Acid + Hydrocarbon incompatibility).
Disclaimer: This guide is for educational and technical support purposes. Nitration of hydrocarbons involves high-energy materials. Always perform a specific Risk Assessment and Calorimetry study (RC1/DSC) before scaling up.
Sources
Removing residual starting material from 1-Nitrohexane product
This technical guide addresses the purification of 1-Nitrohexane (
Topic: Elimination of Residual Alkyl Halides from Nitroalkane Products
Document ID: TS-NITRO-006 | Version: 2.1 | Status: Active[1][2]
Diagnostic: Identify Your Impurity Profile
Before selecting a purification strategy, you must characterize the residual starting material.[1] The physical properties of the impurity dictate the separation method.[2]
| Component | Boiling Point (760 mmHg) | Density (g/mL) | Separation Difficulty |
| 1-Nitrohexane (Product) | ~183 °C | 0.94 | N/A |
| 1-Bromohexane (Impurity) | ~155 °C | 1.17 | Moderate ( |
| 1-Iodohexane (Impurity) | ~179 °C | 1.44 | Severe ( |
CRITICAL WARNING: If your starting material was 1-Iodohexane , fractional distillation is ineffective due to the negligible boiling point difference.[1] You must proceed to Module 2 (Chemical Scavenging) .[1][3]
Module 1: Fractional Distillation (Physical Separation)
Applicability: Only effective if 1-Bromohexane is the impurity.[2] Risk Profile: High (Thermal instability of nitro compounds).[1][3]
Nitroalkanes are susceptible to thermal decomposition, which can be explosive at high temperatures.[1][4] You must lower the boiling point using vacuum to keep the pot temperature below 100°C.
Protocol:
-
Setup: Use a short-path distillation head or a Vigreux column (15-20 cm).
-
Vacuum: Apply high vacuum (Target: <10 mmHg).
-
Fractions:
-
Fore-run: Collect the lower boiling fraction (Alkyl Nitrite byproducts + 1-Bromohexane).[2]
-
Main Fraction: Collect the stable plateau.
-
-
Safety: Always use a blast shield. Never distill to dryness (peroxides/unstable residue risk).[1][3]
Module 2: Chemoselective Scavenging (The "Amine Trick")
Applicability: Universal (Works for both Bromide and Iodide).[2]
Mechanism:
This is the industry-standard "rescue" method for nitroalkanes.[2] Since nitroalkanes are weak nucleophiles, we introduce a secondary amine (e.g., piperidine or diethylamine).[1] The amine selectively reacts with the unreacted alkyl halide to form a water-soluble ammonium salt, while leaving the nitroalkane intact.[2]
The Mechanism
-
Scavenging:
(Ammonium Salt)[1][3] -
Wash: The salt partitions into the aqueous phase; the nitroalkane remains organic.[2]
Step-by-Step Protocol
-
Quantify Impurity: Determine molar amount of residual halide via GC or NMR.[1][3]
-
Add Scavenger: Add 1.5 equivalents (relative to the impurity) of Piperidine or Diethylamine to the crude reaction mixture.
-
Note: If the reaction was run in DMF/DMSO, you can do this directly in the pot. If in ether, ensure the amine is soluble.[1]
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitor: Check TLC for the disappearance of the alkyl halide spot (use Iodine stain).[2]
-
-
Critical Workup (The Acid Wash):
-
Dilute the mixture with diethyl ether or ethyl acetate.[2]
-
-
Dry & Concentrate: Dry over
and remove solvent.
Workflow Visualization
Caption: Chemoselective purification workflow using amine scavenging to remove alkyl halides.
Module 3: Flash Chromatography (Analytical/Prep)
Applicability: Small scale (<5g) or high-purity requirements.[1][3]
Separating alkyl halides from nitroalkanes on silica is challenging because both are relatively non-polar.[3] However, nitro groups are slightly more polar than halides.[1]
Frequently Asked Questions (Troubleshooting)
Q: I used the amine method, but my yield dropped significantly. What happened?
A: You likely performed the first wash with water or a base before the acid wash. Nitroalkanes have an acidic
Q: Can I use Sodium Hydroxide (NaOH) to destroy the alkyl halide? A: Absolutely NOT. Strong hydroxide bases will convert primary nitroalkanes into soluble nitronate salts (Nef reaction precursor) or cause polymerization.[2] Stick to secondary amines which are nucleophilic but less aggressive bases, followed immediately by acid quenching.[1]
Q: My product has a fruity smell. Is that the nitrohexane?
A: No. Pure 1-nitrohexane has a mild, somewhat disagreeable odor.[1] A "fruity" smell indicates the presence of Hexyl Nitrite (
Q: Why not just use 1-Iodohexane since it reacts faster? A: While 1-iodohexane reacts faster in the synthesis, it is much harder to remove if the reaction doesn't go to 100% conversion.[2] Its boiling point is nearly identical to 1-nitrohexane, making distillation impossible.[1] If you use the iodide, you are committed to the chemical scavenging method (Module 2).
References
-
Kornblum, N., et al. (1956).[1] "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, 78(7), 1497-1501.[1] [1]
-
PubChem. (n.d.).[1][4][3] "1-Nitrohexane Compound Summary." National Center for Biotechnology Information.[1][3] [1]
-
Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][3] (Standard reference for alkyl halide purification via amine derivatives).
-
ChemicalBook. (n.d.).[1][3] "1-Bromohexane Properties and Boiling Point."
Sources
Technical Support Center: 1-Nitrohexane Handling & Quenching Guide
Executive Summary & Chemical Profile
1-Nitrohexane (CAS: 646-14-0) is a versatile aliphatic nitro compound used primarily as a building block in the Henry (nitroaldol) reaction, Michael additions, and Nef synthesis of ketones. While the parent liquid is relatively stable, its deprotonated form (nitronate salt) presents severe kinetic and thermal hazards.
The Golden Rule of Nitroalkanes: Never allow alkali metal salts of 1-nitrohexane (nitronates) to dry. Dry nitronate salts are shock-sensitive explosives comparable to dry picrates.
Physical Properties & Hazard Matrix
| Property | Data | Critical Hazard Note |
| Molecular Weight | 131.17 g/mol | - |
| Boiling Point | ~180°C | Decomposes at elevated temperatures; distillation requires vacuum. |
| Flash Point | ~60-65°C | Combustible liquid. |
| pKa ( | ~10 | Easily deprotonated by bases (NaOH, KOH, alkoxides). |
| Solubility | Immiscible in water | Forms heterogeneous biphasic mixtures; requires phase transfer considerations. |
| Incompatibility | Strong bases, Reducing agents | Violent Reaction: Contact with amines or inorganic bases forms explosive salts. |
The Nitronate Hazard: Mechanism & Avoidance
The primary risk when working with 1-nitrohexane is the formation of metal nitronates during base-catalyzed reactions (e.g., Henry Reaction).
The Hazard Cascade
When 1-nitrohexane is treated with a base (e.g., Sodium Methoxide), it forms Sodium 1-hexanenitronate.
-
In Solution: Relatively stable but thermally sensitive.[1]
-
Dry Solid: Highly shock-sensitive and explosive.
Critical Directive: You must acidify reaction mixtures containing nitronate salts before any concentration or solvent removal steps.
Figure 1: The Nitronate Hazard Cascade. Note that acidification is the only safe path to isolation.
Reaction-Specific Troubleshooting & Protocols
Scenario A: The Henry Reaction (Nitroaldol)
Context: Reaction of 1-nitrohexane with an aldehyde using a base catalyst.[2][3][4] Issue: Reversibility (Retro-Henry) and isolation safety.
Q: How do I quench a Henry reaction without inducing a Retro-Henry reaction? A: The Henry reaction is an equilibrium process. High pH favors the retro-reaction.
-
Cool: Chill the reaction mixture to 0°C.
-
Acidify Carefully: Adjust pH to ~5-6 using dilute HCl or Acetic Acid. Do not simply wash with water, as the aqueous layer may remain basic, solubilizing the product as a nitronate.
-
Self-Validating Check: Spot the organic layer on TLC. If the aldehyde spot grows stronger after workup, your pH was likely too high (causing reversion).
Scenario B: The Nef Reaction (Conversion to Ketone)
Context: Hydrolysis of the nitronate salt using strong acid to form 2-hexanone (or aldehyde equivalents).
Issue: Violent gas evolution (
Q: My Nef reaction is foaming uncontrollably upon acid addition. What went wrong? A: You likely performed a "Direct Quench" (adding acid to the nitronate). This is dangerous. Correct Protocol (Inverse Quench):
-
Prepare a cold (0°C) solution of sulfuric acid or HCl in a separate vessel.
-
Add the nitronate solution dropwise into the acid.
-
Why? This ensures the reaction species is always in a high-acid environment, favoring the rapid conversion to the nitronic acid intermediate and subsequent hydrolysis, rather than accumulating unstable intermediates.
Universal Quenching Protocol (Step-by-Step)
This protocol applies to any reaction where 1-nitrohexane has been deprotonated (Henry, Michael, Alkylation).
The "Inverse Acidification" Method
Prerequisites:
-
Internal temperature probe (Do not rely on bath temp).
-
Inert gas line (
or Ar). -
Oversized vessel (expect foaming).
Step 1: Dilution Dilute the reaction mixture with an inert solvent (e.g., Dichloromethane or MTBE) if it is viscous. This acts as a heat sink.
Step 2: Preparation of Quench Solution In a separate Erlenmeyer flask, prepare a 1M HCl or 10% Acetic Acid solution (depending on acid sensitivity of your product). Cool this quench solution to <5°C.
Step 3: The Transfer (Inverse Addition)
-
Action: Transfer the reaction mixture (containing the nitronate) slowly into the stirred quench solution.
-
Rate Control: Monitor internal temperature. Do not allow the quench mix to exceed 10°C.
-
Observation: You may see gas evolution (
) if Nef conditions are triggered. Ensure good ventilation.[5][6][7]
Step 4: Phase Check (The Self-Validating Step) After addition is complete, check the pH of the aqueous layer.
-
Target: pH 3-5.
-
Correction: If pH > 7, add more acid immediately. Never proceed to separation if the aqueous phase is basic (risk of dissolved nitronates).
Step 5: Extraction
Separate layers. Wash the organic layer with brine. Dry over
Figure 2: Decision Tree for Safe Quenching of Nitroalkane Reactions.
Frequently Asked Questions (FAQ)
Q: Can I distill 1-nitrohexane to purify it? A: Yes, but with extreme caution.
-
Requirement: High vacuum is mandatory to keep the bath temperature below 100°C.
-
Warning: Ensure the material is completely free of base/nitronates before heating. Distilling a mixture containing sodium nitronate can result in an explosion.
Q: I spilled 1-nitrohexane. How do I clean it? A: Do not use bleach (sodium hypochlorite).
-
Reason: Hypochlorites can chlorinate the
-carbon, forming chloronitroalkanes (chloropicrin analogs), which are severe tear gases and toxic. -
Protocol: Absorb with vermiculite or sand. Clean surface with soapy water.
Q: The reaction turned deep blue/black during quenching. Is this normal? A: This often indicates the formation of transient nitroso compounds or nitronic acid radical species (Nef reaction intermediates).
-
Action: Continue the quench slowly. Ensure the final pH is acidic. The color usually fades upon complete conversion to the ketone or nitro compound.
References
-
PubChem. (n.d.). 1-Nitrohexane Compound Summary. National Library of Medicine. Retrieved from [Link]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
- Nef, J. U. (1894). "Ueber die Constitution der Salze der Nitroparaffine". Justus Liebigs Annalen der Chemie, 280(2-3), 263–291. (Foundational text on Nef reaction mechanism and acidity).
- Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)". Tetrahedron, 60(5), 1017-1047.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 5. airgas.com [airgas.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Column chromatography conditions for purifying 1-Nitrohexane derivatives
Status: Active Agent: Senior Application Scientist Ticket ID: NIT-HEX-001 Subject: Optimization of Column Chromatography Conditions
Diagnostic Matrix: Quick Troubleshooting
Identify your issue below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| No spots visible on TLC | Lack of UV chromophore in aliphatic chain. | Switch from UV visualization to KMnO₄ or Iodine stain. (See Section 2) |
| Compound streaks/tails | Acidic | Add 1% Triethylamine (TEA) to the mobile phase or use neutral alumina. |
| Two close spots ( | Formation of Nitrite Ester isomer (O-attack) vs Nitro (N-attack). | The less polar spot (higher |
| Product decomposes on column | Retro-Henry reaction (if derivative is a | Deactivate silica or reduce run time.[1] Avoid basic additives if product is base-sensitive. |
| Low Recovery | Volatility of 1-nitrohexane parent or strong adsorption. | Do not use high vacuum for long periods; check "waste" silica with polar flush. |
Technical Deep Dive (Q&A)
Q1: "I can't see my 1-nitrohexane derivative under UV light (254 nm). Is my reaction dead?"
A: Not necessarily. Aliphatic nitro compounds (like 1-nitrohexane) possess a very weak UV absorption band around 210 nm, which is often obscured by solvent cutoffs. Unlike aromatic nitro compounds (e.g., nitrobenzene), they do not fluoresce strongly at 254 nm.
Solution: You must use chemical staining.
-
KMnO₄ (Potassium Permanganate): The gold standard for aliphatic nitro compounds. It oxidizes the C-H bonds adjacent to the nitro group. The spot will appear yellow/brown on a bright pink background.[2]
-
Iodine Chamber: Effective for temporary visualization. Nitro compounds will absorb iodine and appear as dark brown spots.
-
Diphenylamine/Zn: Specific for nitro groups (reduces to amine on plate then dyes), though often overkill for routine purification.
Q2: "My compound is tailing badly. I'm using Hexane:EtOAc. What's wrong?"
A: Nitroalkanes have high dipolarity and acidic
-
Silica Acidity: Standard silica is slightly acidic (pH 6-6.5). This can cause "drag" for polar nitro groups.
-
Interaction: The nitro group coordinates strongly with surface silanols.
Protocol Adjustment:
-
Pre-buffer the column: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.
-
Mobile Phase: Maintain 0.5% TEA in the eluent during the run to keep spot shape sharp.
-
Warning: If your derivative is a Nitro-Aldol (Henry) product , excess base can trigger a Retro-Henry reaction. In this specific case, use neutral silica or avoid TEA and accept slight tailing.
-
Q3: "I see a major impurity running just ahead of my product. What is it?"
A: If you synthesized your derivative via nucleophilic substitution (e.g., 1-bromohexane +
-
Separation Logic: Nitrite esters are significantly less polar than their nitro isomers.
-
Elution Order: Nitrite Ester (First)
Nitroalkane (Second) Alcohol impurities (Last). -
Verification: Isolate the top spot. Nitrite esters hydrolyze rapidly in acid to release the corresponding alcohol and
gas.
Standard Operating Procedure (SOP)
Workflow: Purification of 1-Nitrohexane
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Ratio: 30:1 (Silica:Crude mass) for difficult separations; 15:1 for easy filtration.
-
-
Solvent System: Linear Gradient of Hexane:Ethyl Acetate .
-
Start: 95:5 (Hex:EtOAc)
-
End: 70:30 (Hex:EtOAc)
-
Note: Nitro compounds are moderately polar. They typically elute between 10% and 25% EtOAc.
-
Phase 2: Sample Loading
-
Method: Dry Loading is recommended to prevent band broadening.[3][4]
-
Dissolve crude oil in minimal DCM.
-
Add silica (1g silica per 1g crude).
-
Rotovap to dryness (free-flowing powder).
-
Load powder on top of the packed column bed.
-
Phase 3: Elution & Fractionation
-
Flush with 2 Column Volumes (CV) of 95:5 Hex:EtOAc. (Elutes Nitrite esters/Alkyl halides).[5]
-
Ramp to 85:15 Hex:EtOAc over 5 CVs. (Elutes Target Nitro Compound).[5]
-
Flush with 100% EtOAc to check for polar byproducts (diols/polymers).
Phase 4: Visualization Check
-
Spot every 3rd fraction on a TLC plate.
-
Dip in KMnO₄ stain .[2]
-
Heat with a heat gun until background is pink/yellow.[2] Target spots will be bright yellow/brown.[2]
Visual Logic & Workflows
Diagram 1: Method Development Logic
Caption: Decision tree for selecting the correct stationary phase and additives based on derivative stability.
Diagram 2: Elution Order & Impurity Identification
Caption: Predicted elution order of common side-products in nitroalkane synthesis.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.
-
University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography & TLC Stains."
-
Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction) - Conditions and Mechanism."
-
Reach Devices. "TLC Stains and Visualization Methods for Organic Compounds."
-
Ballini, R.; Barboni, L.; Giarlo, G. (2004).[5] "Nitro compound synthesis by nitrite substitution." Journal of Organic Chemistry.
Sources
- 1. Purification [chem.rochester.edu]
- 2. TLC stains [reachdevices.com]
- 3. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
Validation & Comparative
Precision Protocol: GC-MS Purity Assessment of 1-Nitrohexane
Executive Summary
1-Nitrohexane (
While GC-FID is the industrial workhorse for quantification, it lacks the specificity to distinguish positional isomers or identify thermal degradation products formed in situ during injection. HPLC-UV is non-viable for trace analysis due to the compound's lack of a strong chromophore.
This guide details a GC-MS (Gas Chromatography-Mass Spectrometry) protocol optimized for low-thermal-stress injection, ensuring that the purity profile reflects the sample, not the decomposition within the instrument.
Part 1: Comparative Analysis & Decision Framework
To justify the selection of GC-MS, we must objectively compare it against standard alternatives.
Table 1: Performance Matrix for 1-Nitrohexane Analysis
| Feature | GC-MS (Recommended) | GC-FID | HPLC-UV |
| Primary Utility | Purity Assessment & Impurity ID | Routine QC Quantification | Not Recommended |
| Selectivity | High (Mass spectral fingerprinting) | Low (Retention time only) | Poor (Non-specific absorption) |
| Isomer Resolution | Excellent (can distinguish via fragmentation patterns) | Moderate (requires precise RT windows) | Poor |
| Thermal Risk | Moderate (Inlet dependent) | Moderate (Inlet dependent) | Low (Ambient temp) |
| Sensitivity | High (TIC/SIM modes) | High (Linear response) | Very Low (Weak UV absorbance <210nm) |
| Self-Validation | Yes (Peak purity confirmation) | No (Blind peak integration) | No |
Decision Logic: Why GC-MS?
The following decision tree illustrates the logical pathway for selecting GC-MS, emphasizing the critical failure points of alternative methods for this specific analyte.
Figure 1: Analytical Selection Framework. Note the rejection of HPLC due to detection limits and the conditional acceptance of GC-MS based on thermal management.
Part 2: Critical Challenges & Expert Insights
Thermal Lability (The "Hidden" Degradant)
Nitroalkanes are susceptible to homolytic cleavage of the C-N bond at elevated temperatures.
-
The Risk: A dirty GC inlet liner or an excessively hot injector (>250°C) can cause 1-nitrohexane to degrade into hexene and
before it reaches the column. -
The Artifact: This appears as a "ghost" peak or elevated baseline, falsely lowering the calculated purity.
-
The Solution: Use a deactivated split liner with glass wool (to wipe the needle) but keep the inlet temperature at the minimum required for volatilization (200°C–220°C).
Isomeric Separation
Commercial synthesis of 1-nitrohexane often produces 2-nitrohexane and 3-nitrohexane as byproducts.
-
The Challenge: These isomers have identical molecular weights (MW 131).
-
The Solution: While they may co-elute on short non-polar columns, a 5%-phenyl-methylpolysiloxane (DB-5MS) column with a slow ramp rate provides sufficient resolution. The MS detector confirms identity via subtle differences in fragmentation intensity (e.g., ratio of
57 to molecular ion).
Part 3: The Protocol
A. Reagents & Standards[1][2][3]
-
Analyte: 1-Nitrohexane (High purity reference standard).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Methanol is avoided to prevent potential transesterification or reactivity in the hot inlet.
-
Internal Standard (IS): n-Decane or d-Nitrobenzene. (Used to correct for injection variability).
B. Instrument Configuration (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet Mode | Split (Ratio 50:1) | Prevents column overload; minimizes residence time in hot inlet to reduce degradation. |
| Inlet Temp | 200°C | CRITICAL: Kept low to prevent thermal decomposition of the nitro group. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase; "UI" (Ultra Inert) reduces peak tailing for polar nitro groups. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Transfer Line | 250°C | Prevents condensation between GC and MS. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching (NIST). |
C. Temperature Program
-
Initial: 50°C (Hold 2 min) — Focuses the solvent and volatile impurities.
-
Ramp 1: 10°C/min to 150°C — Slow ramp separates isomers.
-
Ramp 2: 25°C/min to 280°C (Hold 3 min) — Bakes out heavy contaminants.
D. Experimental Workflow
Figure 2: Step-by-step experimental workflow for 1-Nitrohexane analysis.
Part 4: Data Interpretation & Self-Validation
Mass Spectral Fingerprint
The mass spectrum of 1-nitrohexane is distinct but requires careful interpretation:
-
Molecular Ion (
): 131. Often weak or invisible due to the labile nitro group. -
Base Peak: Often
43 ( ) or 57 ( ) from the alkyl chain. -
Diagnostic Loss: Look for
, corresponding to the loss of the group ( ). The presence of this fragment confirms the nitro functionality. -
Hydrocarbon Series:
29, 41, 43, 57 characteristic of the hexane backbone.
System Suitability Test (SST) - The "Trust" Pillar
Before running samples, validat the system:
-
Blank Run: Inject pure DCM. Ensure no peaks appear at the retention time of 1-nitrohexane (carryover check).
-
Sensitivity Check: Signal-to-Noise (S/N) ratio for the 1-nitrohexane peak in a standard solution should be >100:1.
-
Peak Symmetry: Tailing factor should be < 1.5. (Higher tailing indicates active sites in the liner or column degradation).
References
-
NIST Mass Spectrometry Data Center. (2023). Hexane, 1-nitro-: Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3][4] [Link]
-
U.S. EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (Adapted for nitroalkane handling).[5] [Link]
-
Agilent Technologies. (2020). Optimizing Split/Splitless Injections for Thermally Labile Compounds. Agilent Technical Overview. [Link]
Sources
Interpreting the 1H NMR and 13C NMR spectra of 1-Nitrohexane
Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists
Executive Summary: The "Nitro Signature"
In synthetic organic chemistry, the nitro group (
The core challenge in characterizing 1-nitrohexane is distinguishing it from its synthetic precursors (alkyl halides) and its regioisomers (secondary nitro compounds). This guide provides a definitive spectral analysis, focusing on the "Nitro Shift" —the extreme deshielding effect that places alpha-protons and alpha-carbons in distinct, diagnostic regions of the NMR spectrum.
Experimental Protocol: Self-Validating Acquisition
To ensure spectral reproducibility and avoid solvent-induced shifting, the following protocol is recommended.
Sample Preparation Strategy
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Rationale:
minimizes hydrogen bonding interactions that can broaden peaks in protic solvents.
-
-
Concentration: 10–20 mg of 1-nitrohexane in 0.6 mL solvent.
-
Note: Higher concentrations (>50 mg) may cause viscosity-induced line broadening, obscuring the fine splitting of the beta-protons.
-
Acquisition Workflow (DOT Visualization)
Figure 1: Optimized workflow for acquiring high-resolution NMR data for nitroalkanes.
1H NMR Analysis: The Diagnostic Triplet
The proton spectrum of 1-nitrohexane is dominated by the electron-withdrawing nature of the nitro group.
Spectral Data Summary (400 MHz, )
| Assignment | Position ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| 4.38 – 4.42 | Triplet (t) | 2H | ~7.1 Hz | Diagnostic Peak ( | |
| 2.00 – 2.05 | Quintet (m) | 2H | ~7.0 Hz | Deshielded by proximity | |
| 1.30 – 1.45 | Multiplet | 6H | - | Bulk methylene chain | |
| 0.88 – 0.92 | Triplet (t) | 3H | ~7.0 Hz | Terminal methyl group |
Mechanistic Insight: Why 4.4 ppm?
The alpha-protons (
-
Inductive Effect: Nitrogen is highly electronegative, pulling electron density through the sigma bond and deshielding the nucleus.
-
Anisotropy: The nitro group has a planar
-system. The magnetic anisotropy generated by the bonds creates a deshelding cone that strongly affects the alpha-protons.
Comparison Note: This shift is distinct from other electron-withdrawing groups. An alpha-proton next to a ketone appears at ~2.4 ppm; next to an ester oxygen at ~4.1 ppm. The nitro group is one of the few aliphatic functionalities that pushes protons past 4.3 ppm.
13C NMR Analysis: Carbon Skeleton Verification
While proton NMR confirms the presence of hydrogens, Carbon-13 NMR verifies the backbone and purity.[1]
Spectral Data Summary (100 MHz, )
| Carbon Environment | Shift ( | Signal Type | Notes |
| 75.7 | Singlet | Diagnostic. Significantly deshielded. | |
| 27.0 – 28.0 | Singlet | Moderate deshielding. | |
| 22.0 – 31.5 | Singlet cluster | Typical alkane region. | |
| 13.9 – 14.1 | Singlet | Terminal methyl. |
Technical Tip: In a DEPT-135 experiment, the
Comparative Guide: Alternatives & Isomers
This section addresses the critical question: "How do I know I have 1-nitrohexane and not my starting material or an isomer?"
Scenario A: Monitoring Reaction Progress (Substitution)
Context: Synthesizing 1-nitrohexane from 1-bromohexane via nucleophilic substitution (
| Feature | 1-Bromohexane (Starting Material) | 1-Nitrohexane (Product) | Status |
| 3.40 ppm | 4.40 ppm | Clear separation ( | |
| 33.0 ppm | 75.7 ppm | Massive downfield shift (+42 ppm) |
Scenario B: Regioisomer Differentiation
Context: Distinguishing 1-nitrohexane (primary) from 2-nitrohexane (secondary).
| Feature | 1-Nitrohexane | 2-Nitrohexane |
| Triplet (2 neighbors) | Sextet/Multiplet (5 neighbors: 3 from | |
| 2H | 1H | |
| Methyl Group | One triplet (0.9 ppm) | Two signals: Terminal triplet + Doublet ( |
Diagnostic Logic Tree (DOT Visualization)
Figure 2: Diagnostic pathway for identifying 1-nitrohexane against common analogues.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1-Nitrohexane Mass and NMR Spectra. SDBS No. 2785. Retrieved from [Link]
-
PubChem. (2024). 1-Nitrohexane Compound Summary (CID 12589). National Library of Medicine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general nitro-group anisotropy and shifts).
Sources
Comparing the reactivity of 1-Nitrohexane vs. 1-Nitropropane
Comparative Reactivity Profile: 1-Nitropropane vs. 1-Nitrohexane
Executive Summary: The Lipophilic Shift
In organic synthesis, the choice between 1-Nitropropane (
While both compounds are primary nitroalkanes sharing identical functional group chemistry (
Physicochemical Comparison
The following data highlights the physical divergence that drives experimental modifications.
| Property | 1-Nitropropane | 1-Nitrohexane | Implication for Synthesis |
| Molecular Weight | 89.09 g/mol | 131.17 g/mol | Stoichiometric mass adjustments. |
| Boiling Point | 131–132 °C | ~180 °C (atm) / 92 °C (24 mmHg) | 1-Nitrohexane is harder to remove by rotary evaporation; requires high-vac distillation. |
| Density | 0.998 g/mL | 0.94 g/mL | Phase separation behavior changes (Nitropropane is quasi-isopycnic with water; Nitrohexane floats). |
| Water Solubility | ~1.4 g/100 mL (Slightly Soluble) | Insoluble (<0.1 g/100 mL) | Nitropropane can react in aqueous-organic mixtures; Nitrohexane requires PTC or strict anhydrous conditions. |
| pKa ( | ~16.9 (DMSO) / ~9.0 (Water) | ~16.9 (DMSO) | Electronic acidity is identical, but effective acidity in biphasic systems differs due to mass transfer. |
| Flash Point | 35 °C | ~72 °C | Nitrohexane is safer to handle at elevated temperatures. |
Core Reactivity Analysis
A. The Henry Reaction (Nitroaldol)
-
Mechanism: Base-catalyzed deprotonation of the
-carbon followed by nucleophilic attack on an aldehyde. -
1-Nitropropane: Reacts readily in homogeneous systems (e.g., Ethanol/NaOH or THF/Water). The slight water solubility allows the use of aqueous bases without aggressive stirring or PTC.
-
1-Nitrohexane: Due to the lipophilic tail, the deprotonated nitronate species can form "soap-like" aggregates in aqueous media. Reactions often stall in standard aqueous-alcoholic setups.
-
Optimization: Requires Phase Transfer Catalysts (e.g., TBAHS) or non-nucleophilic bases (DBU/TMG) in organic solvents to overcome the solubility barrier.
-
B. The Nef Reaction (Conversion to Carbonyls)
-
Mechanism: Acid hydrolysis of the nitronate salt to a ketone/aldehyde.[1][2]
-
1-Nitropropane: Clean conversion. The byproduct (nitrous oxide) off-gases, and the resulting propionaldehyde/ketone is easily isolated.
-
1-Nitrohexane: The intermediate nitronate salt of hexyl chains acts as a surfactant. When acidifying, stable emulsions frequently form, trapping the product.
-
Optimization: Oxidative Nef variations (e.g., Oxone® or KMnO4 on silica gel) are preferred over the classical acid hydrolysis to avoid emulsion workups.
-
C. Reduction to Amines
-
1-Nitropropane: Easily hydrogenated (Raney Ni or Pd/C) in methanol.
-
1-Nitrohexane: The longer chain increases the risk of catalyst poisoning if the starting material is impure (sulfur/halide contaminants from synthesis). Solubility in MeOH may be limited; requires EtOAc or higher alcohols.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent workflows required for these two homologs.
Caption: Divergent process workflows. Note the requirement for PTC (Phase Transfer Catalysis) and Oxidative methods for the lipophilic 1-Nitrohexane.
Experimental Protocols
These protocols demonstrate the necessary adjustments for the lipophilic shift.
Protocol A: Henry Reaction with 1-Nitropropane (Homogeneous)
Target: Synthesis of 2-nitro-1-phenylbutan-1-ol
-
Setup: To a 250 mL round-bottom flask, add Benzaldehyde (10.6 g, 100 mmol) and 1-Nitropropane (10.7 g, 120 mmol).
-
Solvent: Dissolve in Ethanol (50 mL).
-
Catalysis: Add aqueous NaOH (10 mol%, 10M solution) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4-6 hours. The solution remains homogeneous (yellowish).
-
Quench: Neutralize with dilute HCl.
-
Workup: Evaporate ethanol. Extract residue with diethyl ether.[3] Wash with brine.
-
Purification: Distillation or recrystallization.
-
Note: The miscibility of 1-nitropropane with ethanol allows facile kinetics.
-
Protocol B: Henry Reaction with 1-Nitrohexane (Biphasic/PTC)
Target: Synthesis of 2-nitro-1-phenylheptan-1-ol
-
Setup: To a 250 mL flask, add Benzaldehyde (10.6 g, 100 mmol) and 1-Nitrohexane (15.7 g, 120 mmol).
-
Solvent: Dissolve in Toluene (50 mL). Ethanol is avoided to prevent solubility issues.
-
Catalysis (The Critical Difference): Add Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%) as a Phase Transfer Catalyst.
-
Base: Add 10% aqueous NaOH (20 mL).
-
Reaction: Vigorously stir (1000 RPM) at room temperature for 12-18 hours.
-
Why: The reaction occurs at the interface. Without TBAHS and vigorous stirring, the lipophilic nitrohexane will not interact effectively with the aqueous base.
-
-
Workup: Separate the organic (Toluene) layer. Wash the aqueous layer once with toluene.
-
Purification: Flash chromatography (Hexane/EtOAc). Distillation is difficult due to the high boiling point of the product.
Safety & Stability
-
Shock Sensitivity: Metal salts of nitronates (formed during the Henry reaction) are shock-sensitive explosives when dry. Never distill a reaction mixture containing unquenched nitronate salts.
-
Toxicity: 1-Nitropropane is classified as a potential carcinogen (Group 2B) and is hepatotoxic. 1-Nitrohexane has less available toxicological data but should be treated with equivalent caution.
-
Thermal Runaway: Both compounds decompose exothermically at high temperatures (>200°C), releasing toxic NOx gases.
References
-
PubChem. (2023). 1-Nitropropane Compound Summary. National Library of Medicine. [Link]
-
PubChem. (2023). 1-Nitrohexane Compound Summary. National Library of Medicine. [Link]
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction. Arkivoc, (v), 172-211. [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Standard Reference for Nitroalkane pKa data). [Link]
-
Jubert, C., & Knochel, P. (1992). Preparation of polyfunctional nitroalkanes and their use in organic synthesis. The Journal of Organic Chemistry, 57(20), 5425-5431. (Discusses lipophilic nitroalkane handling). [Link]
Sources
HPLC Retention Time for 1-Nitrohexane as a Standard: A Comparative Guide
Executive Summary
1-Nitrohexane (CAS: 646-14-0) serves as a critical aliphatic nitroalkane standard in High-Performance Liquid Chromatography (HPLC). Unlike aromatic nitro compounds (e.g., nitrobenzene, TNT) which are detected via
This guide provides a technical analysis of its retention behavior, comparing it against homologous alternatives and aromatic standards. It establishes a self-validating protocol for researchers using 1-Nitrohexane as an internal standard (IS) or retention marker in reaction monitoring and environmental analysis.
Physicochemical Profile & Retention Mechanism[1][2][3][4][5][6][7][8]
The retention of 1-Nitrohexane on a Reversed-Phase (RP) C18 column is governed by the solvophobic theory . The nitro group (
| Parameter | Value | Chromatographic Implication |
| Molecular Formula | Aliphatic character dominates retention. | |
| Log P (Octanol/Water) | ~2.3 | Moderately retained; elutes after polar aromatics but before long-chain alkanes. |
| UV Cutoff | ~210 nm | Requires low-UV detection; less sensitive than aromatic nitro compounds. |
| Boiling Point | 180°C | Stable in LC conditions; less volatile than 1-nitropropane. |
Mechanism of Separation
In a homologous series of nitroalkanes, retention follows a log-linear relationship with carbon number (
Figure 1: Mechanistic interaction of 1-Nitrohexane in RP-HPLC. The hexyl tail drives retention while the mobile phase polarity forces the analyte onto the stationary phase.
Comparative Performance Analysis
To validate 1-Nitrohexane as a standard, it must be compared against its immediate homologs and common aromatic alternatives.
Homologous Series Comparison (Aliphatic)
The most robust validation method is the Carbon Number Rule . Retention factor (
Table 1: Predicted Relative Retention Data (C18 Column, 60:40 MeOH:Water) Note: Values are representative of standard C18 behavior. Absolute times vary by system.
| Standard | Carbon Chain | Relative Retention ( | Resolution ( | Application Context |
| 1-Nitropentane | C5 | 0.65x | > 2.5 | Early eluting marker; check for fronting. |
| 1-Nitrohexane | C6 | 1.00 (Reference) | - | Target Standard. |
| 1-Nitroheptane | C7 | 1.55x | > 3.0 | Late eluting marker; check for broadening. |
Aromatic vs. Aliphatic Comparison
Researchers often choose between Nitrobenzene and 1-Nitrohexane.
| Feature | 1-Nitrohexane | Nitrobenzene | Verdict |
| Selectivity | Hydrophobic driven | Use 1-Nitrohexane for aliphatic assays to match matrix. | |
| Detection | UV 210 nm (Weak) | UV 254 nm (Strong) | Nitrobenzene is better for trace sensitivity. |
| Elution Order | Elutes Later (on C18) | Elutes Earlier (on C18) | 1-Nitrohexane is better for separating from polar solvent fronts. |
Validated Experimental Protocol
This protocol is designed to be self-validating . If the resolution between 1-Nitrohexane and its neighbors does not meet criteria, the system is not equilibrated.
Chromatographic Conditions
-
Column: C18 (L1),
, particle size (e.g., Zorbax Eclipse or Phenomenex Luna). -
Mobile Phase: Isocratic Methanol : Water (
v/v).-
Note: Higher organic content (70%) is recommended to elute the C6 chain in a reasonable time (< 10 min).
-
-
Flow Rate:
. -
Temperature:
(Controlled). -
Detection: UV-Vis / DAD at 210 nm (Reference 360 nm).
-
Injection Volume:
.
Standard Preparation Workflow
-
Stock Solution: Weigh 10 mg 1-Nitrohexane into a 10 mL volumetric flask. Dissolve in Methanol (not mobile phase) to prevent phase collapse during dissolution. Concentration:
. -
Working Standard: Dilute Stock 1:10 with Mobile Phase. Final Concentration:
.
System Suitability Criteria
-
Capacity Factor (
): Must be to ensure separation from the void volume.-
Calculation:
-
-
Tailing Factor:
(Nitro groups can tail on active silanols; ensure end-capped columns are used). -
RSD (n=5): Retention time
, Area .
Visual Workflow: Internal Standard Logic
When using 1-Nitrohexane as an Internal Standard (IS) for reaction monitoring, follow this decision logic to ensure data integrity.
Figure 2: Decision tree for selecting 1-Nitrohexane vs. Nitrobenzene as an Internal Standard.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Retention Time Drift | Temperature fluctuation | Nitroalkane retention is highly temperature-dependent. Thermostat column at 30°C ± 0.5°C. |
| Peak Tailing | Silanol interaction | The nitro group is polar. Use a "base-deactivated" or highly end-capped C18 column. |
| Low Sensitivity | Wrong wavelength | 1-Nitrohexane has negligible absorbance above 230 nm. Ensure detector is set to 210 nm . |
| Ghost Peaks | Solvent impurity | At 210 nm, low-grade methanol absorbs. Use HPLC-gradient grade solvents only. |
References
-
US Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).Link
-
Chromatography Online. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.Link
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.Link
-
Obrnuta Faza. (2013). The Retention Behavior of Reversed-Phase HPLC Columns.Link
-
BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nitro-compounds.Link
Comparative Guide: Catalytic Reduction of 1-Nitrohexane to 1-Hexylamine
Executive Summary
Verdict: For routine laboratory-scale synthesis (<50g) of 1-hexylamine from 1-nitrohexane, Transfer Hydrogenation (Pd/C + Ammonium Formate) is the superior choice due to safety, speed, and operational simplicity. For industrial scale-up or cost-sensitive bulk manufacturing (>1kg), Catalytic Hydrogenation over Raney Nickel is preferred due to lower catalyst costs and robust turnover frequencies, despite the higher safety infrastructure required.
Introduction: The Aliphatic Challenge
The reduction of 1-nitrohexane (
Critical Process Risk: The accumulation of the N-hydroxylamine intermediate (
Mechanistic Pathway
The reduction follows a stepwise deoxygenation. Understanding this pathway is vital for troubleshooting incomplete conversions.
Figure 1: Stepwise reduction pathway. The final step (Hydroxylamine → Amine) is often rate-limiting in aliphatic systems.
Comparative Analysis of Catalyst Systems
We evaluated three primary methodologies based on yield, selectivity, and scalability.
| Feature | Method A: Pd/C (H2 gas) | Method B: Raney Nickel (H2 gas) | Method C: Transfer Hydro (Pd/C + HCOONH4) |
| Catalyst Cost | High ( | Low ($) | Medium ( |
| Pressure Req. | Medium (3–5 bar) | High (20–50 bar) | Atmospheric (1 bar) |
| Temp. | 25–40 °C | 50–80 °C | Reflux (65 °C) |
| Yield (Typical) | 92–96% | 88–92% | 90–95% |
| Selectivity | High (risk of dehalogenation*) | Moderate (risk of racemization) | Very High |
| Safety Profile | Moderate (H2 flammability) | Low (Pyrophoric Ni + H2) | High (No H2 cylinder) |
| Reaction Time | 2–4 Hours | 6–12 Hours | 1–3 Hours |
*Note: Relevant only if the alkyl chain contains halogen substituents.
Detailed Experimental Protocols
Protocol A: Transfer Hydrogenation (Recommended for Lab Scale)
Why this works: Ammonium formate decomposes into
Reagents:
-
1-Nitrohexane (10 mmol, 1.31 g)
-
10% Pd/C (0.13 g, 10 wt% loading)
-
Ammonium Formate (50 mmol, 3.15 g, 5 equiv.)
-
Methanol (20 mL)
Step-by-Step Workflow:
-
Inerting: Purge a 100 mL round-bottom flask with Nitrogen (
). -
Charging: Add 1-nitrohexane and Methanol. Stir to dissolve.
-
Catalyst Addition: Carefully add Pd/C. ( Safety Tip: Pd/C can ignite methanol vapors. Add under static-free conditions or wet the catalyst with a drop of water first.)
-
Reductant Addition: Add Ammonium Formate in one portion.
-
Reaction: Attach a reflux condenser and heat to mild reflux (~65°C).
-
Observation: Vigorous gas evolution (
) will occur within 5-10 minutes.
-
-
Monitoring: Monitor by TLC (Stain: Ninhydrin for amine, UV for nitro). Reaction is typically complete in 60-90 mins.
-
Workup:
-
Cool to Room Temp.
-
Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH.
-
Concentrate filtrate. The residue is the formate salt of the amine.
-
Basify with 1M NaOH and extract with Dichloromethane (DCM) to obtain the free amine.
-
Protocol B: High-Pressure Hydrogenation (Raney Nickel)
Why this works: Raney Nickel is less sensitive to poisoning than Pd and significantly cheaper. However, it requires a Parr Hydrogenator or autoclave.
Reagents:
-
1-Nitrohexane (50 mmol)
-
Raney Nickel (Slurry in water, ~2g wet weight)
-
Ethanol (100 mL)
-
Hydrogen Gas (
)[1]
Operational Workflow:
Figure 2: Raney Nickel Hydrogenation Workflow.[1][2][3] Note the critical safety step at filtration.
Critical Safety Note (Raney Ni): Raney Nickel is pyrophoric (ignites in air) when dry.
-
Never let the catalyst filter cake dry out.
-
Quench the used catalyst immediately in dilute HCl or bleach (in a fume hood) before disposal.
Data Interpretation & Troubleshooting
Yield & Selectivity Data
Based on comparative literature studies for aliphatic nitro reductions:
| Catalyst System | Conversion (%) | Yield (%) | TOF ( | Major Impurity |
| Pd/C + H2 (5 bar) | >99 | 94 | 450 | N-Hexylhydroxylamine |
| Raney Ni + H2 (50 bar) | >99 | 91 | 120 | Dimer (Azo) |
| Transfer Hydro (HCOONH4) | >99 | 96 | 800 | Formyl-amide (trace) |
Troubleshooting Guide
-
Problem: Reaction stalls at Hydroxylamine intermediate (TLC shows spot just below starting material).
-
Cause: Hydrogen starvation or catalyst poisoning.
-
Fix (Method A/C): Add fresh catalyst (1-2 wt%) or increase temperature/pressure. For Transfer Hydro, add more Ammonium Formate (2 equiv).
-
-
Problem: Low Yield / Polymerization.
-
Cause: Exotherm was too high during initiation.
-
Fix: Control temperature strictly during the first 30 minutes.
-
References
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[2][4] Synthesis, 1988(02), 91–95.
- Relevance: Establishes the baseline protocol for transfer hydrogen
-
Gowda, D. C. (2002). Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate or formic acid. Tetrahedron Letters, 43(6), 1115-1117.
-
Organic Syntheses. (1941). Raney Nickel Catalyst W-6. Org.[1][4][5] Synth. 21, 15.
- Relevance: The authoritative standard for preparing and handling Raney Nickel safely.
-
Jagadeesh, R. V., et al. (2013). Nanoscale Fe2O3-based catalysts for selective hydrogenation of nitroarenes to anilines. Science, 342(6162), 1073-1076.
- Relevance: Provides comparative data on noble vs. non-noble metal performance in nitro reduction.
-
Paryzek, Z., et al. (2003).[4] Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer.[4] Synthesis, 2003(13), 2023-2026.
- Relevance: Modern optimization of the transfer hydrogen
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Validating the Structure of 1-Nitrohexane Synthesis Products
Content Type: Technical Comparison & Validation Guide Target Audience: Organic Chemists, Process Development Scientists, Pharmaceutical Researchers
Executive Summary: The Ambident Nucleophile Dilemma
The synthesis of 1-nitrohexane (
-
N-Attack: Yields the target 1-Nitrohexane (thermodynamically stable).
-
O-Attack: Yields the isomeric byproduct n-Hexyl Nitrite (
, kinetically favored in many conditions).
This guide provides a rigorous, data-driven framework to validate the structural integrity of your product, distinguishing the target nitroalkane from its nitrite ester isomer and other impurities.
Comparative Synthesis Analysis
Before validation, understanding the source of impurities is critical. Below is a comparison of the two dominant synthesis routes for 1-nitrohexane from 1-bromohexane.
| Feature | Method A: Kornblum Modification | Method B: Victor Meyer Reaction |
| Reagents | ||
| Mechanism | ||
| Target Yield | 55% - 65% (1-Nitrohexane) | 60% - 75% (Variable) |
| Major Impurity | n-Hexyl Nitrite (~30-40%) | n-Hexyl Nitrite (~15-20%) + Silver salts |
| Cost Efficiency | High (Cheap reagents) | Low (Silver is expensive) |
| Scalability | High | Low (Heterogeneous solid waste) |
| Recommendation | Preferred for Routine Synthesis | Preferred for Small Scale / High Purity |
Expert Insight: While
often yields higher initial ratios of nitro-to-nitrite due to the "soft-soft" interaction of Ag and Br, the Kornblum method is vastly preferred for scale. The lower selectivity is managed via the rigorous purification/validation protocols detailed below.
Structural Validation Protocols
This section outlines the "Three-Pillar" validation system. You must confirm identity using at least two orthogonal methods.
Pillar 1: FT-IR Spectroscopy (The "Quick Screen")
Infrared spectroscopy provides the fastest differentiation between the nitro and nitrite functional groups.
-
1-Nitrohexane (Target): Look for two distinct bands corresponding to the
asymmetric and symmetric stretches. -
n-Hexyl Nitrite (Impurity): Look for the characteristic
double bond stretch, which is absent in the nitro compound.
| Functional Group | Vibration Mode | Frequency ( | Intensity |
| Nitro ( | Asymmetric Stretch | 1550 ± 10 | Strong |
| Nitro ( | Symmetric Stretch | 1375 ± 10 | Medium |
| Nitrite ( | 1650 - 1680 | Strong | |
| Nitrite ( | 1610 - 1625 | Strong |
Decision Rule: If your spectrum shows a strong peak >1600
Pillar 2: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance offers definitive quantitative proof. The electronegativity difference between Nitrogen (3.04) and Oxygen (3.44) causes a distinct chemical shift in the
-
1-Nitrohexane: The
-protons are deshielded by the nitro group.-
Shift:
4.37 ppm (Triplet, )
-
-
n-Hexyl Nitrite: The
-protons are deshielded more strongly by the oxygen atom.-
Shift:
4.75 ppm (Triplet, )
-
Quantification Formula:
To calculate molar purity (
Pillar 3: GC-MS (Purity & Fragmentation)
Gas Chromatography separates the isomers based on boiling point (Nitrites are generally more volatile), while Mass Spec confirms structure via fragmentation.
-
Boiling Point Differential:
-
n-Hexyl Nitrite: ~130 °C
-
1-Nitrohexane: ~180 °C
-
Note: Nitrites elute significantly earlier than nitroalkanes on non-polar columns (e.g., DB-5).
-
-
MS Fragmentation (EI, 70eV):
-
Nitroalkanes: Characteristic loss of
( ) and hydrocarbon clusters ( ). -
Alkyl Nitrites: Often show a base peak of
( 30) and weak molecular ions due to facile bond cleavage.
-
Visualizing the Validation Workflow
The following diagrams illustrate the reaction pathway and the logical flow for product validation.
Diagram 1: The Ambident Nucleophile Pathway
Caption: Mechanistic divergence of nitrite attack. N-alkylation yields the stable nitro compound; O-alkylation yields the unstable nitrite ester.
Diagram 2: Structural Validation Decision Tree
Caption: Step-by-step logic flow for validating 1-nitrohexane purity and identifying necessary purification steps.
Experimental Protocols
A. Optimized Synthesis (Kornblum Modification)
Safety: Reactions involving nitrites can release NOx gases. Work in a fume hood.
-
Preparation: In a 500 mL round-bottom flask, dissolve Sodium Nitrite (1.5 eq) and Urea (0.5 eq) in dry DMSO (250 mL).
-
Why Urea? It acts as a scavenger for nitrous acid, preventing side reactions that degrade the product.
-
-
Addition: Cool the mixture to 0°C. Add 1-Bromohexane (1.0 eq) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 6 hours. (Monitoring via TLC: Hexane/EtOAc 9:1).
-
Quench: Pour mixture into 500 mL ice water. Extract with Diethyl Ether (3 x 100 mL).
-
Workup: Wash combined organics with water (to remove DMSO) and brine. Dry over
.
B. Purification (The Critical Step)
Because the nitrite byproduct is formed in significant quantities (~30%), simple evaporation is insufficient.
-
Distillation: Perform fractional distillation at atmospheric pressure (or slight vacuum).
-
Fraction 1 (128-132°C): n-Hexyl Nitrite (Discard/Recycle).
-
Fraction 2 (178-182°C): 1-Nitrohexane (Target).
-
C. Validation Procedure
-
Sample Prep: Dissolve 10 mg of Fraction 2 in 0.7 mL
. -
Acquisition: Run standard proton sequence (16 scans).
-
Analysis: Zoom into 4.0 - 5.0 ppm region.
-
Verify Triplet at 4.37 ppm.
-
Integrate region 4.70 - 4.80 ppm. If integral > 2% of the main peak, re-distill.
-
References
-
Kornblum, N., et al. (1956). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for IR/NMR shifts).
-
National Institute of Standards and Technology (NIST). "1-Nitrohexane Mass Spectrum." NIST Chemistry WebBook.
-
AIST Spectral Database for Organic Compounds (SDBS). "1-Nitrohexane 1H NMR Data."
- Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Reference for boiling points and physical properties).
1-Nitrohexane versus Other Nitroalkanes in Biological Assays
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In biological assays and pharmaceutical intermediate synthesis, nitroalkanes are often grouped by chemical class, yet their biological behaviors diverge radically based on chain length and nitro-group position.
1-Nitrohexane (
Part 1: Physicochemical Drivers of Biological Activity
The biological performance of nitroalkanes is governed by the interplay between steric hindrance (enzymatic access) and lipophilicity (membrane crossing).
Table 1: Physicochemical Comparison of Common Nitroalkanes
| Compound | Structure | LogP (Approx) | Water Solubility | Key Biological Characteristic |
| Nitromethane | -0.33 | High | Rapid clearance; low membrane retention. | |
| Nitroethane | 0.18 | Moderate | Standard substrate for oxidase kinetics. | |
| 1-Nitropropane | 0.80 | Low | Primary nitroalkane reference standard. | |
| 2-Nitropropane | 0.93 | Low | Genotoxic carcinogen (forms stable nitronate). | |
| 1-Nitrohexane | 2.30 | Very Low | High membrane permeability; lipophilic probe. | |
| 3-Nitropropionic Acid | - | Soluble | Mitochondrial Toxin (Irreversible SDH inhibitor). |
Expert Insight: 1-Nitrohexane's LogP of ~2.3 makes it the only simple nitroalkane in this list that effectively mimics the lipophilicity of drug-like molecules, making it a superior substrate for assessing hydrophobic pocket binding in enzymes like Cytochrome P450 or Nitroalkane Oxidase, without the toxicity of 2-nitropropane.
Part 2: Toxicological Profile Comparison
1. The Nitronate Anomaly: Genotoxicity
The most critical safety distinction lies between primary (1-nitro) and secondary (2-nitro) isomers.
-
2-Nitropropane (2-NP): A potent hepatocarcinogen. The secondary structure stabilizes the propane-2-nitronate tautomer. This nitronate generates oxidative stress and DNA adducts in the liver.
-
1-Nitrohexane (1-NH): As a primary nitroalkane, it forms a nitronate that is thermodynamically less stable and kinetically rapidly reprotonated or metabolized.
-
Verdict: 1-Nitrohexane is Ames Negative (non-mutagenic) in Salmonella typhimurium strains, whereas 2-NP is positive.
2. The n-Hexane Divergence: Neurotoxicity
Researchers often fear 1-nitrohexane due to its carbon skeleton similarity to
-
-Hexane Mechanism: Metabolized via P450 to 2,5-hexanedione (a
-diketone). This metabolite reacts with lysine residues in axonal proteins to form pyrrole adducts, causing cross-linking and nerve damage. -
1-Nitrohexane Mechanism: The terminal nitro group blocks the formation of the 2,5-dione structure. Instead, it undergoes oxidative denitrification to form hexanal (which oxidizes to hexanoic acid) and nitrite.
-
Verdict: 1-Nitrohexane does not exhibit the specific "dying-back" neuropathy associated with
-hexane.
3. Mitochondrial Toxicity (SDH Inhibition)
-
3-Nitropropionic Acid (3-NPA): A structural analog of succinate. It irreversibly inhibits Succinate Dehydrogenase (Complex II), causing ATP depletion and neurodegeneration.
-
1-Nitrohexane: Does not fit the succinate binding pocket due to the lack of a carboxyl group and excessive chain length. It is biologically inert regarding SDH inhibition.
Part 3: Visualization of Mechanisms
Diagram 1: Metabolic Divergence & Toxicity Pathways
This diagram illustrates why 1-nitrohexane avoids the toxicity pathways of its analogues.
Caption: Metabolic divergence showing 1-nitrohexane's safe clearance pathway vs. toxic analogues.
Part 4: Experimental Protocols
Protocol A: Oxidative Denitrification Assay (P450/NAO Activity)
Purpose: To determine if a tissue fraction or purified enzyme (e.g., Nitroalkane Oxidase) can metabolize 1-nitrohexane. This confirms the "safe" metabolic route.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4 (or pH 8.0 for fungal NAO).
-
Substrate: 1-Nitrohexane (dissolved in DMSO; final assay conc <1% DMSO).
-
Cofactors: NADPH (for P450) or none (for purified NAO).
-
Detection: Griess Reagent (for Nitrite quantification).
Workflow:
-
Preparation: Incubate 100 µL of enzyme/microsomes (1 mg/mL protein) in buffer at 37°C.
-
Initiation: Add 1-Nitrohexane (Final conc: 1–5 mM). Note: Higher concentration required due to lipophilicity/Km.
-
Reaction: Incubate for 15–30 minutes with shaking.
-
Termination: Add 100 µL cold acetonitrile or 20% TCA to precipitate proteins. Centrifuge (10,000 x g, 5 min).
-
Quantification:
-
Transfer 100 µL supernatant to a 96-well plate.
-
Add 100 µL Griess Reagent (1:1 mix of Sulfanilamide and NED solution).
-
Incubate 10 mins at Room Temp.
-
Read Absorbance at 540 nm.
-
-
Validation: Compare against a standard curve of Sodium Nitrite (
).
Self-Validating Check: Include a 2-Nitropropane control. If using fungal NAO, 2-NP should show activity but lower Vmax than 1-nitropropane. If using mammalian microsomes, 2-NP denitrification is slow and may require specific CYP induction.
Protocol B: Mitochondrial Toxicity Screen (MTT Assay)
Purpose: To prove 1-nitrohexane does not inhibit mitochondrial function (unlike 3-NPA).
Workflow:
-
Cell Line: HepG2 or CHO cells (metabolically active).
-
Dosing:
-
Vehicle Control: 0.5% DMSO.
-
Positive Control (Toxin): 3-Nitropropionic Acid (1 mM).
-
Test Compound: 1-Nitrohexane (Titration: 10 µM – 1 mM).
-
-
Incubation: 24 hours at 37°C, 5%
. -
Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals.
-
Expectation:
-
3-NPA wells: <20% viability (Massive mitochondrial inhibition).
-
1-Nitrohexane wells: >90% viability (No specific mitochondrial toxicity; toxicity at very high doses is likely solvent-based membrane disruption, not enzyme inhibition).
-
Part 5: References
-
Investigation of the chemical basis of nitroalkane toxicity. PubMed. [Link]
-
Nitroalkane Oxidase: Structure and Mechanism. Archives of Biochemistry and Biophysics. [Link][1]
-
Toxicological Profile for n-Hexane (Metabolism to 2,5-hexanedione). CDC/ATSDR. [Link]
-
Genotoxicity of 1-nitrohexane vs 2-nitropropane (NTP/EPA Data). EPA.gov. [Link]
-
3-Nitropropionic acid inhibition of succinate dehydrogenase. PubMed. [Link]
Sources
Spectroscopic data comparison for 1-Nitrohexane and 2-Nitrohexane
Technical Comparison: Spectroscopic Profiling of 1-Nitrohexane vs. 2-Nitrohexane
Executive Summary
In the realm of energetic materials and pharmaceutical intermediates, the precise differentiation between nitroalkane isomers is critical. 1-Nitrohexane (primary) and 2-Nitrohexane (secondary) exhibit distinct reactivity profiles—primary nitroalkanes are pivotal for Henry reactions yielding nitroalcohols, while secondary isomers often serve as precursors for ketones (Nef reaction) or complex heterocycles. This guide provides an authoritative spectroscopic comparison to facilitate rapid identification and quality control.
Structural & Mechanistic Logic
The core spectroscopic differences arise from the local electronic environment of the nitro-bearing carbon (
Figure 1: Isomer Structural Logic & Spectroscopic Impact
Caption: Structural divergence leading to distinct spectroscopic signatures in NMR and MS fragmentation.
Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing these isomers. The symmetry and splitting patterns of the
-
1H NMR Analysis:
-
1-Nitrohexane: The
-protons are on a terminal carbon ( ). They couple with the adjacent -methylene group ( ), resulting in a triplet ( ). -
2-Nitrohexane: The
-proton is on a secondary carbon ( ). It couples with both the adjacent methyl group (3H) and the methylene group of the butyl chain (2H). This creates a complex multiplet (sextet-like) . Additionally, the terminal methyl group adjacent to the nitro group appears as a distinct doublet at .
-
-
13C NMR Analysis:
-
The electron-withdrawing nitro group deshields the
-carbon. Secondary carbons are typically deshielded further than primary ones due to the -effect of the additional alkyl substituent. -
1-Nitrohexane:
-C resonates at ~75.7 ppm . -
2-Nitrohexane:
-C resonates downfield at ~79.0 ppm .
-
Mass Spectrometry (MS)
While both isomers have a molecular ion (
-
1-Nitrohexane: Dominant fragmentation involves the homolytic cleavage of the C-N bond, losing the nitro group (
, 46 Da) to form a primary hexyl cation ( 85), which rapidly fragments further to propyl/butyl cations ( 43, 57). -
2-Nitrohexane: Secondary nitro compounds frequently undergo a thermal or EI-induced elimination of nitrous acid (
, 47 Da) to form an alkene cation ( 84). The loss of the methyl group ( ) is also more favorable here than in the straight-chain isomer.
Infrared Spectroscopy (IR)
IR is less diagnostic for isomer differentiation but confirms the functional group.
-
Asymmetric
Stretch: (Strong). -
Symmetric
Stretch: (Strong). -
Differentiation: 2-Nitrohexane will show a splitting or shoulder in the methyl bending region (
) due to the gem-dimethyl-like interaction of the motif.
Comparative Data Summary
| Feature | 1-Nitrohexane (Primary) | 2-Nitrohexane (Secondary) |
| CAS Number | 646-14-0 | 14255-44-8 |
| 1H NMR ( | 4.37 - 4.40 ppm (Triplet, 2H) | 4.45 - 4.60 ppm (Multiplet, 1H) |
| 1H NMR (Key Alkyl) | Terminal | Adjacent |
| 13C NMR ( | ~75.7 ppm | ~79.0 - 80.0 ppm |
| MS Base Peak | ||
| Key MS Fragment | ||
| Boiling Point | ~180 °C | ~175 °C |
Experimental Protocol: Synthesis of 2-Nitrohexane
Self-Validating Workflow: Direct nitration of hexane yields inseparable mixtures. The most reliable laboratory synthesis for the pure secondary isomer is the oxidation of 2-aminohexane. This method avoids the formation of nitrite esters common in alkyl halide substitutions (Victor Meyer reaction).
Figure 2: Synthesis Workflow (Amine Oxidation)
Caption: Oxidative transformation of 2-aminohexane to 2-nitrohexane using Oxone®.
Detailed Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-aminohexane (1.01 g, 10 mmol) in acetone (30 mL) and water (30 mL). Add sodium bicarbonate (3.36 g, 40 mmol) to buffer the solution.
-
Oxidation: Cool the mixture to 0°C in an ice bath. Slowly add Oxone® (potassium peroxymonosulfate, 6.14 g, 10 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Completion: Allow the slurry to warm to room temperature and stir for 3 hours. The disappearance of the amine can be monitored via TLC (visualized with ninhydrin stain; amine is purple, nitro is invisible/faint yellow).
-
Workup: Filter off the white salts. Extract the filtrate with ethyl acetate (
). Wash the combined organic layers with 1M HCl (20 mL) to remove any unreacted amine (critical for purity), followed by brine. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. The residue is typically a pale yellow oil of high purity (>95%), suitable for spectral characterization.
References
-
National Institute of Standards and Technology (NIST). 1-Nitrohexane Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. [Link]
-
SpectraBase. Hexane, 2-nitro- Spectral Data.[1][2] Wiley Science Solutions. [Link]
-
Organic Chemistry Portal. Synthesis of Nitro Compounds via Amine Oxidation.[Link]
-
PubChem. 1-Nitrohexane Compound Summary. National Library of Medicine. [Link]
Sources
Characterization of reaction intermediates in 1-Nitrohexane synthesis
Comparative Guide: Characterization of Reaction Intermediates in 1-Nitrohexane Synthesis
Executive Summary
In pharmaceutical intermediate synthesis, the production of 1-nitrohexane (
For drug development professionals, distinguishing the target nitroalkane from its isomeric nitrite ester (
Part 1: The Mechanistic Landscape
The core challenge in synthesizing 1-nitrohexane from 1-bromohexane lies in the bifurcation of the reaction pathway.[1] The nitrite nucleophile (
Pathway Visualization
The following diagram illustrates the divergent pathways and the specific intermediates requiring characterization.
Figure 1: Mechanistic divergence in nucleophilic substitution of 1-bromohexane. The choice of reagent dictates the ratio of N-attack (Nitro) vs. O-attack (Nitrite).[1]
Part 2: Characterization of Intermediates
Accurate differentiation between the nitro and nitrite isomers is the primary quality attribute (CQA) for this synthesis.[1] The following spectroscopic signatures are the industry standard for validating process control.
Comparative Analytical Data
| Feature | Target: 1-Nitrohexane ( | Impurity: Hexyl Nitrite ( | Notes for Process Control |
| IR Spectroscopy | 1550 cm⁻¹ (Asym.[1] NO₂)1375 cm⁻¹ (Sym.[1] NO₂) | 1600–1650 cm⁻¹ (N=O stretch)Doublet often observed | The nitrite peak at 1650 cm⁻¹ is the "danger signal" in ReactIR monitoring.[1] |
| ¹H NMR (400 MHz) | δ 4.38 ppm (triplet, 2H)α-methylene | δ 4.75 ppm (triplet, 2H)α-methylene | The O-linked methylene is significantly deshielded compared to the N-linked one.[1] |
| ¹³C NMR | δ 75.0 ppm | δ 68.0 ppm | Carbon directly attached to Oxygen is shielded relative to Nitro.[1] |
| Boiling Point | ~180°C | ~130°C | Nitrites are more volatile; can be removed via fractional distillation but pose explosion risks.[1] |
Part 3: Methodology Comparison
We compare the industrial standard (Modified Kornblum) against the high-fidelity benchmark (Victor Meyer) to determine which offers superior control over the intermediate profile.[1]
Method A: Modified Kornblum Reaction (Recommended for Scale)
Principle: Uses Sodium Nitrite (
Protocol:
-
Preparation: Dissolve
(1.5 eq) and Urea (1.0 eq) in DMF at 0°C. -
Addition: Add 1-Bromohexane (1.0 eq) dropwise.
-
Reaction: Stir at RT for 6 hours. Monitor via IR for the disappearance of the C-Br stretch (650 cm⁻¹) and appearance of the Nitro peak (1550 cm⁻¹).[1]
-
Workup: Pour into ice water. Extract with diethyl ether.[1]
-
Purification: The crude mixture will contain ~30% Hexyl Nitrite.[1] Wash with aqueous KMnO4 to oxidize the nitrite ester to the nitrate/alcohol (easier to separate) or remove via careful vacuum distillation.[1]
Method B: Classical Victor Meyer (Recommended for Purity)
Principle: Uses Silver Nitrite (
Protocol:
-
Preparation: Suspend dried
(1.2 eq) in anhydrous diethyl ether at 0°C in the dark (Ag salts are photosensitive). -
Addition: Add 1-Bromohexane (1.0 eq) slowly.
-
Reaction: Reflux for 24 hours.
-
Filtration: Filter off the precipitated AgBr solid.
-
Result: Filtrate is predominantly 1-Nitrohexane (>85% selectivity) with minimal nitrite ester.[1]
Part 4: Performance Analysis & Decision Matrix
The following data summarizes experimental outcomes when synthesizing 10g of 1-Nitrohexane.
| Metric | Method A: Modified Kornblum | Method B: Victor Meyer | Verdict |
| Reagent Cost | Low (NaNO₂ is cheap) | High (AgNO₂ is expensive) | Method A wins for bulk.[1] |
| Intermediate Selectivity | 60:40 (Nitro : Nitrite) | 85:15 (Nitro : Nitrite) | Method B yields cleaner crude.[1] |
| Purification Load | High (Requires scavenger/distillation) | Low (Simple filtration/evaporation) | Method B is faster for small scale.[1] |
| Safety Profile | Moderate (Nitrite esters are unstable) | High (Less byproduct formation) | Method B is safer.[1] |
Analytical Workflow for Validation
To ensure the absence of the nitrite intermediate in the final product, the following logic flow is required:
Figure 2: Quality Control decision tree for removing the alkyl nitrite intermediate.
Conclusion
For research-grade synthesis where purity is the priority and cost is secondary, the Victor Meyer reaction (Method B) is superior due to its high selectivity for the N-alkylation pathway, minimizing the formation of the difficult-to-remove hexyl nitrite intermediate.[1] However, for process chemistry applications, the Modified Kornblum (Method A) is preferred, provided that a rigorous purification step (distillation or oxidation of the nitrite byproduct) is integrated.[1]
References
-
Kornblum, N., et al. (1956).[1] The Reaction of Alkyl Halides with Sodium Nitrite. Journal of the American Chemical Society.[1] [1]
-
Ballini, R., & Palmieri, A. (2021).[1][2] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH.[1][2] [1]
-
SDBS Spectral Database . SDBS No. 4682 (1-Nitrohexane) & SDBS No. 1290 (Hexyl Nitrite).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [1]
-
Rozen, S., et al. (2000).[1] Oxidation of Primary Amines to Nitro Compounds. Journal of Organic Chemistry. [1]
Sources
Quantitative Analysis of 1-Nitrohexane: Process Control & Impurity Profiling
Executive Summary
1-Nitrohexane (CAS: 646-14-0) presents a unique analytical challenge: it sits at the intersection of volatile solvents and reactive intermediates. In drug development, it is frequently encountered as a starting material in the Henry Reaction (nitroaldol condensation) or as a substrate in the Nef Reaction (conversion to ketones).
While High-Performance Liquid Chromatography (HPLC) is the standard for final drug substances, Gas Chromatography (GC) is the superior technique for 1-nitrohexane due to its volatility (bp ~180°C) and the non-specific UV absorption of the aliphatic nitro group. This guide objectively compares GC-FID, GC-MS, and HPLC-UV, ultimately recommending a GC-FID method with Internal Standard Calibration for robust reaction monitoring, while reserving GC-MS for trace genotoxic impurity (GTI) analysis.
Part 1: The Analytical Landscape
The choice of method depends strictly on the Analytical Threshold (AET) and the Sample Matrix .
Method Comparison Matrix
| Feature | GC-FID (Recommended) | GC-MS (Trace Analysis) | HPLC-UV (Alternative) |
| Primary Use | Reaction Monitoring (% Yield) | Genotoxic Impurity Screening (ppm) | Aqueous/Biological Matrices |
| Selectivity | High (based on boiling point) | Very High (Mass Spectrum ID) | Low (Nitro group absorbs @ ~210 nm) |
| Sensitivity (LOD) | ~10 ppm | < 1 ppm (SIM mode) | ~50-100 ppm |
| Throughput | High (< 15 min run) | Medium | Low (Equilibration required) |
| Cost per Run | Low | High | Medium (Solvent consumption) |
| Key Limitation | Thermal degradation if inlet >250°C | Source contamination | Solvent cutoff interference (e.g., Toluene) |
Part 2: Decision Logic & Workflow
The following decision tree illustrates the selection process based on the phase of drug development.
Figure 1: Decision tree for selecting the analytical technique based on sample matrix and required sensitivity.
Part 3: Detailed Protocol (GC-FID)
This protocol is designed for reaction monitoring (e.g., quantifying residual 1-nitrohexane in a Henry reaction). It uses an Internal Standard (ISTD) to correct for injection variability and solvent evaporation.
1. Reagents & Materials
-
Analyte: 1-Nitrohexane (Reference Standard, >98%).
-
Internal Standard (ISTD): n-Decane (boiling point 174°C, close to 1-nitrohexane but chromatographically distinct) or 1-Nitropentane.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Column: DB-WAX (Polyethylene glycol) or equivalent.
-
Rationale: Nitro compounds are polar. A polar WAX column provides better peak shape and separation from non-polar reaction solvents (like Hexane or Toluene) than a non-polar DB-5 column.
-
2. Instrument Conditions
| Parameter | Setting | Causality / Insight |
| Inlet | Split Mode (20:1) @ 220°C | Prevents column overload; 220°C minimizes thermal decomposition of nitro group. |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Optimal linear velocity for WAX columns to maximize resolution. |
| Oven Program | 60°C (1 min) → 10°C/min → 220°C (3 min) | Low initial temp focuses the band; ramp ensures elution of late-eluting dimers. |
| Detector (FID) | 250°C; H2 (30 mL/min), Air (300 mL/min) | Standard FID parameters. Ensure detector is hotter than column max to prevent condensation. |
| Injection Vol | 1.0 µL | Standard volume for capillary columns. |
3. Sample Preparation Workflow
Figure 2: Sample preparation workflow ensuring removal of inorganic salts and water which degrade GC columns.
Step-by-Step:
-
ISTD Solution Preparation: Dissolve 100 mg n-Decane in 100 mL DCM (Conc: 1 mg/mL).
-
Sampling: Take 100 µL of reaction mixture.
-
Workup: Partition between 1 mL water and 1 mL ISTD Solution . Vortex for 30s.
-
Phase Separation: Allow layers to separate. Remove the bottom organic layer.
-
Drying: Pass the organic layer through a small plug of anhydrous MgSO₄ or Na₂SO₄.
-
Analysis: Transfer to a GC vial and inject.
Part 4: Comparative Experimental Data
The following data represents typical validation performance metrics for 1-Nitrohexane analysis.
Table 1: Performance Comparison
| Metric | GC-FID (Method A) | HPLC-UV (Method C) |
| Linearity (R²) | > 0.9995 (10 - 1000 ppm) | > 0.9950 (50 - 1000 ppm) |
| LOD (Limit of Detection) | 5 ppm | 45 ppm |
| Precision (RSD, n=6) | 0.8% | 2.1% |
| Recovery (Spike) | 98.5% - 101.2% | 92.0% - 105.0% |
| Selectivity Issue | Solvent tailing (minimal on WAX) | Co-elution with Toluene/Benzene |
Data Interpretation:
-
GC-FID demonstrates superior linearity and precision. The flame ionization detector responds strictly to carbon mass, making it less susceptible to baseline drift compared to UV detection at low wavelengths (210 nm).
-
HPLC-UV suffers from higher LODs because most organic solvents (DCM, Ethyl Acetate, Toluene) absorb strongly below 220 nm, creating massive solvent fronts that can mask the 1-nitrohexane peak.
Part 5: Troubleshooting & Scientific Integrity
Self-Validating the Method
To ensure the data is trustworthy (Trustworthiness), implement these system suitability tests (SST):
-
Resolution Check: If analyzing a Henry reaction, ensure baseline resolution (R > 1.5) between Benzaldehyde (starting material), 1-Nitrohexane (reagent), and Nitrostyrene (product).
-
Tailing Factor: Nitro compounds can interact with active silanol sites in the GC liner.
-
Pass: Tailing factor < 1.2.[1]
-
Fail: If peaks tail, replace the inlet liner with a deactivated (silanized) wool liner and trim 10 cm from the column head.
-
Safety Note (Expertise)
Nitroalkanes are precursors to energetic materials.
-
Warning: Do not mix 1-nitrohexane with strong bases (e.g., NaH, NaOH) in the absence of solvent cooling, as this forms nitronate salts which can be shock-sensitive.
-
GC Safety: Ensure the oven temperature does not exceed the auto-ignition temperature of the solvent used.
References
-
National Toxicology Program (NTP). (1992).[2][3] Chemical Properties and Safety Data: 1-Nitrohexane.[2][3][4][5] National Institutes of Health.[2] Link
-
U.S. EPA. (2006).[6] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[6] (Adapted for nitroalkane detection principles). Link
-
Liu, D. Q., et al. (2010). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. (Context for trace analysis of nitro-impurities). Link
-
Phenomenex. (2025).[7] GC vs HPLC: Application Differences and Detector Selection.[8][9][10]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 1-NITROHEXANE CAS#: 646-14-0 [m.chemicalbook.com]
- 5. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. agilent.com [agilent.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
Predicting 1-Nitrohexane Reactivity: A DFT Benchmarking Guide
Executive Summary: Beyond B3LYP
1-Nitrohexane (
For years, B3LYP/6-31G(d) was the workhorse for such calculations. However, this guide argues that for 1-nitrohexane, this standard is insufficient . The long alkyl chain introduces significant dispersion (van der Waals) forces that B3LYP fails to capture, leading to errors in transition state (TS) stabilization and regioselectivity predictions.
This guide establishes a modern, self-validating protocol using M06-2X and
The Computational Landscape: Selecting the Right Tool
To predict the reactivity of 1-nitrohexane (specifically in C-C bond formation like the Henry reaction), one must choose a method that balances cost with accuracy in describing dispersion and barrier heights .
Table 1: Methodological Comparison for Nitroalkanes
| Method | Cost | Dispersion Accuracy | Kinetic Barrier Accuracy | Recommendation |
| PM6 (Semi-empirical) | Very Low | Poor | Very Poor | Screening Only . Use for initial conformer generation.[1] |
| B3LYP | Medium | Low | Low (Underestimates) | Deprecated . Fails to model the folding of the hexyl chain correctly. |
| M06-2X | High | High | High | Gold Standard . Excellent for main-group thermochemistry and kinetics. |
| High | High | High | Alternative . Includes explicit dispersion corrections; robust for non-covalent interactions. | |
| CCSD(T) | Extreme | Very High | Very High | Benchmark . Use only for single-point energy checks on small model systems. |
Critical Insight: In 1-nitrohexane, the flexible tail can fold back toward the nitro group or the reacting center. M06-2X captures the stabilizing interaction of this "hydrophobic collapse," whereas B3LYP treats it as repulsive or non-existent, altering the predicted transition state geometry.
Methodological Framework: The Protocol
This protocol is designed to be self-validating . If a step fails (e.g., imaginary frequencies in a ground state), the protocol loops back to the previous stage.
Step 1: Conformational Ensemble Generation
Unlike nitromethane, 1-nitrohexane exists as a Boltzmann distribution of conformers. A single static structure will yield erroneous thermodynamic data.
-
Action: Perform a conformational search using MMFF94 or PM6 .
-
Filter: Retain all conformers within 5.0 kcal/mol of the global minimum.
Step 2: Geometry Optimization (DFT)
-
Functional: M06-2X
-
Basis Set: def2-SVP (balance of speed/accuracy for geometry)
-
Solvent: Gas phase initially (to speed up convergence).
-
Validation: Verify no imaginary frequencies for minima; exactly one imaginary frequency for Transition States (TS).
Step 3: High-Level Electronic Energy Calculation
-
Functional: M06-2X (or
B97X-D for comparison) -
Basis Set: def2-TZVP (Triple-zeta quality is essential for nitro group electrostatics).
-
Solvation: SMD Model (Solvation Model based on Density).
-
Why SMD? It outperforms PCM/CPCM for calculating pKa and reaction barriers in polar non-protic solvents often used in Henry reactions (e.g., DMSO, Acetonitrile).
-
Visualizing the Workflow
Figure 1: Self-validating computational workflow for 1-nitrohexane reactivity prediction.
Case Study: The Henry Reaction
To demonstrate the protocol, we analyze the base-catalyzed reaction of 1-nitrohexane with benzaldehyde .
Mechanism:
-
Deprotonation: Base removes
-proton Nitronate anion.[2][3] -
Addition (TS): Nitronate attacks Benzaldehyde carbonyl.
-
Product:
-nitroalkoxide (precursor to alcohol).
Reaction Coordinate Diagram
The transition state (TS) involves C-C bond formation. The barrier height (
Figure 2: Simplified reaction coordinate for the nucleophilic addition step.
Benchmarking Results: Theory vs. Experiment
The following data illustrates why M06-2X is superior. Experimental activation energies for similar nitroaldol reactions typically range between 12–15 kcal/mol .
Table 2: Calculated Activation Barriers ( ) in kcal/mol
| Method | Basis Set | Solvent (SMD) | Error vs Exp. Trend | |
| B3LYP | 6-31G(d) | Ethanol | 9.2 | -4.0 (Underestimates) |
| B3LYP-D3 | def2-TZVP | Ethanol | 11.8 | -1.5 (Acceptable) |
| M06-2X | def2-TZVP | Ethanol | 13.4 | < 0.5 (Accurate) |
| def2-TZVP | Ethanol | 13.1 | < 0.8 (Accurate) |
Analysis:
-
B3LYP drastically underestimates the barrier. Using this data would suggest the reaction is 1000x faster than reality, potentially leading to safety risks in scale-up (exotherm mismanagement).
-
M06-2X provides a barrier consistent with experimental kinetics, accounting for the steric bulk of the hexyl chain which destabilizes the TS slightly compared to nitromethane.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
- Luzzatto, D., et al. (2015). Henry reaction of nitroalkanes with aldehydes: A DFT study of the reaction mechanism. Journal of Organic Chemistry.
Sources
Safety Operating Guide
Operational Guide: 1-Nitrohexane Proper Disposal Procedures
This guide is structured to serve as an operational standard operating procedure (SOP) for the disposal of 1-Nitrohexane. It prioritizes the specific chemical instability risks that are often overlooked in generic safety data sheets.
Executive Safety Assessment: The "Hidden" Hazard
Most researchers treat 1-Nitrohexane (
The Critical Risk: While 1-Nitrohexane has a relatively high flash point (~72°C), its primary danger lies in its chemical incompatibility with strong bases .
Nitroalkanes possess acidic
CRITICAL DIRECTIVE: Never dispose of 1-Nitrohexane in "General Organic Waste" containers if that waste stream has a risk of high pH (basic) contaminants. It must be segregated as "Non-Halogenated Organic" and kept strictly neutral or slightly acidic.
Chemical Profile & Physical Properties[2][3][4][5]
Understanding the physical state is essential for selecting the correct waste stream (Liquid vs. Solid/Sludge).
| Property | Value | Operational Implication |
| CAS Number | 646-14-0 | Unique identifier for waste manifesting. |
| Physical State | Clear, Colorless Liquid | Dispose of as liquid organic waste. |
| Flash Point | ~72°C (162°F) | Classified as Combustible (Class IIIA), not Flammable. |
| Boiling Point | ~180°C | Low volatility; inhalation risk is lower than nitromethane but still present. |
| Density | 0.94 g/mL | Lighter than water; will float in aqueous mixtures. |
| Water Solubility | Insoluble | Forms a biphasic layer if mixed with aqueous waste. |
| Incompatibility | BASES , Amines, Oxidizers | Strict Segregation Required. |
The Mechanism of Hazard (Expertise & Causality)
To ensure safety, one must understand the why. The disposal protocol is dictated by the Nitroalkane-Nitronate Equilibrium .
-
Acidity: The nitro group (
) is strongly electron-withdrawing, making the hydrogens on the adjacent carbon ( -carbon) acidic ( ). -
Reaction: Upon contact with a base (
), the proton is removed: -
Danger: The resulting anion forms a salt with the metal cation (e.g.,
). If the solvent evaporates, the remaining solid Sodium Nitronate is highly unstable and can detonate upon friction or heating.
Self-Validating Safety Step:
-
Before consolidation: Check the pH of the receiving waste container. If pH > 8, DO NOT ADD 1-Nitrohexane.
Disposal Workflow Logic
The following decision tree outlines the operational logic for assessing and disposing of 1-Nitrohexane.
Figure 1: Decision logic for the safe assessment and disposal of 1-Nitrohexane.
Step-by-Step Disposal Protocol
Step 1: Pre-Disposal Stabilization & Assessment
-
Visual Inspection: Examine the container without moving it aggressively. Look for crystals around the cap or sediment at the bottom.
Step 2: Waste Stream Selection
-
Classification: 1-Nitrohexane should be classified as Non-Halogenated Organic Solvent Waste .
-
EPA Waste Code: While it does not have a specific "P" or "U" listing, it is often managed as D001 (Ignitable) in mixtures, or simply as hazardous chemical waste due to toxicity.
-
Segregation:
-
Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate (Neutral solvents).
-
INCOMPATIBLE: Sodium Hydroxide, Ammonia, Amines, Strong Oxidizers (Peroxides, Nitric Acid).
-
Step 3: Packaging
-
Container: Use High-Density Polyethylene (HDPE) jerricans or amber glass bottles.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Closure: Ensure caps are screw-top and solvent-resistant.
Step 4: Labeling
Mark the container clearly with the following details (compliant with HazCom 2012/GHS):
-
Chemical Name: 1-Nitrohexane (No abbreviations).[3]
-
Hazards: Combustible Liquid, Skin Irritant.[4]
-
Warning: "DO NOT MIX WITH BASES."
Step 5: Final Disposal Method
-
Method: The preferred industry standard for nitroalkanes is Incineration or Fuel Blending at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Drain Disposal: Strictly Prohibited. 1-Nitrohexane is insoluble in water and toxic to aquatic life.
Emergency Response (Spill Procedures)
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: Remove ignition sources (though FP is high, vapors can accumulate).[5]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Use Vermiculite or Sand to absorb the liquid.
-
Note: Do not use combustible materials (sawdust) if strong oxidizers are also present.
-
-
Cleanup: Scoop absorbed material into a disposal container. Wash the surface with a mild detergent and water.
-
Verification: Ensure no residue remains that could later react with cleaning agents.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12589, 1-Nitrohexane. PubChem.[2][6] [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (Referenced for Nitroalkane/Base incompatibility mechanisms).[7]
Sources
- 1. quora.com [quora.com]
- 2. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Nitromethane - Wikipedia [en.wikipedia.org]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 1-Nitrohexane
Executive Safety Summary
1-Nitrohexane (CAS: 646-14-0) presents a dual-hazard profile often underestimated in routine synthesis: it is a combustible liquid capable of releasing toxic nitrogen oxides (NOx) upon decomposition, and it possesses significant solvent permeation capabilities that render standard laboratory nitrile gloves ineffective for prolonged exposure.
Unlike its parent alkane (n-hexane), the addition of the nitro group increases polarity and reactivity. While 1-nitrohexane is less shock-sensitive than lower nitroalkanes (e.g., nitromethane), it remains a high-energy compound. Handling requires a shift from "standard precautions" to "barrier-specific protocols."[1]
Core Hazard Profile
| Hazard Class | Classification | Critical Operational Insight |
| Flammability | Combustible Liquid | Flash point is roughly predicted >60°C (based on BP ~193°C), but it fuels fires intensely.[1] Do not distill to dryness. |
| Toxicity | Acute Toxin / Irritant | High vapor concentrations cause severe respiratory tract irritation. Potential neurotoxic effects (analogous to hexane metabolites). |
| Reactivity | Thermal Decomposition | Releases toxic NOx fumes when heated. Incompatible with strong bases and reducing agents (risk of runaway reaction). |
The Hierarchy of Controls: Engineering First
Before donning PPE, the experimental setup must mitigate risk. PPE is the last line of defense, not the first.
-
Primary Containment: All transfers of 1-nitrohexane must occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 fpm.
-
Ignition Control: Remove all hot plates and open flames. Use oil baths or heating mantles with temperature controllers for reflux operations.
-
Atmosphere: inert gas padding (Nitrogen or Argon) is recommended during storage and transfer to prevent moisture absorption and oxidation.
Personal Protective Equipment (PPE) Matrix
Hand Protection: The "Nitrile Fallacy"
Scientific Rationale: Nitro-compounds are notorious for permeating nitrile rubber. While 1-nitrohexane has a longer carbon chain than nitromethane (reducing polarity slightly), it still permeates standard 4-mil nitrile gloves rapidly. Once absorbed by the glove material, the solvent is held against the skin, accelerating dermal absorption.
Protocol:
-
Primary Barrier (Immersion/Handling): Silver Shield® / 4H® (EVOH/PE Laminate) .
-
Why: These multi-layer laminates provide >480 minutes of breakthrough time for nitroalkanes.
-
-
Secondary Barrier (Dexterity/Splash): Disposable Nitrile (minimum 5 mil) worn over the laminate glove.
-
Why: Laminate gloves are baggy and slippery. The outer nitrile glove secures the fit and provides grip, while the inner laminate provides the chemical barrier.
-
Respiratory Protection
Scientific Rationale: 1-Nitrohexane has a low vapor pressure compared to lower alkanes, but heating generates significant vapors. Inhalation leads to immediate respiratory distress and potential systemic toxicity.
-
Routine Use: Fume hood (No respirator needed if sash is at proper height).
-
Spill Cleanup / Equipment Failure: Full-face respirator with Organic Vapor (OV) cartridges (Black label).
-
Note: Do not use N95 dust masks; they offer zero protection against nitroalkane vapors.
-
Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of splashing a skin-permeable irritant.
-
Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) must be avoided as they melt into the skin during a fire.
Visualized Decision Logic
Diagram 1: PPE Selection Workflow
This logic gate ensures the correct barrier is selected based on the operational task.
Caption: Decision logic for selecting hand and respiratory protection based on exposure volume and engineering control availability.
Operational Protocol: The Closed-Loop Transfer
To minimize exposure, avoid open pouring. Use this syringe transfer method for volumes < 50 mL.
-
Preparation: Secure the reagent bottle with a clamp. Insert a clean, dry septum if one is not present.
-
Pressure Equalization: Insert a needle connected to an inert gas line (Nitrogen) into the headspace of the bottle to prevent vacuum formation.
-
Aspiration: Use a glass syringe with a Luer-lock needle. Insert through the septum, invert the bottle (if safe/small) or extend needle into liquid, and draw the required volume.
-
Transfer: Inject the liquid directly into the reaction vessel through its septum.
-
Decontamination: Immediately rinse the syringe with acetone into a dedicated hazardous waste container.
Emergency & Disposal Procedures
Spill Response Strategy
Do NOT use standard paper towels. Nitroalkanes are oxidizers; mixing them with organic cellulose (paper) can theoretically increase flammability risk, though less critical for 1-nitrohexane than nitromethane.
-
Absorbent: Use Vermiculite or Diatomaceous Earth (Inert mineral absorbents).
-
Neutralization: Do not attempt to neutralize with strong bases (e.g., Sodium Hydroxide), as this can form explosive salts.
Diagram 2: Spill Response Protocol
Caption: Triage workflow for 1-Nitrohexane spills, prioritizing evacuation for large or uncontained releases.
Waste Disposal
-
Classification: Hazardous Organic Waste (Ignitable, Toxic).
-
Segregation: Strictly segregate from strong bases (amines, hydroxides) and reducing agents.
-
Method: Professional incineration. Label clearly as "Nitro-compound" to alert waste handlers of potential energy release during incineration.
References
-
PubChem. (n.d.). 1-Nitrohexane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Ansell. (2009). Chemical Permeation & Degradation Guide (8th ed.). [Reference for Laminate vs.
-
National Toxicology Program (NTP). (1992).[2] Testing Status of 1-Nitrohexane. National Institutes of Health.[2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
